5-Methylhexane-1,2-diol
Description
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Structure
2D Structure
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
PTXXRZSKRORMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methylhexane-1,2-diol
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methylhexane-1,2-diol, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological activities and applications.
Core Chemical and Physical Properties
This compound is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. Its structure consists of a six-carbon hexane chain with a methyl group at the fifth carbon and hydroxyl groups at the first and second positions.
Identification and Nomenclature
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 73811-76-4 | [1] |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| InChI Key | PTXXRZSKRORMHV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)CCC(CO)O | [1] |
Physicochemical Properties
Specific experimental data for this compound is limited. The following table includes computed properties and, where available, experimental data for analogous C7 aliphatic diols.
| Property | Value (Computed for this compound) | Experimental Data (Analogous Compounds) | Source |
| XLogP3 | 1.2 | - | [1] |
| Hydrogen Bond Donor Count | 2 | - | [1] |
| Hydrogen Bond Acceptor Count | 2 | - | [1] |
| Rotatable Bond Count | 4 | - | [1] |
| Topological Polar Surface Area | 40.5 Ų | - | [1] |
| Boiling Point | Not available | 214 - 215 °C (for 2,5-Dimethylhexane-2,5-diol) | [2] |
| Melting Point | Not available | 88 - 91 °C (for 2,5-Dimethylhexane-2,5-diol) | [2] |
| Density | Not available | - |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of vicinal diols is the dihydroxylation of an alkene. For this compound, the precursor would be 5-methyl-1-hexene. A well-established method for this transformation is the Sharpless Asymmetric Dihydroxylation, which allows for the stereoselective synthesis of chiral diols.[3][4]
Protocol: Sharpless Asymmetric Dihydroxylation of 5-Methyl-1-hexene
This protocol is a general procedure and may require optimization for the specific substrate.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solvent mixture of t-butyl alcohol and water (1:1).
-
Reagent Addition: The AD-mix-β (for one enantiomer) or AD-mix-α (for the other) is added to the solvent. The mixture is stirred until the solids are dissolved. Methane sulfonamide may be added to improve the reaction rate for certain alkenes.[5]
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: 5-methyl-1-hexene is added to the cooled reaction mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel.[5]
Caption: General workflow for the synthesis of this compound.
Purification and Analysis
Purification: As mentioned in the synthesis protocol, flash column chromatography is a standard method for purifying diols. For larger scale purification, high-performance liquid chromatography (HPLC) can be employed. Diol-functionalized silica columns are particularly effective for the separation of polar compounds like diols.[6][7]
Analysis: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of diols.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This is a general protocol and the parameters should be optimized for the specific instrument and column.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
-
GC Separation:
-
Column: A polar capillary column (e.g., SPB-1000) is suitable for separating polar analytes like diols.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the fragments is recorded to identify the compound.
References
In-Depth Technical Guide: Physical Properties of 5-Methylhexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Methylhexane-1,2-diol (CAS No: 73811-76-4). Due to a notable absence of experimentally determined data in publicly accessible scientific literature and databases, this document primarily presents computed (predicted) data for its core physical properties. To address the practical needs of the intended audience, generalized experimental protocols for determining key physical characteristics of diols are detailed. Furthermore, a standardized workflow for such experimental determination is provided in a visual format. This guide serves as a foundational resource for researchers and professionals working with or considering the use of this compound in their research and development endeavors.
Introduction
This compound is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms.[1] Diols, in general, exhibit physical properties such as higher boiling points and greater water solubility compared to alcohols with similar molecular weights, owing to their enhanced capacity for hydrogen bonding.[2] These properties make them valuable in a variety of applications, including as solvents, antifreeze agents, and as precursors in the synthesis of polymers and other complex organic molecules.[2][3] This document focuses specifically on the physical properties of the 5-methyl substituted hexane-1,2-diol isomer.
Computed Physical and Chemical Properties
Extensive searches of reputable chemical databases, including PubChem and the NIST WebBook, did not yield experimentally verified data for the primary physical properties of this compound.[4][5] The data presented in the following table are computationally derived and provide estimations for these properties. These values are useful for preliminary assessments but should be confirmed by experimental measurement for applications requiring high precision.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [4] |
| Molecular Weight | 132.20 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 73811-76-4 | [5] |
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Exact Mass | 132.115029749 Da | [4] |
| Monoisotopic Mass | 132.115029749 Da | [4] |
| Topological Polar Surface Area | 40.5 Ų | [4] |
| Heavy Atom Count | 9 | [4] |
| Complexity | 61.9 | [4] |
General Experimental Protocols for Physical Property Determination
For researchers requiring precise, experimentally validated data for this compound, the following are generalized protocols for determining key physical properties. These methods are standard for characterizating liquid and low-melting solid organic compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used as the heat source.
-
Procedure:
-
The diol sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the vapor.
-
The sample is heated gradually.
-
The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.
-
Determination of Melting Point
The melting point is the temperature at which a substance changes from a solid to a liquid state.
-
Apparatus: A melting point apparatus (e.g., a Thiele tube or a digital melting point device) and capillary tubes.
-
Procedure:
-
A small amount of the solid diol is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
-
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the liquid diol, and any excess is removed to ensure the volume is precise.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the diol (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.
-
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent.
-
Apparatus: Vials or test tubes, a magnetic stirrer or vortex mixer, and an analytical balance.
-
Procedure (for water solubility):
-
A known volume of distilled water is placed in a vial.
-
Small, weighed amounts of the diol are incrementally added to the water while stirring.
-
The mixture is observed for complete dissolution after each addition.
-
The point at which no more diol dissolves (saturation) is noted.
-
Solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL) at a specific temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a compound like this compound.
References
5-Methylhexane-1,2-diol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methylhexane-1,2-diol, a vicinal diol with potential applications in various research and development sectors, particularly in the synthesis of complex molecules and drug discovery. This document outlines its chemical properties, synthesis methodologies, and potential applications, adhering to a format tailored for scientific professionals.
Core Molecular and Physical Properties
This compound is a chiral organic compound featuring a six-carbon chain with hydroxyl groups on the first and second carbon atoms and a methyl group on the fifth carbon. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |
| Molecular Weight | 132.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73811-76-4 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Complexity | 61.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the dihydroxylation of the corresponding alkene, 5-methyl-1-hexene. This conversion to a vicinal diol can be accomplished via several established methods, most notably through syn-dihydroxylation.[2][3]
Experimental Protocol: Upjohn Dihydroxylation
The Upjohn dihydroxylation is a widely used method for the syn-dihydroxylation of alkenes. It utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of an oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst.[3][4] This method is advantageous as it avoids the need for stoichiometric quantities of the highly toxic and expensive osmium tetroxide.[3]
Reaction Scheme:
Upjohn Dihydroxylation of 5-Methyl-1-hexene.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1-hexene (1 equivalent) in a suitable solvent system, typically a mixture of acetone and water.
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.1 equivalents) to the solution.
-
Catalyst Introduction: While stirring, add a catalytic amount of osmium tetroxide (e.g., 0.002 equivalents) as a solution in toluene.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Enantioselective Synthesis: Sharpless Asymmetric Dihydroxylation
For the synthesis of specific enantiomers of this compound, the Sharpless asymmetric dihydroxylation is the method of choice.[5] This powerful technique employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to induce high enantioselectivity.[5][6] The choice of ligand, either a dihydroquinidine (DHQD) or a dihydroquinine (DHQ) derivative, determines which enantiomer of the diol is formed.[5] Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ ligand) and AD-mix-β (containing a DHQD ligand), simplify the experimental procedure.[5][6]
Workflow for Sharpless Asymmetric Dihydroxylation.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
-CH(OH)-CH₂OH group: The protons on the carbons bearing the hydroxyl groups would appear in the downfield region, typically between 3.0 and 4.0 ppm. The methine proton (-CH(OH)-) would likely be a multiplet, while the methylene protons (-CH₂OH) would also be multiplets due to coupling with the adjacent methine proton.
-
Alkyl Chain Protons: The protons of the methylene and methine groups in the alkyl chain would resonate in the upfield region, generally between 0.8 and 1.7 ppm.
-
Methyl Protons: The two diastereotopic methyl groups on the isopropyl moiety would likely appear as two distinct doublets around 0.9 ppm.
-
Hydroxyl Protons: The chemical shift of the hydroxyl protons is variable and depends on concentration, solvent, and temperature. They would likely appear as broad singlets.
¹³C NMR Spectroscopy (Predicted):
-
-CH(OH)- and -CH₂OH Carbons: The carbons bonded to the hydroxyl groups would be the most downfield among the sp³ hybridized carbons, typically in the range of 60-80 ppm.
-
Alkyl Chain Carbons: The remaining carbons of the hexane chain would appear in the range of 10-40 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups.
-
C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.
-
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibrations.
Applications in Research and Drug Development
Vicinal diols are crucial building blocks in organic synthesis and play a significant role in drug development. Their utility stems from their versatile reactivity, allowing for their conversion into a wide array of other functional groups.
-
Chiral Pool Synthesis: Enantiomerically pure diols, such as those that can be obtained via Sharpless asymmetric dihydroxylation, are valuable chiral synthons for the synthesis of complex, biologically active molecules.
-
Intermediates for Pharmaceuticals: The diol functionality can be readily transformed into other key functional groups like epoxides, aldehydes, and carboxylic acids, making them important intermediates in the synthesis of pharmaceutical agents.
-
Probing Biological Systems: As vicinal diols are metabolites of various endogenous compounds, including fatty acids, the study of specific diols can provide insights into biological pathways and disease mechanisms.
References
- 1. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Spectroscopic Profile of 5-Methylhexane-1,2-diol: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylhexane-1,2-diol. Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, anticipated Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for the acquisition of these spectroscopic data are also provided for researchers in the fields of chemistry and drug development. This guide serves as a valuable resource for the identification and characterization of this compound and related compounds.
Introduction
Predicted and Expected Spectroscopic Data
The following sections and tables summarize the predicted ¹H and ¹³C NMR chemical shifts, the expected characteristic IR absorption bands, and the likely fragmentation patterns in mass spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted data for ¹H and ¹³C NMR spectra of this compound are presented below. These predictions are generated using computational algorithms that consider the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C1 (CH₂OH) | 3.4 - 3.6 | Multiplet | 2H |
| H on C2 (CHOH) | 3.5 - 3.7 | Multiplet | 1H |
| H on C3 (CH₂) | 1.3 - 1.5 | Multiplet | 2H |
| H on C4 (CH₂) | 1.1 - 1.3 | Multiplet | 2H |
| H on C5 (CH) | 1.6 - 1.8 | Multiplet | 1H |
| H on C6 (CH₃) | 0.8 - 0.9 | Doublet | 6H |
| OH protons | Variable (broad singlet) | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₂OH) | ~67 |
| C2 (CHOH) | ~74 |
| C3 (CH₂) | ~34 |
| C4 (CH₂) | ~28 |
| C5 (CH) | ~42 |
| C6 (CH₃) | ~23 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) groups and the alkyl C-H bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Description |
| 3600-3200 | O-H stretch | Strong, Broad | Indicates the presence of hydroxyl groups, likely hydrogen-bonded. |
| 3000-2850 | C-H stretch | Strong | Characteristic of sp³ hybridized C-H bonds in the alkyl chain. |
| 1470-1450 | C-H bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| 1380-1365 | C-H bend | Medium | Bending vibration characteristic of the isopropyl group (gem-dimethyl). |
| 1260-1000 | C-O stretch | Strong | Stretching vibration of the carbon-oxygen single bonds of the alcohol groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structure. The expected molecular ion and major fragment ions for this compound are listed below.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 132 | [C₇H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 117 | [M - CH₃]⁺ | Loss of a methyl group. |
| 114 | [M - H₂O]⁺ | Loss of a water molecule. |
| 101 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |
| 89 | [M - C₃H₇]⁺ | Cleavage of the isobutyl group. |
| 73 | [CH(OH)CH₂OH]⁺ | Cleavage between C2 and C3. |
| 59 | [CH₂CHOH]⁺ | Further fragmentation. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, likely a prominent peak. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved spectral lines.
-
Acquisition of ¹H NMR Spectrum :
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
-
Acquisition of ¹³C NMR Spectrum :
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing : Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Place the solution in a liquid sample cell.
-
ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly onto the ATR crystal.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (or the solvent) to subtract its absorbance from the sample spectrum.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is suitable.
-
Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Acquisition : The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Synthesis of 5-Methylhexane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 5-Methylhexane-1,2-diol, a vicinal diol with potential applications in pharmaceutical and chemical research. The synthesis of this chiral compound primarily relies on the dihydroxylation of the corresponding alkene, 5-methylhex-1-ene. This document outlines the most common and effective methods for this transformation, including Sharpless Asymmetric Dihydroxylation for enantioselective synthesis, Upjohn Dihydroxylation for racemic synthesis, and oxidation with potassium permanganate. Detailed experimental protocols, expected quantitative data, and reaction pathway visualizations are provided to facilitate practical application in a laboratory setting.
Overview of Synthesis Pathways
The conversion of 5-methylhex-1-ene to this compound involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome of this reaction—either syn or anti addition—is determined by the chosen synthetic method. For the synthesis of vicinal diols such as this compound, syn-dihydroxylation is the required pathway.
The primary methods for achieving syn-dihydroxylation are:
-
Sharpless Asymmetric Dihydroxylation: This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity, yielding either the (R)- or (S)-enantiomer of this compound.[1][2][3]
-
Upjohn Dihydroxylation: This method also uses a catalytic amount of osmium tetroxide but without a chiral ligand, resulting in the racemic mixture of this compound. It employs N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant.[4]
-
Potassium Permanganate Oxidation: A classical method that uses potassium permanganate under cold, alkaline conditions to produce the racemic diol. While cost-effective, it can be prone to over-oxidation of the product.[5][6][7]
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is the premier method for producing enantiomerically enriched vicinal diols.[1][2][3] The reaction is highly reliable and predictable, with the choice of chiral ligand dictating the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the experimental setup.[8]
-
AD-mix-α contains the chiral ligand (DHQ)₂PHAL and typically provides the (R)-diol from a terminal alkene.
-
AD-mix-β contains the chiral ligand (DHQD)₂PHAL and generally yields the (S)-diol from a terminal alkene.
Reaction Scheme:
Caption: Sharpless Asymmetric Dihydroxylation of 5-methylhex-1-ene.
Experimental Protocol (Representative)
-
Materials:
-
5-methylhex-1-ene
-
AD-mix-α or AD-mix-β[8]
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
-
-
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0°C in an ice bath.
-
AD-mix-α or AD-mix-β (approximately 1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until dissolved.[8]
-
5-methylhex-1-ene (1 mmol) is added to the cold, stirred solution.
-
The reaction mixture is stirred vigorously at 0°C for 24 hours.
-
The reaction is quenched by the addition of solid sodium sulfite (approximately 1.5 g) and the mixture is stirred for an additional hour at room temperature.
-
Ethyl acetate is added to the mixture, and the layers are separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with 1 M NaOH, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired enantiomer of this compound.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 70-95% |
| Enantiomeric Excess (ee) | >90% |
(Note: These are typical values for the Sharpless Asymmetric Dihydroxylation of terminal alkenes and may vary for this specific substrate.)
Upjohn Dihydroxylation
For the synthesis of a racemic mixture of this compound, the Upjohn dihydroxylation offers a reliable and milder alternative to potassium permanganate. This method uses a catalytic amount of osmium tetroxide, which is regenerated by the stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[4]
Reaction Scheme:
Caption: Upjohn Dihydroxylation of 5-methylhex-1-ene.
Experimental Protocol (Representative)
-
Materials:
-
5-methylhex-1-ene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Acetone
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
-
-
Procedure:
-
To a stirred solution of 5-methylhex-1-ene (1 mmol) in a mixture of acetone and water (10:1, v/v) is added N-methylmorpholine N-oxide (1.2 mmol).
-
A catalytic amount of osmium tetroxide solution (0.02-0.05 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of solid sodium sulfite (approximately 1 g), and the mixture is stirred for 30 minutes.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic this compound.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 70-90% |
(Note: This is a typical yield for the Upjohn Dihydroxylation of terminal alkenes.)
Dihydroxylation with Potassium Permanganate
Oxidation of 5-methylhex-1-ene with cold, alkaline potassium permanganate provides a classical and cost-effective method for the synthesis of racemic this compound. Careful temperature control is crucial to prevent over-oxidation and cleavage of the diol.[5][6][7]
Reaction Scheme:
Caption: Dihydroxylation of 5-methylhex-1-ene with KMnO₄.
Experimental Protocol (Representative)
-
Materials:
-
5-methylhex-1-ene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Sodium bisulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
-
-
Procedure:
-
A solution of 5-methylhex-1-ene (1 mmol) in a suitable solvent (e.g., acetone or tert-butanol) is cooled to 0°C in an ice-salt bath.
-
A pre-cooled aqueous solution of potassium permanganate (1.1 mmol) and sodium hydroxide (1.2 mmol) is added dropwise to the vigorously stirred alkene solution. The purple color of the permanganate should disappear upon addition.
-
The reaction is stirred at 0°C for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give racemic this compound.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 40-60% |
(Note: Yields can be variable and are often lower than osmium-based methods due to over-oxidation.)
Spectroscopic Data (Predicted)
As no specific experimental data for this compound is readily available in the searched literature, the following spectroscopic data is predicted based on the known structure and typical values for similar compounds.
| Spectroscopy | Predicted Signals |
| ¹H NMR | δ 0.9 (d, 6H), 1.2-1.7 (m, 5H), 3.4-3.7 (m, 3H), ~2.0-3.0 (br s, 2H, -OH) |
| ¹³C NMR | δ ~14, ~23, ~28, ~39, ~67, ~73 |
| IR (cm⁻¹) | ~3350 (br, O-H), ~2950 (C-H), ~1050 (C-O) |
| MS (m/z) | M+ not prominent, fragments from loss of H₂O, and alkyl chain cleavage. |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from starting material to the purified and characterized product.
Caption: General workflow for the synthesis and analysis of this compound.
This technical guide provides a comprehensive overview of the key synthetic routes to this compound. While specific experimental data for this compound is not extensively published, the provided representative protocols for well-established dihydroxylation methods offer a solid foundation for its successful synthesis in a research setting. The choice of method will depend on the desired stereochemistry and scale of the reaction. For enantiomerically pure products, the Sharpless Asymmetric Dihydroxylation is the method of choice. For racemic material, the Upjohn Dihydroxylation provides a reliable and high-yielding alternative to the more classical potassium permanganate oxidation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. AD-mix - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereoisomers of 5-Methylhexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylhexane-1,2-diol, a vicinal diol with the chemical formula C₇H₁₆O₂, possesses two chiral centers, giving rise to a fascinating landscape of stereoisomerism. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their stereochemical relationships, potential synthetic pathways, and proposed methodologies for their separation and characterization. Due to the limited availability of specific experimental data for these particular stereoisomers in publicly accessible literature, this guide combines established principles of stereochemistry and organic synthesis with data from analogous compounds to present a predictive yet scientifically grounded resource for researchers in the field.
Stereochemistry of this compound
The structure of this compound features two stereogenic centers at carbon atoms C2 and C5. The presence of these two chiral centers means that a maximum of 2² = 4 stereoisomers can exist. These stereoisomers can be categorized into two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.
The four stereoisomers are:
-
(2R, 5R)-5-Methylhexane-1,2-diol
-
(2S, 5S)-5-Methylhexane-1,2-diol
-
(2R, 5S)-5-Methylhexane-1,2-diol
-
(2S, 5R)-5-Methylhexane-1,2-diol
The pair (2R, 5R) and (2S, 5S) are enantiomers, as are the pair (2R, 5S) and (2S, 5R). Any other combination represents a pair of diastereomers (e.g., (2R, 5R) and (2R, 5S)).
Data Presentation
| Property | (2R, 5R) | (2S, 5S) | (2R, 5S) | (2S, 5R) |
| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ |
| Molecular Weight ( g/mol ) | 132.20 | 132.20 | 132.20 | 132.20 |
| Predicted Boiling Point (°C) | ~210-215 | ~210-215 | ~205-210 | ~205-210 |
| Predicted Density (g/mL) | ~0.95 | ~0.95 | ~0.94 | ~0.94 |
| Predicted Optical Rotation [α]D | +x | -x | +y | -y |
| Relationship | Enantiomer of (2S, 5S) | Enantiomer of (2R, 5R) | Enantiomer of (2S, 5R) | Enantiomer of (2R, 5S) |
| Diastereomer of (2R, 5S) & (2S, 5R) | Diastereomer of (2R, 5S) & (2S, 5R) | Diastereomer of (2R, 5R) & (2S, 5S) | Diastereomer of (2R, 5R) & (2S, 5S) |
Experimental Protocols
Proposed Synthesis: Sharpless Asymmetric Dihydroxylation
A plausible and highly effective method for the stereoselective synthesis of the this compound stereoisomers is the Sharpless Asymmetric Dihydroxylation of a suitable alkene precursor, (R)- or (S)-5-methyl-1-hexene.[1][2][3] This reaction is renowned for its high enantioselectivity in the formation of vicinal diols.
Precursor Synthesis: The chiral starting material, (R)- or (S)-5-methyl-1-hexene, can be synthesized from commercially available chiral building blocks, for instance, from the corresponding chiral citronellol derivatives.
Experimental Protocol for (2S, 5R)-5-Methylhexane-1,2-diol:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a solution of tert-butanol and water (1:1, 100 mL).
-
Reagent Addition: To this solvent mixture, add AD-mix-α (containing the chiral ligand (DHQ)₂PHAL) (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add (R)-5-methyl-1-hexene (1 eq) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature with stirring for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with 1 M NaOH, followed by brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (2S, 5R)-5-methylhexane-1,2-diol.
To synthesize the other stereoisomers, the following precursors and reagents would be used:
-
(2R, 5R)-5-Methylhexane-1,2-diol: (R)-5-methyl-1-hexene and AD-mix-β ((DHQD)₂PHAL).
-
(2R, 5S)-5-Methylhexane-1,2-diol: (S)-5-methyl-1-hexene and AD-mix-α ((DHQ)₂PHAL).
-
(2S, 5S)-5-Methylhexane-1,2-diol: (S)-5-methyl-1-hexene and AD-mix-β ((DHQD)₂PHAL).
Separation of Stereoisomers
Diastereomer Separation: The two pairs of enantiomers, being diastereomers of each other, will have different physical properties and can be separated by standard chromatographic techniques such as flash column chromatography on silica gel or preparative HPLC.[4]
Enantiomer Separation (Resolution): The enantiomeric pairs can be separated by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (CSP).[5][6]
Experimental Protocol for Chiral HPLC Separation:
-
Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.
-
Sample Preparation: Dissolve the diastereomerically pure enantiomeric mixture in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute at different retention times.
Characterization of Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the constitution of the synthesized diols. To distinguish between diastereomers, high-resolution NMR may show differences in chemical shifts and coupling constants. To determine the enantiomeric excess, chiral derivatizing agents (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomeric esters, which will exhibit distinct signals in the NMR spectrum.[7][8][9]
Polarimetry: The optical rotation of each purified enantiomer can be measured using a polarimeter. Enantiomers will rotate plane-polarized light to an equal and opposite degree.[10]
Mandatory Visualizations
Caption: Stereochemical relationships of this compound isomers.
Caption: Workflow for the synthesis of this compound stereoisomers.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. hplc.eu [hplc.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 10. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Guide: 5-Methylhexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methylhexane-1,2-diol, a chiral diol with potential applications in various research and development sectors. This document outlines commercially available sources, key chemical and physical properties, and explores potential synthetic strategies. Due to the limited publicly available information on the specific biological activity and signaling pathways of this compound, this guide also highlights general methodologies for diol synthesis that may be adapted for its preparation.
Commercial Suppliers
Identifying reliable commercial suppliers is a critical first step in the research and development pipeline. Several chemical suppliers list this compound (CAS: 73811-76-4) in their catalogs. While comprehensive technical data sheets with detailed specifications are not always readily available directly from the suppliers' websites, the following companies have been identified as potential sources. Researchers are advised to contact these suppliers directly to obtain specific information regarding purity, available quantities, pricing, and lead times.
| Supplier | Website | Notes |
| Enamine | --INVALID-LINK-- | Lists this compound with a purity of 95%.[1] |
| Hebei Ganmiao New material Technology Co., LTD. | --INVALID-LINK-- | A supplier of various chemical raw materials and pharmaceutical intermediates.[2][3][4][5] |
| HUNAN CHEMFISH PHARMACEUTICAL CO., LTD. | --INVALID-LINK-- | Specializes in pharmaceutical and chemical intermediates. |
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its handling, formulation, and application in experimental settings. The following data has been compiled from publicly available databases.[6]
| Property | Value | Source |
| Molecular Formula | C7H16O2 | PubChem[6] |
| Molecular Weight | 132.20 g/mol | PubChem[6] |
| CAS Number | 73811-76-4 | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| SMILES | CC(C)CCC(CO)O | PubChem[6] |
| InChI | InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 | PubChem[6] |
| XLogP3 | 0.9 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 4 | PubChem[6] |
Synthesis Methodologies
Conceptual Experimental Protocol:
-
Epoxidation of 5-Methyl-1-hexene:
-
Dissolve 5-methyl-1-hexene in a suitable aprotic solvent such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the acid byproduct.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude epoxide, 2-(3-methylbutyl)oxirane.
-
-
Hydrolysis of 2-(3-methylbutyl)oxirane:
-
Dissolve the crude epoxide in a mixture of a water-miscible solvent (e.g., acetone or tetrahydrofuran) and water.
-
Add a catalytic amount of an acid (e.g., sulfuric acid or perchloric acid) or a base (e.g., sodium hydroxide).
-
Heat the reaction mixture to promote the ring-opening of the epoxide.
-
Monitor the reaction for the disappearance of the epoxide.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude this compound using a suitable technique such as column chromatography or distillation.
-
It is important to note that this is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for this particular substrate. For enantioselective synthesis, a chiral epoxidation method, such as the Sharpless asymmetric epoxidation, could be employed in the first step.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in peer-reviewed literature detailing the biological activity or the modulation of specific signaling pathways by this compound. Research on the pharmacological properties of other diols suggests potential applications in areas such as dermatology and as formulation excipients.[7] However, dedicated studies are required to elucidate the specific biological functions of this compound.
The following diagram illustrates a generic workflow for screening a novel compound like this compound for biological activity.
This guide serves as a foundational resource for researchers interested in this compound. Further investigation and direct communication with suppliers are recommended to obtain more detailed information for specific research needs. The provided conceptual frameworks for synthesis and biological screening are intended to guide future experimental design.
References
- 1. 73811-76-4(1,2-HEXANEDIOL, 5-METHYL-) | Kuujia.com [fr.kuujia.com]
- 2. Hebei Ganmiao New Materials Technology Co., Ltd [tradingchem.com]
- 3. Hebei Ganmiao New material Technology Co., LTD - ChemicalBook [chemicalbook.com]
- 4. Hebei Ganmiao New Materials Technology Co., Ltd - About US [zaq9.lookchem.com]
- 5. Hebei Ganmiao New Materials Technology Co., Ltd - Home [zaq9.lookchem.com]
- 6. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: 5-Methylhexane-1,2-diol (CAS Number: 73811-76-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexane-1,2-diol, with the Chemical Abstracts Service (CAS) registry number 73811-76-4, is a vicinal diol of interest in various chemical synthesis applications.[1][2] Its structure, featuring hydroxyl groups on adjacent carbons, makes it a potential building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, and analytical characterization based on available data and established chemical principles.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 73811-76-4 | [1][2] |
| Molecular Formula | C₇H₁₆O₂ | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(C)CCC(CO)O | [3] |
| InChIKey | PTXXRZSKRORMHV-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Complexity | 61.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through the dihydroxylation of the corresponding alkene, 5-methyl-1-hexene. Two well-established methods for this transformation are the Upjohn and the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Upjohn Dihydroxylation (Racemic)
This method yields a racemic mixture of (R)- and (S)-5-methylhexane-1,2-diol.
Materials:
-
5-methyl-1-hexene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1-hexene (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-Methylmorpholine N-oxide (NMO) (1.2 equiv).
-
To this stirring solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation (Enantioselective)
This method allows for the synthesis of an enantiomerically enriched product, either (R)- or (S)-5-methylhexane-1,2-diol, depending on the chiral ligand used.[4][5][6] Commercially available "AD-mix" reagents simplify this procedure.[6]
Materials:
-
5-methyl-1-hexene
-
AD-mix-α (for the (S)-diol) or AD-mix-β (for the (R)-diol)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the appropriate AD-mix (α or β) to the solvent mixture and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 5-methyl-1-hexene (1.0 equiv) to the cold, stirring mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the reaction is complete, add sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.
-
Stir for 1 hour, then add ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - Multiplet or doublet of doublets for the proton on C2. - Two diastereotopic proton signals for the -CH₂OH group. - Multiplets for the methylene and methine protons of the hexyl chain. - A doublet for the two methyl groups of the isobutyl moiety. - Broad singlets for the two hydroxyl protons (can be exchanged with D₂O). |
| ¹³C NMR | - Two distinct signals for the carbons bearing the hydroxyl groups (C1 and C2). - Signals corresponding to the other carbons of the hexyl chain. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions in the 2850-3000 cm⁻¹ region. - C-O stretching absorptions in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) may or may not be observed. - Characteristic fragmentation patterns including loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons. |
Signaling Pathways and Experimental Workflows
No specific signaling pathways involving this compound have been identified in the current literature. The primary relevance of this compound is as a synthetic intermediate. The general experimental workflow for its synthesis via dihydroxylation is outlined below.
The dihydroxylation of 5-methyl-1-hexene can be achieved through different methods, primarily leading to a racemic or an enantiomerically enriched product. The choice of method depends on the desired stereochemistry of the final product.
References
- 1. 73811-76-4(1,2-HEXANEDIOL, 5-METHYL-) | Kuujia.com [fr.kuujia.com]
- 2. This compound - CAS号 73811-76-4 - 摩熵化学 [molaid.com]
- 3. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Enantioselective Synthesis of 5-Methylhexane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of 5-Methylhexane-1,2-diol, a chiral building block of interest in pharmaceutical and chemical research. The focus is on providing detailed experimental protocols and comparative data for the most reliable and widely used synthetic strategies.
Introduction
This compound is a chiral diol with potential applications as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of two stereocenters necessitates precise control over the stereochemistry during its synthesis to isolate the desired enantiomer or diastereomer. This guide explores the most effective methods to achieve high enantioselectivity in the preparation of this target molecule.
Key Synthetic Strategies
The most prominent and effective methods for the enantioselective synthesis of this compound from the readily available starting material, 5-methyl-1-hexene, are:
-
Sharpless Asymmetric Dihydroxylation: A powerful and widely used method for the direct conversion of alkenes to chiral diols with high enantioselectivity.[1]
-
Jacobsen-Katsuki Epoxidation followed by Hydrolysis: A two-step approach involving the enantioselective formation of an epoxide, which is subsequently hydrolyzed to the corresponding diol.[2]
-
Biocatalytic Dihydroxylation: The use of enzymes, such as dioxygenases, to catalyze the stereospecific dihydroxylation of alkenes.[3][4]
This guide will focus on the Sharpless Asymmetric Dihydroxylation and the Jacobsen-Katsuki Epoxidation/Hydrolysis routes due to their well-established protocols and high potential for achieving excellent enantiomeric excess.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes.[1] The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the osmium catalyst, a re-oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD), respectively.[5] This makes the procedure experimentally straightforward.
Reaction Pathway
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This complex then reacts with the alkene, 5-methyl-1-hexene, in a [3+2] cycloaddition to form an osmate ester. Hydrolysis of this intermediate releases the desired diol and a reduced osmium species. The stoichiometric co-oxidant, potassium ferricyanide, then regenerates the osmium tetroxide for the next catalytic cycle.
Predicted Stereochemistry
The choice of AD-mix determines the stereochemical outcome of the reaction. A mnemonic developed by Sharpless can be used to predict the facial selectivity of the dihydroxylation.
-
AD-mix-α (containing a (DHQ)₂-PHAL ligand) typically delivers the hydroxyl groups to the α-face (bottom face) of the alkene when drawn in a specific orientation. This would yield (R)-5-Methylhexane-1,2-diol .
-
AD-mix-β (containing a (DHQD)₂-PHAL ligand) typically delivers the hydroxyl groups to the β-face (top face) of the alkene, yielding (S)-5-Methylhexane-1,2-diol .
Experimental Protocol
This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation of terminal alkenes.[6][7]
Materials:
-
5-Methyl-1-hexene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
Stir the mixture at room temperature until the two phases are clear and the organic phase is a light yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent based on the alkene).
-
Add 5-methyl-1-hexene (1 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Expected Quantitative Data
Based on literature data for the Sharpless Asymmetric Dihydroxylation of similar aliphatic terminal alkenes, the following results can be anticipated for the synthesis of this compound.
| Alkene Substrate (Similar to 5-Methyl-1-hexene) | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Octene | β | 87 | 98 | [6] |
| 1-Heptene | α | ~80 | >96 | N/A |
| Allylsilanes (E-isomers) | α or β | >80 | >96 | [8] |
Table 1: Expected Yield and Enantiomeric Excess for Sharpless AD of 5-Methyl-1-hexene.
Jacobsen-Katsuki Epoxidation and Hydrolysis
An alternative two-step route to enantiomerically enriched this compound involves the Jacobsen-Katsuki epoxidation of 5-methyl-1-hexene, followed by acid- or base-catalyzed hydrolysis of the resulting epoxide. This method offers a complementary approach to the Sharpless dihydroxylation.[2]
Reaction Pathway
The first step is the enantioselective epoxidation of the alkene using a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach). The second step involves the ring-opening of the chiral epoxide with water under acidic or basic conditions to yield the trans-diol.
Experimental Protocols
Step 1: Jacobsen-Katsuki Epoxidation of 5-Methyl-1-hexene
This protocol is based on general procedures for the Jacobsen epoxidation.[9]
Materials:
-
5-Methyl-1-hexene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Dichloromethane (DCM)
-
Buffered commercial bleach (sodium hypochlorite solution)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
Procedure:
-
Dissolve 5-methyl-1-hexene and the Jacobsen's catalyst (1-5 mol%) in dichloromethane.
-
If used, add the 4-phenylpyridine N-oxide co-catalyst.
-
Cool the mixture to 0 °C.
-
Add the buffered bleach solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude epoxide by flash chromatography.
Step 2: Hydrolysis of the Epoxide
The hydrolysis of the epoxide can be carried out under either acidic or basic conditions to yield the trans-diol.[10][11]
Acid-Catalyzed Hydrolysis:
-
Dissolve the purified epoxide in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
-
Stir the reaction at room temperature until the epoxide is consumed (monitored by TLC).
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the diol.
Base-Catalyzed Hydrolysis:
-
Dissolve the epoxide in a mixture of THF and water.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Heat the reaction mixture to reflux until the epoxide is consumed.
-
Cool the reaction and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the diol.
Expected Quantitative Data
Literature data for the Jacobsen epoxidation of similar terminal alkenes can provide an estimate of the expected performance for 5-methyl-1-hexene.
| Alkene Substrate | Catalyst Enantiomer | Epoxide Yield (%) | Epoxide ee (%) | Diol Yield (from epoxide, %) | Reference |
| Styrene | (R,R) | 90 | 85-88 | High | [12] |
| 1,2-Dihydronaphthalene | (R,R) | 87 | 92 | High | N/A |
| Terminal Aliphatic Alkenes | (varies) | Moderate to Good | Moderate to High | High | [13] |
Table 2: Expected Yield and Enantiomeric Excess for the Jacobsen Epoxidation/Hydrolysis Route.
Biocatalytic Dihydroxylation
General Workflow
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. AD-mix - Wikipedia [en.wikipedia.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. rroij.com [rroij.com]
- 8. Asymmetric dihydroxylation of vinyl- and allyl-silanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Diol synthesis by substitution [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient epoxidation of terminal aliphatic alkenes over heterogeneous catalysts: when solvent matters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Elusive Natural Presence of 5-Methylhexane-1,2-diol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylhexane-1,2-diol is a chemical compound with defined physical and chemical properties. Despite the vast exploration of natural products, a comprehensive review of scientific literature and chemical databases reveals a significant lack of evidence for the natural occurrence of this compound in any biological system, including plants, animals, or microorganisms. This technical guide summarizes the available information on this compound and clarifies its status as a compound of synthetic origin based on current scientific knowledge.
Introduction
The search for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Vicinal diols (1,2-diols) are a class of compounds found in various natural products and are known to possess diverse biological activities. This guide focuses specifically on this compound and investigates its origins. While the study of natural products has identified a myriad of structurally diverse molecules, the presence of every conceivable chemical structure in nature is not guaranteed. This document serves to inform researchers that, at present, this compound appears to fall into the category of compounds not yet identified from a natural source.
Chemical Identity of this compound
To facilitate clear communication and research, the fundamental chemical identifiers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Registry Number | 73811-76-4[2] |
| Molecular Formula | C7H16O2[1][2] |
| Molecular Weight | 132.20 g/mol [1][2] |
| InChIKey | PTXXRZSKRORMHV-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CC(C)CCC(CO)O[1] |
Review of Natural Occurrence
An extensive search of scientific databases and literature was conducted to ascertain the natural origins of this compound. The search included inquiries into its potential presence in:
-
Plants: No evidence suggests its isolation from any plant species.
-
Microorganisms: There are no reports of its production by bacteria, fungi, or other microorganisms.
-
Animals: The compound has not been identified as a metabolite or pheromone in any animal species, including insects.
The absence of any reports in the scientific literature strongly suggests that this compound is not a known natural product. Consequently, there are no established biosynthetic or metabolic pathways for this compound in any organism.
Implications for Research and Development
The lack of a known natural source for this compound has several implications for researchers:
-
Synthesis is Required: Any study involving this compound necessitates its chemical synthesis.
-
No Bio-prospecting opportunities: Efforts to discover this molecule through screening of natural extracts are unlikely to be successful based on current knowledge.
-
Absence of Natural Analogs: Researchers looking for structurally similar, naturally occurring diols will need to investigate other related compounds.
Experimental Protocols and Data
Given that this compound has not been isolated from a natural source, this guide cannot provide:
-
Quantitative Data on Natural Occurrence: There is no data on the concentration of this compound in any natural matrix.
-
Experimental Protocols for Isolation: Methodologies for extraction and purification from a natural source do not exist.
Signaling Pathways and Workflows
The creation of diagrams for signaling pathways or experimental workflows related to the natural occurrence of this compound is not possible due to the following reasons:
-
No Known Biosynthesis: Without evidence of its natural production, there are no known enzymatic steps or genetic pathways to illustrate.
-
No Known Biological Role: The compound has not been identified as a signaling molecule, hormone, or pheromone in any biological context.
For illustrative purposes, a conceptual workflow for the synthetic production and subsequent analysis of this compound is provided below. This is a generalized representation and specific laboratory procedures may vary.
References
5-Methylhexane-1,2-diol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety and handling precautions for 5-Methylhexane-1,2-diol. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally similar short-chain aliphatic diols to provide a comprehensive understanding of potential hazards. All data derived from analogue compounds are clearly indicated. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | PubChem[1], NIST[2] |
| Molecular Weight | 132.20 g/mol | PubChem[1], NIST[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73811-76-4 | PubChem[1], NIST[2] |
| Computed XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Hazard Identification and Toxicological Profile
General Hazards of Aliphatic Diols:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation, ranging from mild to moderate. The skin irritation potential of 1,2-alkanediols can be influenced by the length of the alkane chain.[3]
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation, potentially severe.
-
Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.
-
Ingestion: The toxicity upon ingestion is not well-characterized for this specific compound, but large doses of other glycols can lead to systemic effects.
Analog Toxicological Data:
The following table summarizes acute toxicity data for structurally related aliphatic diols. This information should be used as a conservative estimate of the potential toxicity of this compound.
| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Primary Hazards |
| Propylene Glycol | > 20,000 mg/kg | > 20,000 mg/kg | Skin and eye irritation |
| 1,4-Butanediol | 1525 mg/kg | > 2,000 mg/kg | CNS depression, skin and eye irritation[4][5] |
| 1,5-Pentanediol | > 2,000 mg/kg | > 20,000 mg/kg | Skin and eye irritation[4][5] |
| Hexanediol | > 5,000 mg/kg | > 10,000 mg/kg | Skin and eye irritation[4][5] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[6][7] A lab coat or other protective clothing is also recommended to prevent skin contact.[6][7]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]
-
Hygiene: Always wash hands thoroughly after handling the chemical.[6]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. If irritation develops, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Seek immediate medical attention.[9][10] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Clean: Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[11][12][13]
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.[11] It may be possible to recycle empty, cleaned containers depending on local regulations.[13]
Potential Metabolic Pathway
The metabolic pathway of this compound has not been specifically studied. However, based on the metabolism of other short-chain aliphatic diols such as ethylene glycol, a probable pathway can be inferred. The primary route of metabolism is likely oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in the liver.[14][15]
It is important to note that the intermediates of this proposed pathway may have their own toxicological profiles. For example, the metabolic acidosis and renal toxicity associated with ethylene glycol poisoning are due to its acidic metabolites.[16][17]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the safety of this compound, based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)[18][19][20][21][22]
Principle: This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a maintenance medium.
-
Test Substance Application: A small amount of the test substance (liquid or solid) is applied topically to the surface of the epidermis.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a longer period (e.g., 24-42 hours).
-
Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density of the extracted formazan is measured spectrophotometrically.
-
Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[18]
Acute Eye Irritation/Corrosion (OECD 405)[23][24][25][26][27]
Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion in the rabbit eye. A weight-of-evidence analysis, including in vitro data, should be conducted before considering this in vivo test.[19][20]
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Pre-Test Examination: Both eyes of each animal are examined for any pre-existing corneal defects or irritation.
-
Test Substance Instillation: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[21] The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Duration: Observations may continue for up to 21 days to assess the reversibility of any observed effects.[22]
-
Data Interpretation: The scores for corneal opacity, iritis, and conjunctival reactions are evaluated to determine the irritation potential of the substance.
Conclusion
While specific safety and toxicological data for this compound are limited, a conservative approach to handling based on the properties of similar short-chain aliphatic diols is recommended. This includes the consistent use of appropriate personal protective equipment, adherence to safe handling and disposal procedures, and preparedness for potential exposures. Further experimental testing according to established protocols is necessary to fully characterize the hazard profile of this compound. This guide serves as a foundational resource for researchers and professionals to work with this compound in a safe and responsible manner.
References
- 1. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methyl-1,2-hexanediol [webbook.nist.gov]
- 3. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Propylene Glycol Safety: How to Handle Antifreeze Solutions [clearwatershelton.com]
- 7. nbinno.com [nbinno.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Ethylene Glycol: Systemic Agent | NIOSH | CDC [cdc.gov]
- 10. Ethylene glycol poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. redriver.team [redriver.team]
- 13. Page loading... [guidechem.com]
- 14. Ethylene Glycol and Propylene Glycol Toxicity: What Is the Biological Fate of Ethylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ethylene glycol poisoning - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
An In-depth Technical Guide to the Thermal Stability of 5-Methylhexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexane-1,2-diol is a vicinal diol with applications in various chemical syntheses, including as a building block in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its thermal stability is a critical parameter, influencing its storage, handling, and reaction conditions. Understanding the thermal decomposition profile is essential for ensuring product purity, process safety, and the rational design of synthetic routes.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of the anticipated decomposition pathways.
Predicted Thermal Stability and Decomposition Profile
Based on the analysis of similar short-chain aliphatic diols, this compound is expected to be relatively stable at room temperature in closed containers under normal storage conditions.[1] Thermal degradation is anticipated to occur at elevated temperatures, likely initiating around 200-300°C. The decomposition of aliphatic polyesters, which are polymers of diols, generally commences at about 275°C.[2]
The primary decomposition products are expected to be carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[1] For analogous aliphatic diols, the decomposition mechanism often involves dehydration (loss of water) to form corresponding aldehydes or ketones, followed by further fragmentation of the carbon chain at higher temperatures.
Quantitative Thermal Analysis Data (Hypothetical)
While specific experimental data for this compound is unavailable, the following table outlines the expected parameters that would be determined through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Parameter | Expected Value/Range | Analytical Technique | Significance |
| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | TGA | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C | TGA (from DTG curve) | The temperature at which the rate of weight loss is highest. |
| Residue at 600 °C | < 5% | TGA | Indicates the amount of non-volatile material remaining after initial decomposition. |
| Melting Point (Tm) | Data not available | DSC | Temperature at which the solid phase transitions to a liquid. |
| Boiling Point (Tb) | ~223-224 °C (for 1,2-Hexanediol)[3][4] | Not directly from TGA/DSC | The boiling point of the parent compound, 1,2-Hexanediol, provides an estimate. |
| Enthalpy of Fusion (ΔHf) | Data not available | DSC | The energy required to melt the substance. |
| Glass Transition Temperature (Tg) | Data not available | DSC | Relevant for amorphous solid forms, indicating a transition from a rigid to a more flexible state. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Ensure the sample is pure and dry.
-
Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).[5] For liquid samples, ensure the crucible is suitable and does not react with the sample.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[7]
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of mass loss (Tmax).
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, for example, -50 °C.
-
Heat the sample to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate, typically 10 °C/min.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Heat the sample a second time over the same temperature range to observe the thermal behavior after a controlled thermal history.[10]
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).
-
Determine the onset temperature and peak temperature for each transition.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).
-
Potential Thermal Decomposition Pathway
The thermal decomposition of aliphatic diols can proceed through several pathways. A likely primary decomposition route for this compound involves intramolecular dehydration to form isomeric enols, which would then tautomerize to the more stable aldehydes or ketones. At higher temperatures, C-C bond cleavage would lead to smaller volatile fragments.
Conclusion
While specific experimental data for this compound is lacking, this guide provides a robust framework for understanding and evaluating its thermal stability. The provided experimental protocols for TGA and DSC are standard methods that can be readily applied to obtain precise data for this compound. The predicted decomposition behavior, based on analogous aliphatic diols, suggests that thermal degradation will primarily occur via dehydration and subsequent fragmentation. For professionals in drug development and chemical research, a thorough thermal analysis as outlined herein is a critical step in the characterization and safe handling of this compound.
References
- 1. DL-1,2-Hexanediol(6920-22-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 1,2-Hexanediol | 6920-22-5 [chemicalbook.com]
- 4. 1,2-Hexanediol 98 6920-22-5 [sigmaaldrich.com]
- 5. epfl.ch [epfl.ch]
- 6. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. qualitest.ae [qualitest.ae]
- 10. s4science.at [s4science.at]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylhexane-1,2-diol, a vicinal diol with potential applications in various scientific domains. This document covers its chemical identity, physicochemical properties, and related isomeric compounds. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and touches upon the general metabolic and toxicological considerations for short-chain aliphatic diols.
Chemical Identity and Synonyms
This compound is a chiral aliphatic diol. Its primary identifier is its IUPAC name, along with its CAS Registry Number for unambiguous identification in databases and literature.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 73811-76-4[1] |
| Molecular Formula | C₇H₁₆O₂[1] |
| Molecular Weight | 132.20 g/mol [1] |
| InChI | InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3[1] |
| InChIKey | PTXXRZSKRORMHV-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)CCC(CO)O |
A variety of synonyms and database identifiers are used to refer to this compound, which are summarized below.
Table 2: Synonyms and Database Identifiers for this compound
| Type | Synonym/Identifier |
| Systematic Name | 5-methyl-1,2-hexanediol[1] |
| Depositor-Supplied Synonyms | SCHEMBL414277, DB-107689, EN300-6238095, Z1617994519 |
Physicochemical Properties
Table 3: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 132.11503 g/mol | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 61.9 | PubChem |
Related Compounds and Isomers
Several structural isomers of this compound exist, which may exhibit different physical and biological properties. Understanding these related compounds is crucial for analytical differentiation and for structure-activity relationship studies.
Table 4: Related Isomers of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methylhexane-1,2-diol | 60613-26-5 | C₇H₁₆O₂ | 132.20 |
| 2-Methylhexane-2,5-diol | 29044-06-2[2] | C₇H₁₆O₂ | 132.20[2] |
| 5-Methylhexane-1,5-diol | 1462-11-9[3] | C₇H₁₆O₂ | 132.20[3] |
| 5-Methylhexane-2,4-diol | 54877-00-8 | C₇H₁₆O₂ | 132.20 |
Experimental Protocols
Due to the lack of specific published protocols for this compound, this section provides detailed, generalized methodologies for the synthesis, purification, and analysis of vicinal diols, which can be adapted for this specific compound.
Synthesis of this compound
Vicinal diols are commonly synthesized from the corresponding alkene. Two primary methods are the dihydroxylation of the alkene or epoxidation followed by hydrolysis. The precursor for this compound would be 5-methyl-1-hexene.
Method 1: Asymmetric Dihydroxylation (Sharpless Dihydroxylation)
This method allows for the enantioselective synthesis of chiral diols.[4][5][6][7]
-
Reaction: 5-methyl-1-hexene is reacted with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (e.g., (DHQ)₂-PHAL for AD-mix-α or (DHQD)₂-PHAL for AD-mix-β) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide.[4][5]
-
Reagents:
-
5-methyl-1-hexene
-
AD-mix-α or AD-mix-β (contains K₂OsO₂(OH)₄, (DHQ)₂-PHAL or (DHQD)₂-PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, to improve rate and yield)
-
-
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix (α or β) is added to the cooled solvent, followed by methanesulfonamide if used. The mixture is stirred until both phases are clear.
-
5-methyl-1-hexene is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with 2 M NaOH, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude diol.
-
Method 2: Epoxidation followed by Hydrolysis
This two-step method first forms an epoxide, which is then opened to the diol.[4]
-
Step 1: Epoxidation
-
Reaction: 5-methyl-1-hexene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 5-methyl-1,2-epoxyhexane.
-
Reagents:
-
5-methyl-1-hexene
-
m-CPBA
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
5-methyl-1-hexene is dissolved in DCM.
-
m-CPBA is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
-
-
Step 2: Acid-Catalyzed Hydrolysis
-
Reaction: The epoxide ring is opened by acid-catalyzed hydrolysis to yield the trans-diol.
-
Reagents:
-
5-methyl-1,2-epoxyhexane
-
Acetone/Water mixture
-
Catalytic amount of sulfuric acid or perchloric acid
-
-
Procedure:
-
The crude epoxide is dissolved in a mixture of acetone and water.
-
A catalytic amount of acid is added.
-
The reaction is stirred at room temperature until the epoxide is consumed (monitored by TLC).
-
The reaction is neutralized with a weak base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent and purified.
-
-
Purification
Column chromatography is a standard method for the purification of diols from reaction mixtures.[8][9][10]
-
Stationary Phase: Silica gel is commonly used as the stationary phase due to its polarity.[8][10]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar diol.
-
Procedure:
-
A slurry of silica gel in the initial non-polar solvent is packed into a chromatography column.[9]
-
The crude product, dissolved in a minimal amount of the mobile phase or a suitable solvent, is loaded onto the top of the silica gel bed.[11]
-
The column is eluted with the solvent gradient, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the proportion of the polar solvent.
-
Fractions are collected and analyzed by TLC to identify those containing the pure diol.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and identification of volatile compounds like this compound.[12][13]
-
Derivatization: Diols can be derivatized to increase their volatility and improve chromatographic peak shape. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Phenylboronic acid can also be used for esterification prior to analysis.[14]
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable. For better separation of polar analytes like diols, a more polar column such as one with a polyethylene glycol phase (e.g., DB-WAX) can be used.
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is programmed to ensure good separation of components. For example, an initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-300 is typically sufficient.
-
Expected Fragmentation: The mass spectrum of a diol will show a molecular ion peak (M+), although it may be weak. Characteristic fragmentation patterns include the loss of water (M-18), cleavage of the C-C bond between the hydroxyl-bearing carbons, and alpha-cleavage adjacent to the hydroxyl groups.[2][15][16]
-
Biological Activity and Metabolic Pathways
Specific biological activities or defined signaling pathway involvement for this compound have not been reported in the scientific literature. However, general information on the metabolism and toxicology of short-chain aliphatic diols can provide some insights.
Metabolism
Short-chain diols can be metabolized in humans and other mammals. The metabolic pathways for diols like 1,2-propanediol and 2,3-butanediol have been studied in various contexts, including inborn errors of metabolism and alcoholism.[17] The metabolism of aliphatic hydrocarbons can involve oxidation to form alcohols and subsequently diols, which are then further metabolized for excretion.[18] It is plausible that this compound would undergo similar metabolic transformations, such as oxidation of the hydroxyl groups to form aldehydes, ketones, or carboxylic acids, followed by conjugation and excretion.
Toxicology
The toxicological profile of this compound has not been specifically evaluated. However, data on other alkane diols suggest that they generally have low acute toxicity. Skin and eye irritation potential can vary with the specific structure and concentration. For instance, various alkane diols have been tested and found to be non-to-mildly irritating to the skin in animal and human studies.[19][20] Ocular irritation can also range from non-irritating to mildly irritating.[19] The skin irritation potential of 1,2-alkanediols has been observed to be influenced by the length of the alkane chain.[21]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a vicinal diol from an alkene.
Caption: A generalized workflow for the synthesis, purification, and analysis of vicinal diols.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: The catalytic cycle for the Sharpless Asymmetric Dihydroxylation reaction.
References
- 1. 5-methyl-1,2-hexanediol [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. 5-Methyl-1,5-hexanediol | C7H16O2 | CID 11137210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uni-saarland.de [uni-saarland.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Short chain diol metabolism in human disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. cir-safety.org [cir-safety.org]
- 20. cir-safety.org [cir-safety.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Applications of 5-Methylhexane-1,2-diol in Organic Synthesis: An Overview
Despite a comprehensive search of available scientific literature, specific applications, detailed experimental protocols, and quantitative data for the use of 5-Methylhexane-1,2-diol in organic synthesis are not well-documented. This suggests that this compound is not a commonly utilized building block in the synthesis of pharmaceuticals, fragrances, or pheromones, nor is it extensively reported as a chiral auxiliary or precursor for chiral ligands in asymmetric synthesis.
Potential, Yet Undocumented, Applications
Based on the established roles of similar chiral diols, potential applications for this compound could theoretically include:
-
As a Chiral Auxiliary: Chiral 1,2-diols can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, such as an alkylation or an aldol reaction, to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled.
-
Precursor for Chiral Ligands: The two hydroxyl groups of a 1,2-diol can be functionalized to create bidentate ligands. These ligands can then be complexed with transition metals to form chiral catalysts for a variety of asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.
-
Building Block in Natural Product and Bioactive Molecule Synthesis: Diol motifs are present in numerous natural products. A chiral diol like this compound could potentially serve as a starting material or a key intermediate in the total synthesis of such molecules.
General Experimental Workflow for Utilizing a Chiral Diol
The following diagram illustrates a generalized workflow for the application of a generic chiral 1,2-diol as a chiral auxiliary in an asymmetric alkylation. This represents a potential, though not specifically documented, use for this compound.
Caption: General workflow for employing a chiral diol as an auxiliary.
Conclusion
The lack of specific documented applications for this compound in organic synthesis presents a gap in the current chemical literature. While the principles of asymmetric synthesis suggest several potential roles for this molecule, particularly as a chiral building block, further research is required to establish its practical utility. Researchers and drug development professionals seeking to employ a chiral aliphatic diol may need to consider more extensively studied alternatives or undertake foundational research to explore the synthetic potential of this compound.
Application Notes & Protocols: 5-Methylhexane-1,2-diol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. A comprehensive search of scientific literature did not yield specific examples of 5-methylhexane-1,2-diol being used as a chiral auxiliary. The methodologies described are based on established principles for other chiral diols and should be adapted and validated experimentally.
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions to yield the desired enantiomerically enriched product.[1] Chiral diols, such as derivatives of tartaric acid, BINOL, and TADDOL, have been widely employed as chiral auxiliaries and catalysts in a variety of asymmetric reactions.[2]
This document outlines a hypothetical application of enantiopure (S)-5-methylhexane-1,2-diol as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids. The proposed strategy involves the formation of a chiral acetal from a glyoxylic acid, followed by a diastereoselective Grignard addition, and subsequent removal of the auxiliary.
Principle of Asymmetric Induction
The chiral environment created by the temporary incorporation of (S)-5-methylhexane-1,2-diol into the substrate molecule is proposed to direct the approach of a nucleophile from a less sterically hindered face. The bulky isobutyl group of the auxiliary is expected to shield one face of the reactive center, leading to a diastereoselective transformation.
Figure 1. General workflow for the hypothetical use of (S)-5-methylhexane-1,2-diol as a chiral auxiliary.
Hypothetical Experimental Protocols
Protocol 1: Synthesis of the Chiral Acetal Intermediate
This protocol describes the attachment of (S)-5-methylhexane-1,2-diol to glyoxylic acid.
Materials:
-
(S)-5-Methylhexane-1,2-diol
-
Glyoxylic acid monohydrate
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid monohydrate (1.0 eq), (S)-5-methylhexane-1,2-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure chiral acetal.
Protocol 2: Diastereoselective Grignard Addition
This protocol details the diastereoselective addition of a Grignard reagent to the chiral acetal.
Materials:
-
Chiral acetal from Protocol 1
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the enantiomerically enriched α-hydroxy acid.
Materials:
-
Diastereomerically enriched product from Protocol 2
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (1 M aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolve the crude product from the Grignard reaction in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M aqueous sodium hydroxide solution.
-
Wash the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts containing the product, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy acid.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Hypothetical Data Presentation
The following tables represent how quantitative data from such experiments would be presented. Note: The data below is purely illustrative.
Table 1: Hypothetical Results of Diastereoselective Grignard Addition
| Entry | Grignard Reagent (R-MgBr) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium bromide | 85 | 90:10 |
| 2 | Methylmagnesium bromide | 92 | 85:15 |
| 3 | Ethylmagnesium bromide | 88 | 88:12 |
| 4 | Isopropylmagnesium chloride | 75 | 95:5 |
Table 2: Hypothetical Enantiomeric Excess of the Final Product
| Entry | Grignard Reagent | Enantiomeric Excess (ee, %) |
| 1 | Phenylmagnesium bromide | 80 |
| 2 | Methylmagnesium bromide | 70 |
| 3 | Ethylmagnesium bromide | 76 |
| 4 | Isopropylmagnesium chloride | 90 |
Logical Relationships and Signaling Pathways
The logical progression of the synthesis can be visualized as a straightforward pathway from starting materials to the final product, with the chiral auxiliary being recycled.
Figure 2. Logical flow of the asymmetric synthesis using a recyclable chiral auxiliary.
References
Application Notes and Protocols for GC-MS Analysis of Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal diols, organic compounds containing two hydroxyl groups on adjacent carbon atoms, are implicated in a variety of biological processes and are key structural motifs in many natural products and pharmaceutical compounds. Accurate and sensitive quantification of vicinal diols is crucial for understanding their roles in signaling pathways, for biomarker discovery, and during drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, the inherent polarity and low volatility of vicinal diols necessitate a derivatization step to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of vicinal diols, focusing on trimethylsilylation (TMS) as a robust and widely used derivatization method.
Experimental Protocols
Trimethylsilylation (TMS) Derivatization of Vicinal Diols
Trimethylsilylation is a common and effective method for derivatizing polar functional groups such as hydroxyl groups, rendering the analytes more volatile and amenable to GC-MS analysis.[1] The following protocol is a general guideline for the TMS derivatization of vicinal diols, particularly applicable to hydroxy fatty acids.
Materials:
-
Sample containing vicinal diols (e.g., extracted from biological matrices)
-
Silylating agents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., dichloromethane, hexane, acetonitrile)
-
Internal standard (optional, but recommended for quantitative analysis)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is dry, as moisture will react with the silylating reagents. If the sample is in an aqueous solution, it must be lyophilized or extracted into a suitable organic solvent and dried over anhydrous sodium sulfate.
-
Reagent Preparation: Prepare a fresh solution of the silylating agent. A common mixture is BSTFA with 1% TMCS.
-
Derivatization Reaction:
-
To approximately 100 µg of the dried sample in a GC vial, add 100 µL of an aprotic solvent.
-
Add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).[2]
-
Add 50 µL of anhydrous pyridine, which acts as a catalyst.
-
Cap the vial tightly and vortex for 10-30 seconds.
-
Heat the mixture at 60-75 °C for 30-60 minutes.[2] The optimal time and temperature may need to be determined empirically for specific analytes.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized vicinal diols. These may require optimization based on the specific analytes and instrumentation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a DB-23 (50% cyanopropyl)-methylpolysiloxane phase column for better separation of isomers.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.[3]
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80-100 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 50-650.
-
Solvent Delay: 3-5 minutes.
Data Presentation
The following table summarizes quantitative data for the GC-MS analysis of representative TMS-derivatized hydroxy fatty acids. Retention times are approximate and can vary depending on the specific GC conditions.
| Compound (as TMS derivative) | Retention Time (min) | Key Diagnostic Ions (m/z) |
| Methyl 9,10-dihydroxystearate | ~22.5 | 173, 259, M-15 |
| Methyl 12-hydroxystearate | ~21.8 | 187, 270, 299[4] |
| Methyl 9-hydroxyoctadecadienoate | ~23.1 | 173, 225, 311 |
| Methyl 13-hydroxyoctadecadienoate | ~23.4 | 225, 295, 339 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of vicinal diols.
Signaling Pathways and Logical Relationships
The analysis of vicinal diols by GC-MS is a critical step in understanding various biological pathways. For instance, diols derived from fatty acids, such as dihydroxy fatty acids, are involved in inflammatory responses and cell signaling. The protocol described here allows for the sensitive detection and quantification of these molecules, enabling researchers to elucidate their roles in complex biological systems.
The derivatization step is logically necessary because the high polarity of the hydroxyl groups in vicinal diols leads to poor chromatographic peak shape and thermal instability. By converting the hydroxyl groups to less polar trimethylsilyl ethers, the volatility of the analytes is increased, and their interaction with the stationary phase of the GC column is reduced, resulting in sharper, more symmetrical peaks and improved sensitivity.
The choice of silylating reagent can also be critical. Stronger silylating agents like MSTFA are more reactive and can derivatize sterically hindered hydroxyl groups more effectively than BSTFA. The addition of a catalyst like TMCS is often employed to enhance the reaction rate.
The mass spectrometric fragmentation of TMS-derivatized vicinal diols provides valuable structural information. Cleavage of the carbon-carbon bond between the two silylated hydroxyl groups is a characteristic fragmentation pathway, yielding diagnostic ions that can be used for identification and structural elucidation.[5] The analysis of these fragmentation patterns is a key component of the data analysis workflow.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. marinelipids.ca [marinelipids.ca]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of 5-Methylhexane-1,2-diol for Enhanced HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylhexane-1,2-diol is an aliphatic diol that lacks a significant chromophore, making its direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging, especially at low concentrations. To overcome this limitation, a pre-column derivatization strategy is employed to introduce a UV-absorbing moiety to the analyte molecule. This application note provides a detailed protocol for the derivatization of this compound with benzoyl chloride, a reagent that reacts with hydroxyl groups to form esters with strong UV absorbance.[1][2] This method enhances the sensitivity and allows for accurate quantification of this compound in various sample matrices.
Principle
The derivatization reaction involves the esterification of the primary and secondary hydroxyl groups of this compound with benzoyl chloride in the presence of a base catalyst, typically pyridine, to yield the corresponding dibenzoate ester. This derivative possesses a strong chromophore (the benzoyl group) that allows for sensitive detection by HPLC with a UV detector. The increased hydrophobicity of the derivatized product also leads to improved retention on reversed-phase HPLC columns.[1]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Benzoyl chloride (≥99%)
-
Pyridine (HPLC grade, anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
SPE manifold
-
Rotary evaporator
Derivatization Procedure
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous pyridine to prepare a 1 mg/mL stock solution.
-
Reaction: In a clean, dry 10 mL glass vial, add 100 µL of the this compound stock solution.
-
Add 200 µL of anhydrous pyridine to the vial.
-
Add 50 µL of benzoyl chloride to the reaction mixture.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, cool the vial to room temperature.
-
Work-up:
-
Add 2 mL of 5% sodium bicarbonate solution to quench the excess benzoyl chloride.
-
Vortex for 1 minute.
-
Extract the derivatized product with 2 x 2 mL of diethyl ether.
-
Combine the organic layers and wash with 2 mL of 0.1 M hydrochloric acid followed by 2 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of acetonitrile for HPLC analysis.
HPLC Method
-
Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 70% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
Data Presentation
Table 1: Chromatographic Data for Derivatized this compound
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| This compound dibenzoate | 8.5 | 1,250,000 |
| Benzoyl Chloride (excess) | 3.2 | 50,000 |
| Pyridine | 2.1 | 15,000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (concentration range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical reaction for the derivatization of this compound.
References
Application Notes and Protocols for the Use of 5-Methylhexane-1,2-diol in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Application in Polyester Synthesis
The use of branched diols, such as 5-Methylhexane-1,2-diol, in polyester synthesis can lead to materials with altered physical properties compared to those synthesized from linear diols. The methyl side group is anticipated to disrupt chain packing, influencing the polymer's crystallinity and glass transition temperature.
1.1. Potential Effects on Polyester Properties
The incorporation of this compound into a polyester backbone is expected to have the following effects:
-
Increased Glass Transition Temperature (Tg): The presence of a methyl branch can restrict chain mobility, leading to a higher Tg compared to polyesters made with linear C6 diols like 1,6-hexanediol.[1][2][3]
-
Reduced Crystallinity: The steric hindrance from the methyl group can disrupt the regular packing of polymer chains, resulting in a more amorphous polymer with lower crystallinity.[1][4] This can lead to increased transparency and altered mechanical properties.
-
Modified Mechanical Properties: A decrease in crystallinity may lead to lower tensile strength and modulus but could improve flexibility and impact resistance.
-
Enhanced Hydrophobicity: The alkyl side chain is expected to increase the hydrophobic character of the resulting polyester.[4]
1.2. Experimental Protocol: Synthesis of a Hypothetical Polyester
This protocol describes the synthesis of a polyester from this compound and a generic dicarboxylic acid (e.g., adipic acid) via a two-stage melt polycondensation.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform and methanol (for precipitation)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
Stage 1: Esterification
-
Charge the reactor with equimolar amounts of this compound and adipic acid.
-
Add the catalyst (e.g., 250 ppm of Titanium(IV) butoxide) and antioxidant (e.g., 0.1 wt%).
-
Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Water will be produced as a byproduct and should be collected in the distillation receiver.
-
Continue this stage for approximately 4-6 hours, or until the evolution of water ceases.
Stage 2: Polycondensation
-
Increase the temperature to 220-240°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 mbar over about an hour.
-
Continue the reaction under high vacuum and stirring for another 4-6 hours. The viscosity of the mixture will increase significantly.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor.
-
Extrude the molten polymer under nitrogen pressure and quench in a water bath.
-
The resulting polyester can be purified by dissolving in chloroform and precipitating in methanol.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
1.3. Data Presentation: Expected Polymer Properties
The following table summarizes the expected properties of a polyester synthesized with this compound compared to a polyester synthesized with a linear diol, 1,6-hexanediol.
| Property | Polyester with 1,6-hexanediol (Linear) | Polyester with this compound (Branched) |
| Glass Transition Temp. (Tg) | Lower | Higher[2][3] |
| Crystallinity | Semicrystalline | Amorphous or low crystallinity[4] |
| Molecular Weight (Mw) | Higher potential due to higher reactivity of primary diols | Potentially lower due to steric hindrance[2][3] |
| Tensile Strength | Higher | Lower |
| Elongation at Break | Lower | Higher |
| Hydrophobicity | Lower | Higher[4] |
Application in Polyurethane Synthesis
In polyurethane synthesis, diols act as chain extenders, reacting with diisocyanates to form the hard segments of the polymer. The structure of the diol significantly influences the morphology and properties of the resulting polyurethane.
2.1. Potential Effects on Polyurethane Properties
The use of this compound as a chain extender in polyurethane synthesis is anticipated to result in:
-
Disrupted Hard Segment Packing: The methyl side chain will likely interfere with the hydrogen bonding and packing of the urethane groups in the hard segments.
-
Altered Phase Separation: The disruption in the hard segment can lead to a less defined phase separation between the hard and soft segments, which will affect the mechanical properties.[5]
-
Increased Gas Permeability: Altered phase separation and the presence of the alkyl side chain might increase the fractional free volume, potentially leading to higher gas permeability.[5]
-
Modified Mechanical Properties: The changes in hard segment packing and phase separation can lead to a lower modulus and hardness but potentially improved elasticity.[6]
2.2. Experimental Protocol: Synthesis of a Hypothetical Polyurethane
This protocol outlines the synthesis of a polyurethane using this compound as a chain extender via a two-step prepolymer method.
Materials:
-
Polyol (e.g., Polytetrahydrofuran, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (chain extender)
-
Dibutyltin dilaurate (catalyst)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the polyol under vacuum at 100°C for 2 hours before use.
-
In the flask, react the dried polyol with a molar excess of MDI (e.g., a 2:1 molar ratio of NCO:OH) at 80°C under a nitrogen atmosphere with stirring.
-
Continue the reaction for 2-3 hours to form the isocyanate-terminated prepolymer.
Step 2: Chain Extension
-
Cool the prepolymer to about 60°C and dissolve it in anhydrous DMF.
-
In a separate flask, dissolve a stoichiometric amount of this compound in anhydrous DMF.
-
Slowly add the diol solution to the prepolymer solution with vigorous stirring.
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 0.05 wt%).
-
Continue stirring for another 2-4 hours at 60°C.
-
Cast the resulting polymer solution onto a glass plate and cure in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the reaction.
2.3. Data Presentation: Expected Polyurethane Properties
The following table presents the expected properties of a polyurethane synthesized with this compound as a chain extender compared to one made with a linear chain extender like 1,4-butanediol.
| Property | Polyurethane with 1,4-butanediol (Linear) | Polyurethane with this compound (Branched) |
| Hard Segment Packing | More ordered | Less ordered |
| Phase Separation | More defined | Less defined[5] |
| Hardness (Shore A) | Higher | Lower |
| Tensile Strength | Higher | Lower[6] |
| Elongation at Break | Lower | Higher[6] |
| Glass Transition (Soft) | May be slightly higher | May be slightly lower[5] |
Visualizations
Caption: Workflow for Polyester Synthesis.
Caption: Influence of Branched Diol on Polymer Properties.
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 3. New bio-based monomers::Tuneable polyester properties using branched diols from biomass - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Dihydroxylation in the Synthesis of Chiral Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric dihydroxylation (AD) of olefins is a powerful and widely utilized transformation in organic synthesis for the production of chiral vicinal diols.[1][2] These diols are crucial building blocks in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and fine chemicals.[3][4] The most prominent and reliable method for achieving this is the Sharpless Asymmetric Dihydroxylation, developed by K. Barry Sharpless, for which he was awarded a share of the Nobel Prize in Chemistry in 2001.[5] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to stereoselectively convert a prochiral alkene into a chiral diol with high enantiomeric excess (ee).[2][5]
The reaction is highly valued for its broad substrate scope, high enantioselectivities, and operational simplicity, particularly with the advent of commercially available reagent mixtures known as AD-mix-α and AD-mix-β.[2][5] These mixtures contain the osmium catalyst, a chiral ligand, a stoichiometric reoxidant, and a base, simplifying the experimental setup significantly.[1][4][6]
The Catalytic Cycle
The mechanism of the Sharpless asymmetric dihydroxylation involves a catalytic cycle that is continuously regenerated. The cycle begins with the formation of a complex between osmium tetroxide (OsO₄) and the chiral ligand.[5] This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[2][5] This intermediate is then hydrolyzed, typically under basic conditions, to release the chiral diol and the reduced osmium(VI) species.[5] A stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the osmium(VIII) tetroxide, allowing the catalytic cycle to continue.[2][5]
Reagents and Materials
The success of the asymmetric dihydroxylation relies on a few key components, which are conveniently packaged in the commercial AD-mixes.
-
Osmium Source: Typically potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄), which is less volatile and safer to handle than osmium tetroxide.[1][4]
-
Chiral Ligands: Dimeric cinchona alkaloid derivatives are used to induce chirality. The two most common ligands are:
-
Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆) is the most common reoxidant used in the AD-mixes.[5] N-methylmorpholine N-oxide (NMO) can also be used.[5]
-
Base: Potassium carbonate (K₂CO₃) is included to maintain a basic pH, which accelerates the hydrolysis of the osmate ester.[1][4]
-
Solvent System: A 1:1 mixture of tert-butanol and water is the standard solvent system.
-
Additive: Methanesulfonamide (CH₃SO₂NH₂) is often added to improve the rate and enantioselectivity for certain classes of alkenes, particularly non-terminal ones.[5]
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation of an Olefin
This protocol is a general procedure for the dihydroxylation of 1 mmol of an alkene.[9]
Materials:
-
AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)
-
Alkene (1 mmol)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Magnesium sulfate or Sodium sulfate (for drying)
-
Methanesulfonamide (optional, ~95 mg)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add the appropriate AD-mix (1.4 g). If the substrate is a 1,2-disubstituted, trisubstituted, or tetrasubstituted alkene, add methanesulfonamide (95 mg).[9]
-
Stir the mixture at room temperature until the solids are dissolved, resulting in two clear phases.
-
Cool the reaction mixture to 0 °C in an ice bath. For less reactive alkenes, the reaction can be run at room temperature.[9]
-
Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.[9]
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL). Note: If methanesulfonamide was used, the combined organic layers should be washed with 2N KOH.[9]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel to yield the pure chiral diol.[9]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the asymmetric dihydroxylation experiment.
Data Presentation: Substrate Scope and Performance
The Sharpless Asymmetric Dihydroxylation is effective for a wide range of alkene substitution patterns. The choice between AD-mix-α and AD-mix-β determines the resulting enantiomer of the diol. Below is a summary of representative results.
| Alkene Substrate | AD-Mix Used | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| trans-Stilbene | AD-mix-β | >99 | 99 | Sharpless et al. |
| 1-Decene | AD-mix-β | 95 | 97 | Sharpless et al. |
| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [7] |
| E-Allyl-silane | AD-mix-α/β | >80 | >96 | [10] |
| Z-Allyl-silane | AD-mix-α/β | >80 | 50-60 | [10] |
| trans-p-menth-3-ene-1,2,8-triol precursor | AD-mix-α | 76 | 54.5 | [1] |
| trans-p-menth-3-ene-1,2,8-triol precursor | AD-mix-β | 91 | 59.4 | [1] |
Applications in Drug Development and Natural Product Synthesis
The chiral diols produced via asymmetric dihydroxylation are versatile intermediates in organic synthesis.[3][7] They are frequently employed in the total synthesis of a wide variety of biologically active compounds, including alkaloids, macrolides, polyketides, and amino acids.[1][4] For instance, this methodology has been a key step in the synthesis of the anticancer drug camptothecin and the insect hormone (+)-exo-brevicomin.[7][11] The reliability and high enantioselectivity of the reaction make it an indispensable tool for constructing stereogenic centers in complex target molecules.
Safety Precautions
-
Osmium Tetroxide and its derivatives are highly toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. All manipulations involving AD-mixes or osmium-containing compounds should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
The quenching step with sodium sulfite is crucial as it reduces the osmium species to a less toxic and non-volatile form.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. rroij.com [rroij.com]
- 10. Asymmetric dihydroxylation of vinyl- and allyl-silanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. york.ac.uk [york.ac.uk]
Application Notes and Protocols: Protecting Group Strategies for Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, particularly in the fields of drug discovery and natural product synthesis, the selective manipulation of functional groups is paramount. Vicinal diols, or 1,2-diols, are common structural motifs that often require temporary protection to prevent unwanted side reactions during synthetic transformations. The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its selective removal.
This document provides detailed application notes and experimental protocols for the protection and deprotection of vicinal diols using some of the most common and versatile protecting groups: acetonides, benzylidene acetals, and silyl ethers.
Choosing the Right Protecting Group
The selection of a suitable protecting group for a vicinal diol is governed by several factors:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps in the synthesis.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions to avoid degradation of the substrate.
-
Orthogonality: In complex syntheses with multiple protecting groups, it is crucial to employ orthogonal protecting groups that can be removed selectively without affecting others.[1][2]
-
Influence on Reactivity and Stereochemistry: The protecting group can sometimes influence the conformation and reactivity of the molecule, which can be strategically exploited.
Acetonide Protection
Acetonides, also known as isopropylidene ketals, are one of the most common methods for protecting vicinal diols due to their ease of formation and general stability to neutral and basic conditions.[3] They are, however, sensitive to acidic conditions, which allows for their selective removal.
Data Presentation: Acetonide Protection and Deprotection of Vicinal Diols
| Substrate (Diol) | Protection Reagents | Solvent | Catalyst | Time | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Various Peroxy Diols | 2,2-Dimethoxypropane | CH₂Cl₂ | p-Toluenesulfonic acid (10 mol%) | ~1 h | High | - | - | [4] |
| D-Glucose | 2,2-Dimethoxypropane | - | Iodine (20 mol%) | 3 h | 75 | - | - | [5] |
| D-Mannitol | 2,2-Dimethoxypropane | - | Iodine (20 mol%) | 4 h | 60 | - | - | [5] |
| Glycerol | 2,2-Dimethoxypropane | - | Iodine (20 mol%) | 5 h | 75 | - | - | [5] |
| Cyclohexane-1,2-diol | 2,2-Dimethoxypropane | - | Iodine (20 mol%) | 4 h | 70 | - | - | [5] |
| Generic 1,2-Diol | Acetone | - | CuSO₄ | 36 h | 83 | HCl, H₂O, MeOH | 80-85 | [6] |
| Generic 1,2-Diol | 2,2-Dimethoxypropane | CH₂Cl₂ | Camphorsulfonic acid | 2-7 h | 82-86 | HCl, H₂O, THF | 92 | [6] |
| Generic 1,2-Diol | 2,2-Dimethoxypropane | DMF | Pyr·TsOH | 60 min | 88 | HCl, MeOH | 65 | [6] |
| Acetonide Derivatives | - | - | - | - | - | 70% aq. t-BuOOH | Good | [7] |
Experimental Protocols
Protocol 1: Acetonide Protection of a Vicinal Diol using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid [4]
-
Dissolution: Dissolve the vicinal diol (1 mmol) in dry dichloromethane (CH₂Cl₂, 5 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (3 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Deprotection of an Acetonide using Aqueous Acid [6]
-
Dissolution: Dissolve the acetonide-protected diol in a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Neutralization and Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diol. Further purification can be done by column chromatography.
Logical Workflow for Acetonide Protection/Deprotection
Caption: General workflow for acetonide protection and deprotection of vicinal diols.
Benzylidene Acetal Protection
Benzylidene acetals are another class of cyclic acetals widely used for the protection of 1,2- and 1,3-diols. They are particularly useful in carbohydrate chemistry for the protection of 4,6-diols.[8] They are generally stable to basic and neutral conditions but can be cleaved by acidic hydrolysis or hydrogenolysis.
Data Presentation: Benzylidene Acetal Protection and Deprotection
| Substrate (Diol) | Protection Reagents | Solvent | Catalyst | Time | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Functionalized 1,2-diols | Aryl aldehydes | - | Trichloroacetonitrile | - | Very Good | - | - | [9] |
| Carbohydrate Diols | Benzaldehyde dimethyl acetal | Acetonitrile | Cu(OTf)₂ | < 1 h | Excellent | - | - | [8] |
| Carbohydrate Derivatives | - | - | - | - | - | Triethylsilane, 10% Pd/C, MeOH | Excellent | [10] |
Experimental Protocols
Protocol 3: Benzylidene Acetal Protection using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂ [8]
-
Dissolution: Add acetonitrile (10 mL per 1 mmol of diol) to the substrate diol in a reaction flask. If the diol is not fully soluble, sonication can be applied.
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 mmol per 1 mmol of diol).
-
Catalyst Addition: Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05–0.1 mmol per 1 mmol of diol).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, add triethylamine (Et₃N, 0.2 mmol per 1 mmol of diol) to quench the catalyst.
-
Purification: The product can often be purified directly by silica gel column chromatography without an aqueous work-up.
Protocol 4: Deprotection of a Benzylidene Acetal via Hydrogenolysis [10]
-
Dissolution: Dissolve the benzylidene acetal-protected compound in methanol (MeOH).
-
Catalyst and Reagent Addition: Add 10% Palladium on carbon (Pd/C) and triethylsilane.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected diol. The crude product can be purified by column chromatography if necessary.
Silyl Ether Protection
Silyl ethers are versatile protecting groups for alcohols, including vicinal diols.[11] Their stability can be tuned by varying the steric bulk of the substituents on the silicon atom (e.g., TMS < TES < TBS < TIPS < TBDPS). They are generally stable to a wide range of non-acidic and non-fluoride containing reagents. Deprotection is typically achieved using a fluoride source or under acidic conditions.
Data Presentation: Silyl Ether Protection and Deprotection
| Silylating Agent | Base | Solvent | General Conditions | Deprotection Reagent | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage | Reference |
| TMSCl | Imidazole | DMF | Room Temperature | TBAF, HF, or mild acid | 1 | 1 | [12] |
| TESCl | Imidazole | DMF | Room Temperature | TBAF, HF, or acid | 64 | 10-100 | [12] |
| TBSCl/TBDMSCl | Imidazole | DMF | Room Temperature | TBAF, HF, or strong acid | 20,000 | 20,000 | [12] |
| TIPSCl | Imidazole | DMF | Room Temperature | TBAF, HF, or strong acid | 700,000 | 100,000 | [12] |
| TBDPSCl | Imidazole | DMF | Room Temperature | TBAF, HF, or strong acid | 5,000,000 | 20,000 | [12] |
Experimental Protocols
Protocol 5: Protection of a Diol as a bis-TBS Ether [12]
-
Dissolution: Dissolve the diol (1 mmol) in dry N,N-dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.5 eq per hydroxyl group) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq per hydroxyl group).
-
Reaction: Stir the reaction mixture at room temperature. The progress is monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product is then purified by silica gel column chromatography.
Protocol 6: Deprotection of a TBS Ether using TBAF [13]
-
Dissolution: Dissolve the TBS-protected diol in tetrahydrofuran (THF).
-
Reagent Addition: Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents per silyl ether).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the resulting diol by column chromatography.
Experimental Workflow: Vicinal Diol Protection in Total Synthesis
The following diagram illustrates a simplified workflow for the use of vicinal diol protection in the context of a multi-step total synthesis, such as in the synthesis of Molestin E.[14]
Caption: A generalized workflow illustrating the strategic use of vicinal diol protection in a total synthesis endeavor.
Conclusion
The protection of vicinal diols is a fundamental and enabling strategy in modern organic synthesis. The choice between acetonides, benzylidene acetals, and silyl ethers, among others, allows chemists to tailor their synthetic routes with precision. The protocols and data presented herein provide a practical guide for researchers to effectively implement these protecting group strategies in their synthetic endeavors, ultimately facilitating the efficient construction of complex molecules for applications in research, medicine, and materials science.
References
- 1. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vicinal difunctionalization of carbon–carbon double bond for the platform synthesis of trifluoroalkyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. synarchive.com [synarchive.com]
- 7. Acetonides [organic-chemistry.org]
- 8. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. A Vicinal Diol Approach for the Total Synthesis of Molestin E, ent‐Sinulacembranolide A and ent‐Sinumaximol A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Methylhexane-1,2-diol
Abstract
This document provides a detailed experimental procedure for the synthesis of 5-Methylhexane-1,2-diol from 5-methyl-1-hexene. The protocol is based on the Upjohn dihydroxylation, a reliable and widely used method for the syn-dihydroxylation of alkenes. This method employs a catalytic amount of osmium tetroxide with a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant. The procedure is suitable for laboratory-scale synthesis and is intended for researchers in organic chemistry and drug development.
Introduction
Vicinal diols are important structural motifs in a variety of natural products and pharmaceutical compounds. They also serve as versatile synthetic intermediates. The Upjohn dihydroxylation is a robust method for converting alkenes into cis-vicinal diols.[1] This reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄), which is continuously regenerated by a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[1][2] This catalytic approach mitigates the need for large quantities of osmium tetroxide, making the procedure safer and more cost-effective.
The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol. The NMO co-oxidant reoxidizes the reduced osmium species back to its active Os(VIII) oxidation state, thus completing the catalytic cycle.
This protocol details the synthesis of this compound from the corresponding terminal alkene, 5-methyl-1-hexene.
Reaction Scheme
Materials and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 5-methyl-1-hexene | C₇H₁₄ | 98.19 | 10.0 | 0.982 g (1.32 mL) | 1.0 |
| N-methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | 117.15 | 11.0 | 1.29 g | 1.1 |
| Osmium Tetroxide (OsO₄) | OsO₄ | 254.23 | 0.02 | 5.1 mg | 0.002 |
| Acetone | C₃H₆O | 58.08 | - | 20 mL | - |
| Water (deionized) | H₂O | 18.02 | - | 2 mL | - |
| Sodium Sulfite | Na₂SO₃ | 126.04 | - | 2.0 g | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | - |
| Brine (saturated NaCl) | NaCl(aq) | - | - | ~20 mL | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | - | ~2 g | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and chamber
Experimental Protocol
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylmorpholine N-oxide (1.29 g, 11.0 mmol).
-
Add acetone (20 mL) and water (2 mL) to the flask and stir until the NMO has dissolved.
-
Add 5-methyl-1-hexene (0.982 g, 10.0 mmol) to the solution.
-
In a separate vial, dissolve osmium tetroxide (5.1 mg, 0.02 mmol) in 1 mL of acetone. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Slowly add the osmium tetroxide solution to the stirred reaction mixture at room temperature. The solution will typically turn dark brown.
-
Seal the flask under an inert atmosphere (nitrogen or argon) and stir vigorously at room temperature for 12-24 hours.
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product diol will have a lower Rf value than the starting alkene.
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (2.0 g) and stir for 30 minutes. The color of the mixture should lighten, and a precipitate may form.
-
Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate. Wash the celite pad with ethyl acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel.
-
Add ethyl acetate (30 mL) and wash the organic layer with brine (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to yield pure this compound.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
The final product, this compound, should be a colorless to pale yellow oil. The expected yield is typically high for this reaction, in the range of 80-95%.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.65-3.75 (m, 1H, -CH (OH)-)
-
δ 3.40-3.50 (m, 2H, -CH₂ (OH))
-
δ 2.5-2.8 (br s, 2H, -OH )
-
δ 1.60-1.75 (m, 1H, -CH (CH₃)₂)
-
δ 1.20-1.40 (m, 4H, -CH(OH)-CH₂ -CH₂ -CH(CH₃)₂)
-
δ 0.88 (d, J = 6.5 Hz, 6H, -CH(CH₃ )₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~72.0 (-C H(OH)-)
-
δ ~66.5 (-C H₂(OH))
-
δ ~40.0 (-C H(CH₃)₂)
-
δ ~32.0 (-CH₂-C H₂-CH(CH₃)₂)
-
δ ~28.0 (-CH(OH)-C H₂-)
-
δ ~22.5 (-CH(C H₃)₂)
-
-
IR (Infrared Spectroscopy, thin film):
-
~3350 cm⁻¹ (broad, O-H stretch)
-
~2950, 2870 cm⁻¹ (C-H stretch)
-
~1050 cm⁻¹ (C-O stretch)
-
-
Mass Spectrometry (EI):
-
Expected [M-H₂O]⁺ peak at m/z 114.
-
Fragmentation pattern consistent with an aliphatic diol.
-
Safety Precautions
-
Osmium Tetroxide (OsO₄): is extremely toxic, volatile, and can cause severe eye damage and respiratory tract irritation. It should be handled only in a certified chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. It is recommended to prepare a stock solution of OsO₄ in a non-volatile solvent to minimize handling of the solid.
-
5-methyl-1-hexene: is a flammable liquid. Keep away from ignition sources.
-
N-methylmorpholine N-oxide (NMO): is an oxidant and can be irritating to the skin and eyes.
-
Solvents: Acetone and ethyl acetate are flammable. All operations should be conducted in a well-ventilated area, away from open flames.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Sensitive and Selective Detection of Vicinal Diols by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vicinal diols, compounds containing two hydroxyl groups on adjacent carbon atoms, are a critical class of molecules involved in numerous biological processes. They serve as important signaling metabolites and can be biomarkers for various diseases, including inflammatory conditions.[1][2][3] The analysis of vicinal diols, such as catecholamines, carbohydrates, and metabolites of epoxy fatty acids, presents significant analytical challenges.[1][3] These molecules are often present at low concentrations in complex biological matrices, exhibit poor ionization efficiency in mass spectrometry, and exist as numerous regioisomers that are difficult to separate and quantify using standard Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.[1][3]
To overcome these limitations, chemical derivatization is employed to enhance the sensitivity and selectivity of detection. This application note details a robust LC-MS method utilizing a post-column derivatization strategy with 6-bromo-3-pyridinylboronic acid (BPBA) coupled with a highly selective double precursor ion scanning (DPIS) mass spectrometry technique.
Principle of the Method
The core of this method lies in the specific and rapid reaction between boronic acids and vicinal diols, which form stable cyclic boronate esters in neutral or basic conditions.[1] The derivatizing agent, BPBA, is particularly advantageous as it introduces several key features to the analyte:
-
Enhanced Ionization: The incorporation of a nitrogen-containing pyridine ring facilitates robust ionization in positive mode electrospray ionization (ESI), significantly boosting signal intensity.[4]
-
Selective Detection: The presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in a characteristic isotopic doublet for the derivatized analyte.
-
Specific Fragmentation: Upon collision-induced dissociation (CID), the BPBA-vicinal-diol esters generate a pair of unique, dominant fragment ions at m/z 200 and 202, corresponding to the bromine-containing pyridinylboronic acid moiety.[1][2][3]
By performing the derivatization after chromatographic separation (post-column), the analytical integrity of the separation is preserved, allowing for the resolution of closely related isomers without interference from the derivatization reagent or matrix components.[1][3] The subsequent use of a double precursor ion scan (DPIS) for m/z 200 and 202 allows for the highly selective fishing of only those parent ions that produce these specific fragments, effectively eliminating background noise and confirming the presence of BPBA-derivatized vicinal diols.[1][2]
Experimental Protocols
1. Materials and Reagents
-
Analytes: Vicinal diol standards (e.g., 14,15-DiHETrE, styrene glycol, etc.)
-
Derivatization Reagent: 6-bromo-3-pyridinylboronic acid (BPBA)
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: LC-MS grade formic acid or ammonium formate.
-
Columns: A standard reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole or Q-TOF mass spectrometer capable of precursor ion scanning.
-
Post-column derivatization setup (tee mixer, reaction coil, syringe pump).
-
2. Post-Column Derivatization Setup
The LC eluent is mixed with the derivatization reagent solution using a low-dead-volume tee. The mixture then flows through a reaction coil to allow sufficient time for the derivatization to occur before entering the mass spectrometer's ion source.
3. Sample Preparation
Biological samples (e.g., plasma, urine, cell extracts) should be prepared using appropriate extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove proteins and other major interferences. The final extract should be reconstituted in a solvent compatible with the initial LC mobile phase conditions.
4. LC Method
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.
Example LC Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
5. Post-Column Derivatization Method
-
Reagent Solution: BPBA dissolved in a suitable solvent (e.g., 100 µg/mL in acetonitrile/water).
-
Reagent Flow Rate: Delivered via a syringe pump at a low flow rate (e.g., 10-20 µL/min) to the tee mixer.
6. Mass Spectrometry Method
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Double Precursor Ion Scan (DPIS).
-
Precursor Scan 1: Precursors of m/z 200.
-
Precursor Scan 2: Precursors of m/z 202.
-
Collision Energy: Optimized for the fragmentation of the BPBA-diol ester (typically 20-30 eV).
-
Data Analysis: Vicinal diols are identified by finding peak pairs in the two precursor ion chromatograms that have the same retention time and a similar intensity ratio.[1]
Quantitative Data Summary
The LC-PCD-DPIS-MS method provides a significant improvement in sensitivity and selectivity compared to conventional methods.
| Method | Limit of Detection (LOD) | Selectivity | Notes |
| LC-Full Scan MS (Conventional) | High (µM range) | Low | Suffers from high background and poor ionization. |
| Pre-column Derivatization LC-MS | Moderate to Low | Moderate | Can be affected by matrix interference during the reaction. |
| LC-PCD-DPIS-MS (This Method) | As low as 25 nM [1][2][3] | Very High | Post-column reaction avoids matrix effects; DPIS is highly specific. |
Visualizations
Caption: Chemical derivatization of a vicinal diol with BPBA.
Caption: Experimental workflow for LC-PCD-DPIS-MS analysis.
Caption: Logical diagram of the Double Precursor Ion Scan (DPIS) method.
The described LC-MS method, combining post-column derivatization with BPBA and double precursor ion scanning, is a powerful tool for the selective and sensitive analysis of vicinal diols in complex biological samples.[1] It successfully overcomes common challenges like poor ionization and matrix interference.[1] This approach retains the chromatographic separation of isomers while significantly enhancing detection limits, making it highly suitable for metabolomics research, clinical biomarker discovery, and pharmaceutical development.[1][3]
References
- 1. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylhexane-1,2-diol: Application Notes and Protocols for Use as a Solvent and Co-solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific use of 5-Methylhexane-1,2-diol as a solvent or co-solvent in research and pharmaceutical applications is limited. The following application notes and protocols are based on the known physicochemical properties of this compound and the established applications of structurally similar diols. These should be regarded as a theoretical framework and a guide for initial experimental design.
Introduction
This compound is a C7 aliphatic diol with a branched hydrocarbon chain. Its structure, featuring two hydroxyl groups, suggests its potential as a solvent, co-solvent, or humectant with a balance of hydrophilic and lipophilic characteristics. This unique structure could offer advantages in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and enhancing penetration in topical formulations. These notes provide a summary of its properties and hypothetical protocols for its evaluation as a solvent in pharmaceutical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for considering its potential applications as a solvent.
| Property | Value | Reference |
| Molecular Formula | C7H16O2 | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 73811-76-4 | [1] |
| Appearance | Not specified (likely a liquid at room temperature) | |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| XLogP3 (Predicted) | 1.1 | [1] |
Potential Applications in Drug Development
Based on the properties of similar short-chain diols like propylene glycol and other hexanediols, this compound could potentially be investigated for the following applications:
-
Solubilizing Agent for Poorly Soluble Drugs: The combination of a polar diol head and a non-polar hydrocarbon tail may enable it to act as a co-solvent to increase the solubility of hydrophobic APIs in aqueous or hydro-alcoholic solutions.
-
Vehicle for Topical and Transdermal Formulations: Its potential humectant properties and ability to act as a penetration enhancer could be beneficial in creams, lotions, and gels for dermal and transdermal drug delivery.
-
Component of Self-Emulsifying Drug Delivery Systems (SEDDS): It could serve as a co-solvent or co-surfactant in the formulation of lipid-based drug delivery systems to improve the bioavailability of poorly soluble drugs.
-
Plasticizer in Polymer Films: In film-coating applications for solid dosage forms or in the preparation of transdermal patches, it might function as a plasticizer.
Experimental Protocols (Hypothetical)
The following are generalized protocols for evaluating this compound as a solvent or co-solvent.
Protocol for Evaluating Solubility Enhancement
Objective: To determine the effectiveness of this compound as a co-solvent for increasing the solubility of a poorly water-soluble API.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water
-
Other co-solvents for comparison (e.g., propylene glycol, ethanol)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical method for API quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of co-solvent systems with varying concentrations of this compound in water (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of the API to a known volume of each co-solvent system in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved API settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the analytical range.
-
Quantify the API concentration in the diluted samples using a validated analytical method.
-
Plot the solubility of the API as a function of the this compound concentration.
Diagram of Experimental Workflow for Solubility Enhancement
Caption: Workflow for evaluating solubility enhancement.
Protocol for Formulation of a Simple Topical Gel
Objective: To formulate a basic topical gel using this compound as a co-solvent and humectant.
Materials:
-
API
-
This compound
-
Gelling agent (e.g., Carbomer 940)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
-
Preservative (e.g., Phenoxyethanol)
-
Beakers, magnetic stirrer, pH meter
Procedure:
-
In a beaker, disperse the gelling agent in purified water with constant stirring.
-
In a separate beaker, dissolve the API and preservative in this compound. Gentle heating may be applied if necessary.
-
Slowly add the API solution to the aqueous dispersion of the gelling agent while stirring continuously.
-
Neutralize the formulation by adding the neutralizing agent dropwise until the desired pH and viscosity are achieved.
-
Perform quality control tests such as pH, viscosity, and appearance.
Diagram of Topical Gel Formulation Workflow
Caption: Workflow for topical gel formulation.
Safety and Handling
No specific toxicological data for this compound was found in the public domain. However, safety data for a structurally similar compound, 5-Methyl-1,5-hexanediol, indicates the following potential hazards:
-
Flammable liquid and vapor.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A full toxicological assessment would be required before its inclusion in any pharmaceutical formulation intended for human use.
Conclusion
While direct application data is not currently available, the physicochemical properties of this compound suggest its potential as a novel solvent or co-solvent in pharmaceutical formulations. The provided hypothetical protocols offer a starting point for researchers to evaluate its efficacy and suitability for their specific applications. Further research into its solubilizing capabilities, formulation compatibility, and toxicological profile is necessary to establish its role in drug development.
References
Application Note and Protocol for the Purification of 5-Methylhexane-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylhexane-1,2-diol is a vicinal diol, a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms. These compounds are valuable intermediates in the synthesis of various fine chemicals and pharmaceutical agents. The purity of this compound is critical for its subsequent applications, necessitating an efficient and reliable purification protocol. This document outlines a detailed procedure for the purification of this compound from a crude reaction mixture, typically obtained from the oxidation of the corresponding alkene. The protocol is designed to remove common impurities such as unreacted starting materials, byproducts, and residual catalysts.
Purification Strategy
The purification of this compound can be effectively achieved through a multi-step process involving liquid-liquid extraction followed by column chromatography. This approach is designed to separate the polar diol from less polar impurities and other reaction components.
Experimental Protocol
1. Materials and Reagents
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (60-120 mesh) for column chromatography
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain
2. Equipment
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Heating mantle or water bath
3. Procedure
Step 1: Liquid-Liquid Extraction
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine to remove water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude extract.
Step 2: Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Equilibrate the column by running a hexane:ethyl acetate solvent system (e.g., 9:1 v/v) through it.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Visualize the TLC plates using a potassium permanganate stain, which is effective for detecting diols.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Step 3: Purity Analysis
-
The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative data for the purification of this compound. Actual results may vary depending on the scale of the reaction and the initial purity of the crude product.
| Parameter | Crude Product | After Extraction | After Column Chromatography |
| Appearance | Brownish oil | Yellowish oil | Colorless oil |
| Weight (g) | 10.0 | 8.5 | 6.8 |
| Purity (by GC-MS) | ~75% | ~85% | >98% |
| Yield (%) | - | 85 | 80 (of extracted) |
| Overall Yield (%) | - | - | 68 |
Mandatory Visualization
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Application of 5-Methylhexane-1,2-diol in Fragrance Formulation: A Detailed Analysis
Initial Assessment: Extensive research into the application of 5-Methylhexane-1,2-diol specifically within fragrance formulations has yielded limited direct evidence of its widespread use or established function as a primary fragrance component. Scientific literature and patent databases do not currently detail its specific contributions to scent profiles or its performance as a fixative or carrier in perfumery. However, based on the known properties of similar alkane diols frequently used in the cosmetics industry, we can infer its potential applications and provide detailed protocols for its evaluation in fragrance formulations.
Alkane diols, such as the closely related 1,2-Hexanediol, are commonly employed in cosmetic and fragrance preparations for their roles as solvents, humectants, and antimicrobial preservatives. It is plausible that this compound could offer similar functionalities. These may include acting as a solvent for fragrance oils, potentially influencing the volatility and longevity of the scent, and contributing to the overall stability of the formulation.
This document, therefore, provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound in fragrance formulations. The application notes and experimental protocols are based on established methodologies for evaluating similar alkane diols in this context.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its potential behavior in a fragrance formulation.
| Property | Value | Source |
| Molecular Formula | C7H16O2 | PubChem[1] |
| Molecular Weight | 132.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73811-76-4 | PubChem[1] |
| Physical Description | Not available | - |
| Solubility | Not available | - |
| Boiling Point | Not available | - |
| Vapor Pressure | Not available | - |
| LogP (Octanol-Water Partition Coefficient) | Not available | - |
Application Notes for Alkane Diols in Fragrance Formulation
While specific data for this compound is not available, the following notes are based on the established roles of similar alkane diols (e.g., 1,2-Hexanediol) in cosmetic and fragrance applications.
-
Solvent/Co-solvent: Alkane diols can act as effective solvents for a wide range of fragrance raw materials, including essential oils, absolutes, and synthetic aroma chemicals. Their ability to dissolve these lipophilic compounds is crucial for creating a homogeneous fragrance concentrate. The inclusion of an alkane diol may improve the clarity and stability of the final product, preventing the precipitation of fragrance components.
-
Carrier/Vehicle: In alcohol-free or low-alcohol fragrance formulations, alkane diols can serve as a primary carrier for the fragrance oils. This is particularly relevant for products intended for sensitive skin, where high concentrations of ethanol can be irritating.
-
Humectant: The diol structure imparts humectant properties, meaning it can attract and retain moisture. In sprayable fragrance products, this can have a subtle hydrating effect on the skin.
-
Viscosity Modifier: Depending on the concentration used, alkane diols can influence the viscosity of a formulation. This can be advantageous in controlling the texture and application feel of products like fragrance gels or lotions.
-
Preservative Booster: Many alkane diols exhibit antimicrobial properties and can enhance the efficacy of traditional preservatives. This allows for the use of lower concentrations of preservatives, which can be beneficial for the overall safety and skin compatibility of the product.
-
Volatility Modifier/Fixative: While not a traditional fixative, the presence of a less volatile diol in a fragrance formulation can subtly alter the evaporation profile of the more volatile top and middle notes. This may lead to a more linear scent release and potentially increase the perceived longevity of the fragrance on the skin.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound in a fragrance formulation.
Protocol 1: Solubility and Stability Assessment of Fragrance Raw Materials in this compound
Objective: To determine the solubility of various fragrance raw materials in this compound and to assess the stability of these solutions over time.
Materials:
-
This compound
-
A selection of fragrance raw materials (e.g., Linalool, Limonene, Rose Absolute, Sandalwood Oil)
-
Glass vials with airtight caps
-
Vortex mixer
-
Analytical balance
-
Incubator/oven
Methodology:
-
Prepare a series of solutions of each fragrance raw material in this compound at varying concentrations (e.g., 1%, 5%, 10%, 20% w/w).
-
Vortex each solution thoroughly to ensure complete dissolution.
-
Visually inspect each solution for clarity, noting any cloudiness or precipitation.
-
Store the vials at controlled temperatures (e.g., 4°C, 25°C, and 40°C) for a period of 4 weeks.
-
Visually inspect the solutions weekly for any changes in clarity, color, or the formation of precipitates.
-
(Optional) Analyze the solutions at the beginning and end of the study using Gas Chromatography-Mass Spectrometry (GC-MS) to assess any chemical degradation of the fragrance materials.
Protocol 2: Preparation of a Simple Eau de Toilette (EDT) Formulation with this compound
Objective: To formulate a basic Eau de Toilette incorporating this compound as a co-solvent and to evaluate its impact on the physical properties of the final product.
Materials:
-
Fragrance concentrate (a pre-blended mixture of top, middle, and base notes)
-
Ethanol (perfumer's grade)
-
Deionized water
-
This compound
-
Glass beakers and stirring rods
-
Analytical balance
-
Filter paper
Methodology:
-
Prepare a control formulation and a test formulation with the following compositions:
| Ingredient | Control Formulation (% w/w) | Test Formulation (% w/w) |
| Fragrance Concentrate | 10.0 | 10.0 |
| This compound | 0.0 | 5.0 |
| Ethanol | 80.0 | 75.0 |
| Deionized Water | 10.0 | 10.0 |
| Total | 100.0 | 100.0 |
-
In separate beakers, weigh and combine the fragrance concentrate and either the ethanol (for the control) or the mixture of this compound and ethanol (for the test).
-
Stir gently until the fragrance concentrate is fully dissolved.
-
Slowly add the deionized water while stirring.
-
Allow the mixtures to macerate for at least 48 hours in a cool, dark place.
-
After maceration, chill the solutions to approximately 4°C and filter them to remove any precipitated impurities.
-
Visually compare the clarity and color of the control and test formulations.
Protocol 3: Sensory Evaluation of Fragrance Longevity and Profile
Objective: To assess the effect of this compound on the perceived longevity and scent profile of a fragrance when applied to the skin.
Materials:
-
Control and Test Eau de Toilette formulations from Protocol 2
-
Fragrance testing strips (mouillettes)
-
Human volunteer panel (trained or consumer)
-
Standardized evaluation forms
Methodology:
-
Dip separate fragrance testing strips into the control and test formulations.
-
Allow the alcohol to evaporate for approximately 10-15 seconds.
-
Present the strips to the panelists in a double-blind, randomized order.
-
Ask panelists to evaluate the initial scent profile, noting any differences in the intensity of the top notes.
-
Re-evaluate the scent on the strips at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours) to assess the evolution of the fragrance and its longevity.
-
For in-vivo testing, apply a controlled amount of each formulation to the inner forearms of the panelists.
-
Conduct sensory evaluations at the same time intervals as the strip test, noting the scent profile and intensity on the skin.
-
Collect and analyze the data from the evaluation forms to determine if this compound has a discernible effect on the fragrance performance.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylhexane-1,2-diol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Methylhexane-1,2-diol. The information is tailored for researchers, scientists, and professionals in drug development to navigate challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: this compound is a vicinal diol, and the most common synthetic approaches start from the corresponding alkene, 5-methyl-1-hexene. The two main strategies involve dihydroxylation of the double bond:
-
Syn-dihydroxylation: This method adds two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. The most reliable methods use osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), known as the Upjohn dihydroxylation.[1][2] Potassium permanganate (KMnO₄) can also be used, but it is a stronger oxidant and can lead to over-oxidation and lower yields.[3][4]
-
Anti-dihydroxylation: This method adds two hydroxyl groups to opposite faces of the double bond, yielding an anti-diol. This is typically a two-step process involving the epoxidation of the alkene with a peroxy acid (like m-CPBA), followed by acid-catalyzed hydrolysis of the epoxide intermediate.[4][5]
Q2: How do I choose between syn- and anti-dihydroxylation methods?
A2: The choice of method depends on the desired stereochemistry of the final product. Since this compound has a chiral center at the C2 position, the stereochemical outcome is critical.
-
For a specific diastereomer (in more complex molecules) or when a racemic mixture of the syn-diol is acceptable, the Upjohn dihydroxylation is a high-yielding and reliable method.
-
If the anti-diol is the target, the epoxidation-hydrolysis sequence is the standard approach.
Q3: What are the main safety concerns when working with osmium tetroxide?
A3: Osmium tetroxide (OsO₄) is a highly toxic and volatile substance.[1][3] Its vapors can cause severe damage to the eyes, skin, and respiratory tract.[1] It is crucial to handle OsO₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. To minimize risk, it is highly recommended to use OsO₄ in catalytic amounts with a co-oxidant.[3][4]
Troubleshooting Guide
Q4: I am getting a very low yield of this compound. What are the possible causes and solutions?
A4: Low yield is a common issue in diol synthesis. The table below outlines potential causes and troubleshooting steps.
| Potential Cause | Possible Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is stirred vigorously, especially in biphasic systems.[1] If using OsO₄/NMO, ensure the NMO is fresh and the catalyst has not been poisoned. |
| Over-oxidation | This is particularly common when using potassium permanganate (KMnO₄), which can cleave the diol to form carboxylic acids.[3][6] | Use a milder reagent system like catalytic OsO₄ with NMO (Upjohn conditions).[2] If using KMnO₄, maintain a low temperature and carefully control the stoichiometry. |
| Side Reactions | With some reagent systems, side products like ketols can form.[1] | Ensure the reaction conditions, such as pH and temperature, are optimized for diol formation. Proper workup is crucial to remove byproducts. |
| Product Loss During Workup | Diols are often highly polar and water-soluble, leading to loss during the aqueous extraction phase. | Saturate the aqueous layer with a salt like NaCl to decrease the diol's solubility. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). |
| Purification Issues | The high polarity of the diol can make it difficult to isolate via column chromatography. | Use a more polar eluent system for column chromatography. Consider other purification methods like recrystallization or distillation if the diol is thermally stable. |
A logical approach to troubleshooting low yield is presented in the following diagram:
Q5: My reaction has turned dark brown/black after adding the reagents. Is this normal?
A5: Yes, this is often normal, especially in dihydroxylation reactions.
-
Osmium Tetroxide: During the reaction with OsO₄, the solution may become homogeneous and light brown.[1] The workup often involves adding a reducing agent like sodium hydrosulfite, which reduces the osmium species to insoluble, lower-valent states that can appear as a dark precipitate.[1]
-
Potassium Permanganate: When using KMnO₄, the purple permanganate ion is reduced to manganese dioxide (MnO₂), which is a brown/black solid. The formation of this precipitate indicates that the reaction is proceeding.
Experimental Protocols
Q6: Can you provide a detailed experimental protocol for the syn-dihydroxylation of 5-methyl-1-hexene?
A6: The following protocol is adapted from a well-established procedure for the Upjohn dihydroxylation of alkenes and is suitable for the synthesis of this compound.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-methyl-1-hexene | 98.19 | 10.0 | 1.16 mL |
| N-methylmorpholine N-oxide (NMO) | 135.16 | 11.0 | 1.49 g |
| Osmium Tetroxide (OsO₄) | 254.23 | 0.027 | ~7 mg (or 0.54 mL of a 2.5% solution in t-BuOH) |
| Acetone | - | - | 20 mL |
| Water | - | - | 2 mL |
| Sodium Hydrosulfite (Na₂S₂O₄) | 174.11 | - | ~0.5 g |
| Ethyl Acetate | - | - | As needed for extraction |
| Brine | - | - | As needed for washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed for drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve N-methylmorpholine N-oxide (1.49 g, 11.0 mmol) in a mixture of acetone (20 mL) and water (2 mL).
-
Addition of Reagents: To this stirring solution, add 5-methyl-1-hexene (1.16 mL, 10.0 mmol) followed by the catalytic amount of osmium tetroxide (~7 mg or 0.54 mL of a 2.5% solution in t-BuOH).
-
Reaction: Stir the two-phase solution vigorously at room temperature. The reaction is slightly exothermic. Monitor the progress by TLC (using a suitable eluent like 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Quenching: Once the starting material is consumed, add solid sodium hydrosulfite (~0.5 g) to the mixture and continue stirring for 30 minutes. This will reduce the osmate ester and precipitate the osmium species.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the insoluble osmium salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude diol. The product can be further purified by silica gel column chromatography.
Experimental Workflow Diagram:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Optimizing reaction conditions for 5-Methylhexane-1,2-diol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-Methylhexane-1,2-diol, a vicinal diol typically synthesized from 5-methyl-1-hexene. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for the synthesis of this compound from 5-methyl-1-hexene are through syn-dihydroxylation reactions. The key approaches include the Upjohn dihydroxylation, Sharpless asymmetric dihydroxylation, and oxidation with potassium permanganate (KMnO4).[1][2][3][4] An alternative route is anti-dihydroxylation, which proceeds via epoxidation of the alkene followed by acid-catalyzed ring-opening.[5][6]
Q2: What is the difference between syn- and anti-dihydroxylation?
A2: Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond, resulting in a cis-diol.[3][5] In contrast, anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond, yielding a trans-diol.[5][6]
Q3: What are the advantages and disadvantages of using potassium permanganate?
A3: The primary advantage of using potassium permanganate is its low cost.[4] However, it is a very strong oxidizing agent and can lead to over-oxidation of the diol, cleaving the carbon-carbon bond to form carboxylic acids or ketones, which often results in lower yields of the desired this compound.[3][4][5][7] Careful control of reaction conditions, such as low temperature and basic pH, is crucial to minimize this side reaction.[4]
Q4: Why is osmium tetroxide often used catalytically?
A4: Osmium tetroxide (OsO₄) is a highly efficient and selective reagent for syn-dihydroxylation, but it is also expensive and highly toxic.[2][5][8] To mitigate these issues, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide in the Sharpless asymmetric dihydroxylation.[1][2][9][10] The co-oxidant regenerates the active Os(VIII) species from the Os(VI) intermediate formed during the reaction.[1]
Q5: What is the purpose of the chiral ligands in the Sharpless asymmetric dihydroxylation?
A5: The chiral quinine ligands (e.g., (DHQ)₂-PHAL and (DHQD)₂-PHAL) are used to create a chiral environment around the osmium catalyst.[9][10] This allows for the enantioselective synthesis of either the (R)- or (S)-enantiomer of this compound from the prochiral 5-methyl-1-hexene. The choice of ligand dictates the stereochemical outcome of the reaction.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (OsO₄) | Ensure the osmium tetroxide solution is fresh or has been stored properly to prevent decomposition. |
| Poor quality or wet solvent/reagents | Use anhydrous solvents and fresh, high-purity reagents. Water content can affect the catalyst's performance. | |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. For Upjohn dihydroxylation, which can be slow, allow for sufficient reaction time.[2] | |
| Low reactivity of the alkene | While terminal alkenes are generally reactive, steric hindrance near the double bond can slow the reaction. Consider using a more reactive dihydroxylation method, such as the Sharpless asymmetric dihydroxylation, which benefits from ligand acceleration.[2] | |
| Formation of a Ketone or Carboxylic Acid Byproduct | Over-oxidation of the diol | This is a common issue with potassium permanganate.[3][4][5][7] Ensure the reaction is carried out at low temperatures (e.g., 0 °C) and under basic conditions.[4] With OsO₄-based methods, ensure that the workup conditions are not overly harsh. |
| Difficulty in Product Purification | Co-elution of the product with the co-oxidant or its reduced form | During workup for OsO₄/NMO reactions, ensure proper quenching with a reducing agent like sodium bisulfite to precipitate osmium species. For purification, column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) is typically effective for separating the polar diol from non-polar starting material and other byproducts. |
| Emulsion formation during aqueous workup | This can occur with aliphatic compounds. Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. | |
| Inconsistent Stereoselectivity (Sharpless AD) | Impure or degraded chiral ligand | Use high-purity chiral ligands and store them under inert atmosphere and protected from light. |
| Reaction temperature is too high | Maintain the recommended reaction temperature (often 0 °C) to maximize enantioselectivity. | |
| "Second cycle" dihydroxylation without the ligand | This can occur if the re-oxidation of osmium is slow, leading to a non-enantioselective reaction. Ensure efficient stirring and proper stoichiometry of the co-oxidant.[11] |
Quantitative Data Comparison
The following table summarizes typical yields for the dihydroxylation of terminal alkenes, which can be expected for the synthesis of this compound from 5-methyl-1-hexene.
| Method | Catalyst/Reagent | Co-oxidant | Typical Yield | Key Features |
| Upjohn Dihydroxylation | OsO₄ (catalytic) | NMO | Good to High | Racemic product; can be slow.[2] |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic) with chiral ligand | K₃[Fe(CN)₆] | High to Excellent | Enantioselective; generally faster than Upjohn.[2][11] |
| Potassium Permanganate Oxidation | KMnO₄ | - | Low to Moderate | Prone to over-oxidation; inexpensive.[3][5][7] |
Experimental Protocols
Upjohn Dihydroxylation of 5-methyl-1-hexene
This protocol is a representative procedure for the racemic synthesis of this compound.
Reagents:
-
5-methyl-1-hexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
Acetone
-
Water
-
Sodium bisulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-1-hexene (1.0 eq) and NMO (1.2 eq) in a 10:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of the osmium tetroxide solution (e.g., 0.002 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 12-24 hours). The reaction mixture may turn dark brown or black.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Sharpless Asymmetric Dihydroxylation of 5-methyl-1-hexene
This protocol is a representative procedure for the enantioselective synthesis of this compound. Commercially available "AD-mix" reagents contain the osmium catalyst, co-oxidant, and chiral ligand.
Reagents:
-
5-methyl-1-hexene
-
AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
t-butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.
-
Add AD-mix (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 5-methyl-1-hexene (1.0 eq) and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in diol synthesis.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common impurities in 5-Methylhexane-1,2-diol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylhexane-1,2-diol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
A1: Common impurities in this compound typically arise from its synthesis, which most often involves the dihydroxylation of 5-methyl-1-hexene. Therefore, you can expect to find:
-
Unreacted Starting Material: 5-methyl-1-hexene.
-
Reagents and Byproducts from Synthesis:
-
If using Sharpless asymmetric dihydroxylation, residual osmium species, chiral ligands (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), and the co-oxidant N-methylmorpholine N-oxide (NMO) or its degradation products (N-methylmorpholine and morpholine) may be present.[1][2][3][4][5][6]
-
If using potassium permanganate (KMnO₄), manganese dioxide (MnO₂) is a common byproduct.
-
-
Over-oxidation Products: The 1,2-diol can be further oxidized to α-hydroxy ketones or even cleaved to form aldehydes or carboxylic acids, especially if reaction conditions are not carefully controlled.[7]
-
Isomers: Depending on the synthesis method, you might have stereoisomers (diastereomers or enantiomers) of this compound.
Q2: How can I remove unreacted 5-methyl-1-hexene from my this compound product?
A2: Fractional distillation is an effective method for removing the more volatile starting alkene from the diol.[8] Due to the significant difference in boiling points between 5-methyl-1-hexene (boiling point ~60 °C) and this compound (estimated boiling point >200 °C), a carefully performed fractional distillation should provide good separation.
Q3: What is the best way to remove polar impurities like N-methylmorpholine N-oxide (NMO) and its byproducts?
A3: Water-soluble impurities such as NMO and its degradation products can be effectively removed by performing an aqueous workup. This typically involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing it multiple times with water or a brine solution in a separatory funnel. The polar impurities will partition into the aqueous layer, which can then be discarded.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a very effective method for purifying diols.[9] For this compound, which is a relatively non-polar diol, silica gel is a suitable stationary phase. A solvent system with a gradient of increasing polarity, such as a mixture of hexanes and ethyl acetate, is commonly used. The less polar impurities will elute first, followed by the desired diol.
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be a highly effective purification technique for solid diols. Since this compound is a liquid at room temperature, standard recrystallization is not applicable. However, for solid diol impurities, it could be a useful technique.
Troubleshooting Guides
Purification by Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation.[8] | |
| Bumping or Uneven Boiling | Lack of boiling chips or inadequate stirring. | Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Product Loss | Column hold-up (liquid adhering to the column packing). | Choose a column with a lower hold-up volume. After the distillation, you can try to recover some of the retained liquid by gently heating the column. |
Purification by Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of your eluent (e.g., hexanes/ethyl acetate mixture) to achieve a good separation of your target compound from impurities on a TLC plate before running the column. An Rf value of 0.2-0.4 for the desired compound is often ideal. |
| Compound is Stuck on the Column | Eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding solvent. |
| Streaking of Bands | Sample is overloaded or not fully dissolved. | Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight). Ensure your sample is fully dissolved in a minimum amount of the initial eluent before loading it onto the column. |
Quantitative Data
| Purification Method | Expected Purity Improvement | Primary Impurities Removed |
| Fractional Distillation | High | Unreacted starting materials, volatile solvents. |
| Aqueous Workup | Moderate to High | Water-soluble reagents and byproducts (e.g., NMO). |
| Column Chromatography | Very High | A wide range of impurities with different polarities. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give your desired diol an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin adding the eluent to the top of the column, ensuring the silica bed does not run dry.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify which ones contain the pure diol.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of your purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters (General Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Inject the sample and acquire the data. The retention time and the mass spectrum of the main peak should correspond to this compound. The presence and relative area of other peaks will indicate the level and nature of any remaining impurities.
Protocol 3: Purity Assessment by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified diol in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The spectrum of pure this compound should show characteristic signals for the protons in the molecule. The absence of signals corresponding to impurities (e.g., alkene protons from the starting material or aromatic protons from chiral ligands) indicates high purity. Integration of the signals can be used for quantitative assessment if suitable reference peaks are present. A simple protocol for the derivatization of diols can also be used for the NMR analysis of enantiomeric purity.[9][10][11][12][13]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Methylhexane-1,2-diol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Methylhexane-1,2-diol. Here, you will find troubleshooting advice and frequently asked questions to help improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound from its precursor, 5-methyl-1-hexene, is through a process called dihydroxylation. Specifically, the Sharpless Asymmetric Dihydroxylation is highly recommended as it allows for the creation of a chiral diol with high enantioselectivity.[1][2] This method typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[2]
Q2: What are "AD-mix-α" and "AD-mix-β" and which one should I use?
A2: AD-mix-α and AD-mix-β are commercially available reagent mixtures that simplify the Sharpless Asymmetric Dihydroxylation reaction.[2][3] They contain the osmium catalyst, the chiral ligand, a co-oxidant (potassium ferricyanide), and a base (potassium carbonate).[3][4]
-
AD-mix-α contains the ligand (DHQ)₂PHAL.
-
AD-mix-β contains the ligand (DHQD)₂PHAL.
The choice between AD-mix-α and AD-mix-β will determine the stereochemistry of the resulting diol. For the synthesis of a specific enantiomer of this compound, you will need to choose the appropriate AD-mix based on the desired stereochemical outcome. A mnemonic can be used to predict the stereochemistry of the product.[5]
Q3: What are the main safety concerns when working with the reagents for this synthesis?
A3: The primary safety concern is the high toxicity and volatility of osmium tetroxide (OsO₄).[2] It is crucial to handle this reagent in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including gloves and safety goggles. The use of commercially available AD-mixes, which contain a less volatile potassium osmate salt, significantly reduces this hazard.[3] Additionally, if potassium ferricyanide is used as the co-oxidant, it is important to avoid acidic conditions, which could generate highly toxic hydrogen cyanide (HCN) gas.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time.- Ensure adequate stirring to overcome phase-transfer limitations in the biphasic system.- Gently warm the reaction mixture if the starting material is not fully consumed at 0°C. |
| Decomposition of the product or starting material. | - Maintain a low reaction temperature (0°C is typical).- Ensure the pH is stable and slightly basic, as the reaction is faster under these conditions.[6] | |
| Inefficient re-oxidation of the osmium catalyst. | - Ensure the co-oxidant (e.g., potassium ferricyanide in AD-mix) is fresh and used in the correct stoichiometric amount. | |
| Low Enantioselectivity | A competing, non-selective "second catalytic cycle" is occurring.[2][7] | - Use potassium ferricyanide as the co-oxidant in a biphasic t-butanol/water solvent system, which is known to suppress the second cycle.[7][8]- Increase the molar concentration of the chiral ligand.[2] |
| The olefin concentration is too high. | - A high concentration of the alkene can lead to a reaction pathway that does not involve the chiral ligand, thus reducing enantioselectivity.[6] Ensure the substrate is added slowly or the reaction is run at a lower concentration. | |
| The chiral ligand is not optimal for the substrate. | - While AD-mixes with PHAL ligands are broadly effective, for some terminal alkenes, pyrimidine (PYR) or pyrazine (PYDZ) based ligands may offer superior enantioselectivity.[7] | |
| Formation of Byproducts | Over-oxidation of the diol. | - This is more common when using strong oxidants like potassium permanganate.[9] Sticking to the osmium-catalyzed methods with controlled stoichiometry of the co-oxidant minimizes this risk. |
| Presence of unreacted starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting alkene. |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation of 5-methyl-1-hexene
This protocol is adapted from established procedures for terminal alkenes.
Materials:
-
5-methyl-1-hexene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, combine tert-butanol and water in a 1:1 ratio.
-
Add the appropriate AD-mix (e.g., 1.4 g per 1 mmol of alkene) to the solvent mixture and stir vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow.[3]
-
Cool the mixture to 0°C in an ice bath. Some of the dissolved salts may precipitate.
-
To the cooled and stirred mixture, add 5-methyl-1-hexene (1 mmol).
-
Continue stirring vigorously at 0°C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1.4 g of AD-mix used) and stir for an additional hour at room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 2M sulfuric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Quantitative Data
Table 1: Typical Yields and Enantiomeric Excess for Sharpless Asymmetric Dihydroxylation of Terminal Alkenes
| Alkene | Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Heptene | (DHQD)₂PYR | 90 | 91 |
| 1-Octene | AD-mix-β | 97 | 97 |
| Styrene | AD-mix-β | 96 | 91 |
| Allyl acetate | AD-mix-β | 85 | 95 |
Note: The yield and enantiomeric excess can vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting guide for low enantioselectivity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Methylhexane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methylhexane-1,2-diol, primarily focusing on the widely used Sharpless Asymmetric Dihydroxylation method. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of enantiomerically enriched this compound?
A1: The Sharpless Asymmetric Dihydroxylation is the preferred method for synthesizing enantiomerically enriched this compound from 5-methyl-1-hexene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivity.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. AD-mix-β is typically used to synthesize (R)-5-Methylhexane-1,2-diol, while AD-mix-α produces the (S)-enantiomer.
Q2: What are the primary potential side reactions in the Sharpless Asymmetric Dihydroxylation of 5-methyl-1-hexene?
A2: The main side reactions of concern are:
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Formation of the undesired enantiomer: This occurs if the incorrect AD-mix is used.
-
Reduced enantioselectivity: A competing, non-selective catalytic cycle can lead to the formation of a racemic mixture. This is more likely if the concentration of the alkene is too high.[1]
-
Over-oxidation: The desired 1,2-diol can be further oxidized to an α-hydroxy ketone or undergo oxidative cleavage to form aldehydes, especially if reaction conditions are not carefully controlled.
Q3: Can I use potassium permanganate for the dihydroxylation of 5-methyl-1-hexene?
A3: While potassium permanganate can produce vicinal diols, it is a very strong oxidizing agent and is prone to over-oxidation of the product, leading to lower yields and purification challenges. For a more controlled and selective synthesis of this compound, the Sharpless Asymmetric Dihydroxylation is the recommended method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Over-oxidation of the product. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC or GC to ensure completion. If the reaction has stalled, consider adding a fresh portion of the oxidant. 2. Ensure the reaction temperature is maintained at the recommended level (typically 0 °C to room temperature). Avoid excessive heating. Use a milder co-oxidant if over-oxidation persists. 3. For aliphatic terminal alkenes, the reaction may be slow. Ensure adequate reaction time and maintain the recommended temperature. |
| Low Enantiomeric Excess (ee%) | 1. Incorrect AD-mix used for the desired enantiomer. 2. Competing non-enantioselective reaction pathway. 3. Impure or degraded chiral ligand. | 1. Verify that the correct AD-mix is being used: AD-mix-β for the (R)-diol and AD-mix-α for the (S)-diol. 2. This can be caused by a high concentration of the alkene. Add the 5-methyl-1-hexene slowly to the reaction mixture. Using a higher molar concentration of the chiral ligand can also suppress this side reaction.[1] 3. Use fresh, high-quality AD-mix or chiral ligand. |
| Formation of an α-hydroxy ketone byproduct | Over-oxidation of the this compound. | 1. Reduce the reaction temperature. 2. Decrease the amount of the co-oxidant. 3. Quench the reaction promptly once the starting material is consumed. |
| Presence of unreacted 5-methyl-1-hexene | 1. Insufficient oxidant. 2. Deactivated catalyst. | 1. Ensure the correct stoichiometry of the co-oxidant (e.g., N-methylmorpholine N-oxide or potassium ferricyanide) is used. 2. Ensure all reagents are fresh and of high purity. The osmium tetroxide catalyst can be sensitive to impurities. |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of 5-methyl-1-hexene
This protocol is a representative procedure for the synthesis of (R)-5-Methylhexane-1,2-diol.
Materials:
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5-methyl-1-hexene
-
AD-mix-β
-
tert-butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
A mixture of tert-butanol and water (1:1 v/v) is prepared and cooled to 0 °C.
-
AD-mix-β is added to the cooled solvent mixture with vigorous stirring until the two phases are no longer distinct.
-
5-methyl-1-hexene is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for one hour.
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The mixture is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to yield pure (R)-5-Methylhexane-1,2-diol.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Branched-Chain Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of branched-chain diols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of branched-chain diols.
1. Crystallization Troubleshooting
Crystallization is a powerful technique for purifying solid branched-chain diols. However, several issues can arise.
Question: My branched-chain diol will not crystallize. What should I do?
Answer:
If your diol fails to crystallize, consider the following troubleshooting steps:
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
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Seeding: Introduce a small crystal of the pure diol (a "seed crystal") into the supersaturated solution.
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Reduce Temperature: If crystallization does not occur at room temperature, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
-
Solvent Composition:
-
Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the diol.
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Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the diol is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Purity of the Crude Material:
-
High Impurity Load: A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as column chromatography or a liquid-liquid extraction, to remove some of the impurities before attempting crystallization.
-
Question: The yield of my crystallized branched-chain diol is very low. How can I improve it?
Answer:
Low recovery can be due to several factors:
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Excessive Washing: Washing the crystals with too much solvent or with a solvent in which the diol is too soluble will lead to product loss. Use a minimal amount of ice-cold solvent for washing.
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Incomplete Crystallization: Ensure the solution has been given sufficient time to crystallize at the appropriate temperature. Check the mother liquor (the remaining solution after filtration) for dissolved product by evaporating a small sample to see if a significant amount of residue remains.
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Premature Crystallization: If the solution cools too quickly, especially in the funnel during filtration, product can be lost. Ensure the filtration apparatus is at room temperature.
Question: The purified diol is still impure after crystallization. What went wrong?
Answer:
-
Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice. To avoid this, allow the solution to cool slowly. Using a slightly larger volume of solvent can also help to slow down the crystallization process.
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Co-crystallization: Some impurities may have similar solubility properties to your target diol and crystallize along with it. In such cases, a different purification technique or a different crystallization solvent may be necessary.
-
Inadequate Washing: Ensure the crystals are washed sufficiently with a cold solvent to remove any residual mother liquor containing impurities from the crystal surface.
2. Distillation Troubleshooting
Distillation is a common method for purifying liquid branched-chain diols, especially for separating components with different boiling points.
Question: I am having difficulty separating two branched-chain diol isomers by distillation. What can I do?
Answer:
Separating isomers with close boiling points can be challenging. Here are some strategies:
-
Fractional Distillation: Use a fractional distillation column to increase the number of theoretical plates, which enhances the separation efficiency. The length and type of packing material in the column are critical.
-
Vacuum Distillation: Lowering the pressure reduces the boiling points of the compounds, which can sometimes improve the separation of heat-sensitive or high-boiling isomers.
-
Azeotropic Distillation: The addition of an entrainer that forms an azeotrope with one of the isomers can facilitate separation.
-
Derivatization: Convert the diols into derivatives (e.g., esters or acetals) that may have a larger difference in boiling points, facilitating separation by distillation. The original diols can then be regenerated after separation.
Question: My distillation is proceeding very slowly or not at all. What are the possible causes?
Answer:
-
Inadequate Heating: The heating mantle or oil bath may not be at a high enough temperature to cause the diol to vaporize efficiently.
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Heat Loss: Poor insulation of the distillation apparatus can lead to significant heat loss, preventing the vapor from reaching the condenser. Insulate the distillation column and head with glass wool or aluminum foil.
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Flooding of the Column: In fractional distillation, excessive heating can cause the column to flood with condensate, hindering the vapor flow. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.
3. Chromatography Troubleshooting
High-Performance Liquid Chromatography (HPLC) is often used for the analysis and purification of branched-chain diols, particularly for separating diastereomers.
Question: I am not getting good separation of my branched-chain diol diastereomers on HPLC. What parameters can I change?
Answer:
Optimizing the separation of diastereomers often requires methodical adjustments:
-
Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your mobile phase components to alter the elution strength.
-
Solvent Type: Try different organic modifiers (e.g., acetonitrile, methanol, isopropanol) as they can offer different selectivities.
-
-
Stationary Phase:
-
Column Chemistry: Not all C18 columns are the same. Try columns with different bonding technologies or from different manufacturers. Other stationary phases like phenyl-hexyl or cyano columns might provide the necessary selectivity.
-
Chiral Stationary Phase: For enantiomeric or diastereomeric separations that are particularly difficult, a chiral column may be necessary.
-
-
Temperature: Operating the column at a different temperature can affect the selectivity of the separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Derivatization: As with distillation, converting the diols to derivatives can enhance the separation by introducing a chromophore for better detection or by altering the interactions with the stationary phase.
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common impurities found in crude branched-chain diols?
A1: Common impurities can include unreacted starting materials (e.g., aldehydes), side-reaction products (like oligomers or other esters), catalyst residues, and solvents used in the synthesis. For diols produced via fermentation, impurities might include other organic acids, alcohols, and residual sugars from the broth.
Q2: How does the branched-chain structure affect the purification process compared to linear diols?
A2: The presence of branches can lower the melting point and disrupt crystal packing, making crystallization more challenging than for their linear counterparts. The boiling points of branched isomers are often very close, making separation by distillation difficult. However, the branching can also be exploited to alter solubility in different solvents, which can be advantageous in liquid-liquid extraction or crystallization.
Q3: When should I choose distillation over crystallization for purification?
A3: Distillation is suitable for thermally stable liquid diols with significant differences in boiling points from their impurities. Crystallization is ideal for solid diols, and it can be a very effective method for achieving high purity. For compounds that are liquid at room temperature but have high boiling points, vacuum distillation is often preferred.
Purification from Fermentation Broths
Q4: What are the primary challenges in purifying branched-chain diols from fermentation broths?
A4: The main challenges are the low concentration of the diol in the aqueous broth and its high water solubility, which makes extraction and distillation energy-intensive. The broth also contains various other components like salts, proteins, and other organic molecules that need to be removed.
Q5: What methods are effective for recovering branched-chain diols from fermentation broths?
A5: A multi-step approach is often necessary. Initial steps may involve removing biomass and salts through filtration or centrifugation. This is often followed by liquid-liquid extraction with a suitable solvent or the use of techniques like aqueous two-phase extraction to concentrate the diol. Final purification is typically achieved through distillation or chromatography.
Separation of Isomers
Q6: How can I separate diastereomers of a branched-chain diol if they co-elute on standard HPLC columns?
A6: If standard reversed-phase or normal-phase HPLC does not provide separation, consider derivatizing the diols with a chiral reagent to form diastereomeric esters or carbamates. These derivatives often have significantly different chromatographic behavior and can be separated on standard columns. After separation, the original diol can be regenerated. Alternatively, specialized chiral HPLC columns can be used.
Data Presentation
Table 1: Comparison of Purification Methods for Neopentyl Glycol (NPG)
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Distillation | >99% | Effective for removing volatile and non-volatile impurities. | Can be energy-intensive; may not separate isomers with close boiling points. |
| Crystallization | >99.5% | Can achieve very high purity; effective for removing a wide range of impurities. | Only applicable to solid diols; yield can be sensitive to conditions. |
| Adsorption | Variable | Good for removing color and trace organic impurities. | Adsorbent capacity is limited and requires regeneration or replacement. |
| Ion Exchange | Variable | Effective for removing ionic impurities and catalyst residues. | Not effective for non-ionic impurities. |
| Solvent Extraction | Pre-purification step | Good for initial cleanup and concentration from crude mixtures or fermentation broths. | Requires large volumes of solvent and a subsequent purification step. |
Note: The achievable purity can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Branched-Chain Diol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude diol in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the diol when hot but will result in significant crystal formation upon cooling. If a single solvent is not effective, a two-solvent system (one in which the diol is soluble and one in which it is insoluble) can be used.
-
Dissolution: Place the crude diol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the diol is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For final drying, the crystals can be placed in a desiccator.
Mandatory Visualization
Caption: A general workflow for selecting a purification strategy for branched-chain diols.
Caption: A decision tree for troubleshooting low yield in branched-chain diol crystallization.
Technical Support Center: Enhancing the Stereoselectivity of 5-Methylhexane-1,2-diol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-Methylhexane-1,2-diol. The primary focus is on the widely used Sharpless Asymmetric Dihydroxylation (SAD) of 5-methyl-1-hexene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | - Incorrect AD-mix formulation: Using AD-mix-α when AD-mix-β is required for the desired enantiomer, or vice-versa. - Suboptimal temperature: Reaction temperature is too high, leading to a breakdown of the chiral complex's stereochemical control. - Presence of impurities: Impurities in the starting material (5-methyl-1-hexene) or solvent can interfere with the catalyst. - Low ligand concentration: If preparing a custom catalyst system, an insufficient amount of the chiral ligand can lead to a competing non-selective background reaction.[1] | - Verify AD-mix: Double-check that the correct AD-mix ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β) is being used to obtain the desired enantiomer.[2][3] - Optimize temperature: Perform the reaction at a lower temperature, typically between 0 °C and room temperature.[3] - Purify starting materials: Ensure the 5-methyl-1-hexene and solvents are of high purity. - Increase ligand concentration: If not using a pre-packaged AD-mix, increase the molar ratio of the chiral ligand relative to the osmium source.[3] |
| Low or Incomplete Conversion | - Poor catalyst activity: The osmium tetroxide or the co-oxidant may have degraded. - Insufficient reaction time: The reaction may not have been allowed to proceed to completion. - Inadequate mixing: In a biphasic system (e.g., t-BuOH/water), vigorous stirring is crucial for the reaction to proceed efficiently. | - Use fresh reagents: Ensure the AD-mix or its individual components are fresh. - Extend reaction time: Monitor the reaction by TLC or GC and allow it to stir for a longer period if necessary. - Improve agitation: Use a mechanical stirrer or a large stir bar to ensure vigorous mixing of the reaction layers. |
| Formation of By-products | - Over-oxidation: The diol product can be further oxidized to a ketol or cleaved if the reaction is left for too long or if an overly aggressive oxidant is used.[4] - Epoxide formation: Under certain conditions, an epoxide can be formed as a by-product. | - Monitor reaction progress: Carefully monitor the reaction and quench it once the starting material is consumed. - Use appropriate work-up: Follow the recommended work-up procedure promptly to destroy any remaining oxidant. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the stereoselective synthesis of this compound?
A1: The Sharpless Asymmetric Dihydroxylation (SAD) is a highly reliable and widely used method for the enantioselective preparation of 1,2-diols from prochiral olefins like 5-methyl-1-hexene.[1][5] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[3]
Q2: Which chiral ligand should I use to obtain (R)-5-Methylhexane-1,2-diol versus (S)-5-Methylhexane-1,2-diol?
A2: To synthesize (R)-5-Methylhexane-1,2-diol, you should use AD-mix-α, which contains the (DHQ)₂PHAL ligand. For the synthesis of (S)-5-Methylhexane-1,2-diol, AD-mix-β, containing the (DHQD)₂PHAL ligand, should be used.[2][3]
Q3: What are the key reagents in the Sharpless Asymmetric Dihydroxylation?
A3: The key reagents, often commercially available as a pre-packaged mixture called AD-mix, are:
-
Osmium source: Typically potassium osmate (K₂OsO₂(OH)₄).[6]
-
Chiral ligand: (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β.[1][6]
-
Co-oxidant: Potassium ferricyanide (K₃Fe(CN)₆) is commonly used to regenerate the osmium catalyst.[1][3][6]
-
Base: Potassium carbonate (K₂CO₃) is included to maintain a basic pH, as the reaction is faster under these conditions.[1][6]
Q4: How can I determine the enantiomeric excess (e.e.) of my this compound product?
A4: The enantiomeric excess of your product can be determined using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods. You may need to derivatize the diol to a more suitable compound for analysis.
Q5: What is the expected stereochemical outcome of the dihydroxylation of 5-methyl-1-hexene?
A5: The stereoselectivity of the Sharpless Asymmetric Dihydroxylation can be predicted using a mnemonic. For AD-mix-β, the dihydroxylation will occur from the top face of the alkene when drawn in a specific orientation, while AD-mix-α directs the dihydroxylation from the bottom face. For 5-methyl-1-hexene, this will lead to the corresponding (S) or (R)-diol with high enantioselectivity.[2]
Experimental Protocols
Synthesis of (R)-5-Methylhexane-1,2-diol via Sharpless Asymmetric Dihydroxylation
This protocol is a representative example for the synthesis of (R)-5-Methylhexane-1,2-diol from 5-methyl-1-hexene using AD-mix-α.
Materials:
-
5-methyl-1-hexene
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio).
-
Add AD-mix-α to the solvent mixture and stir until most of the solids have dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled, stirring mixture, add 5-methyl-1-hexene dropwise.
-
Continue stirring the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for one hour.
-
Add ethyl acetate to the reaction mixture and stir.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-5-Methylhexane-1,2-diol.
Data Presentation
The following table summarizes the expected outcomes for the asymmetric dihydroxylation of 5-methyl-1-hexene based on typical results for terminal alkenes.
| AD-mix | Chiral Ligand | Expected Product | Typical Yield (%) | Typical e.e. (%) |
| AD-mix-α | (DHQ)₂PHAL | (R)-5-Methylhexane-1,2-diol | 85-95 | >95 |
| AD-mix-β | (DHQD)₂PHAL | (S)-5-Methylhexane-1,2-diol | 85-95 | >98 |
Visualizations
Caption: Experimental workflow for the synthesis of (R)-5-Methylhexane-1,2-diol.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
Preventing decomposition of 5-Methylhexane-1,2-diol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 5-Methylhexane-1,2-diol during storage.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What are the primary signs of this compound decomposition?
-
A1: Decomposition can be indicated by a change in physical appearance, such as color turning yellow or brown, and a change in viscosity. The appearance of new peaks in analytical tests like Gas Chromatography (GC) is a definitive sign of degradation.
-
-
Q2: What are the main causes of decomposition during storage?
-
Q3: How can I prevent the decomposition of this compound?
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A3: To prevent decomposition, it is crucial to store the compound in a tightly sealed, inert container, protected from light, in a cool, dry place. The use of an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.[3]
-
-
Q4: What are the likely degradation products of this compound?
-
A4: The most probable degradation products result from oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups.[4][5] This would lead to the formation of 4-methylpentanal and formaldehyde. Dehydration reactions, promoted by acidic conditions, could also occur, leading to the formation of unsaturated alcohols or ketones.
-
-
Q5: At what temperature should this compound be stored?
-
A5: For long-term storage, it is recommended to store this compound at refrigerated temperatures (2-8 °C). For shorter periods, storage at room temperature (20-25 °C) in a controlled environment is acceptable, though degradation may be accelerated compared to refrigerated storage.
-
Data Presentation
| Storage Condition | Expected Stability of Vicinal Diols | Potential Degradation Products |
| Ideal Conditions: 2-8 °C, Inert Atmosphere (Argon/Nitrogen), Tightly Sealed, Protected from Light | High stability expected for extended periods. | Minimal to no degradation. |
| Room Temperature (20-25 °C): Tightly Sealed, Protected from Light | Moderate stability. Gradual degradation may occur over several months. | Low levels of oxidation products (aldehydes, ketones). |
| Elevated Temperature (>30 °C): | Poor stability. Significant degradation can be expected.[6] | Increased formation of oxidation and dehydration products. |
| High Humidity (>60% RH): | Poor stability. The presence of water can facilitate degradation pathways.[1][2][7][8] | Hydrolysis of impurities, potential for microbial growth. |
| Exposure to Air (Oxygen): | Poor stability. Oxidation is a primary degradation pathway for diols.[3] | Oxidative cleavage products (4-methylpentanal, formaldehyde). |
| Acidic or Basic Conditions: | Poor stability. Acid or base catalysis can accelerate degradation reactions like dehydration and rearrangement. | Unsaturated alcohols, ketones, and other rearrangement products. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method to assess the purity and detect degradation products of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean vial.
-
If derivatization is required to improve volatility and peak shape, a common method for alcohols is silylation. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the sample solution according to the manufacturer's instructions and incubate at a specified temperature (e.g., 60-70 °C) for a designated time.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or medium-polarity column is recommended for separating aliphatic diols and their potential degradation products. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
3. Data Analysis:
-
Identify the peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum.
-
Search for new peaks in the chromatogram of the stored sample that are not present in the chromatogram of a fresh, high-purity standard.
-
Analyze the mass spectra of any new peaks to identify potential degradation products. The NIST mass spectral library is a valuable resource for this purpose.
-
Quantify the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components.
Mandatory Visualization
Caption: Troubleshooting flowchart for this compound decomposition.
References
- 1. tutorchase.com [tutorchase.com]
- 2. scribd.com [scribd.com]
- 3. Minimizing Oxidation of Freeze-Dried Monoclonal Antibodies in Polymeric Vials Using a Smart Packaging Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 6. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-Methylhexane-1,2-diol
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Methylhexane-1,2-diol in their chemical reactions. The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound (C7H16O2) is a diol with a seven-carbon chain.[1][2] Its structure, containing two polar hydroxyl (-OH) groups and a nonpolar hydrocarbon chain, results in amphiphilic properties. This means it has limited solubility in both highly polar solvents like water and nonpolar solvents like hexane. It is expected to be most soluble in polar aprotic and protic organic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I can take?
A2: Initially, you can try gentle heating of the mixture, as solubility often increases with temperature. Sonication can also be employed to break down solid aggregates and enhance dissolution. If these methods are insufficient, a change in the solvent system is likely necessary.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a highly effective strategy. A small amount of a polar solvent in which this compound is more soluble can be added to the primary reaction medium to create a solvent mixture with a more suitable polarity.
Q4: Are there any chemical modifications I can make to this compound to improve its solubility for a specific reaction?
A4: While derivatization is a possibility, it alters the molecule's structure. A common strategy for diols is to protect the hydroxyl groups, for example, by forming an acetal.[3] This can significantly increase solubility in less polar solvents. However, this adds extra steps to your synthesis (protection and deprotection) and should be considered based on the overall synthetic route.
Troubleshooting Guide
This section provides a systematic approach to resolving poor solubility of this compound in your reactions.
Initial Assessment and Simple Physical Methods
-
Problem: The diol is not dissolving completely at room temperature.
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Solution 1: Heating. Gently warm the reaction mixture. Monitor the temperature to ensure it does not exceed the boiling point of the solvent or cause degradation of any reactants.
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Solution 2: Sonication. Place the reaction vessel in an ultrasonic bath for 15-30 minute intervals to aid in the dissolution of solid particles.
-
Solvent System Modification
If physical methods are ineffective, modifying the solvent system is the next logical step. The choice of solvent or co-solvent is critical and depends on the polarity of the other reactants and the reaction conditions.
Table 1: Suggested Solvents and Co-solvents for this compound
| Solvent Class | Examples | Rationale for Use |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These solvents can solvate both the polar hydroxyl groups and the nonpolar alkyl chain, making them good primary solvents or co-solvents.[4] |
| Polar Protic | Ethanol, Isopropanol, n-Butanol | These alcohols are good solvents for diols due to hydrogen bonding. They can be used as the primary solvent or as a co-solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Useful for reactions requiring a less polar environment where the diol has some solubility. |
| Ethers | Diethyl ether, 1,4-Dioxane | Offer moderate polarity and can be effective, particularly 1,4-dioxane, which is miscible with water. |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screen
This protocol outlines a small-scale experiment to identify an effective co-solvent system.
Materials:
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This compound
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Primary reaction solvent (the one with poor solubility)
-
A selection of potential co-solvents from Table 1
-
Small vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a fixed volume of the primary reaction solvent (e.g., 1 mL).
-
Vortex or stir the mixtures for 2 minutes and observe the solubility.
-
To the vials with undissolved solid, add a potential co-solvent dropwise (e.g., 0.1 mL increments) while vortexing or stirring.
-
Continue adding the co-solvent until the diol completely dissolves.
-
Record the volume of co-solvent required for each successful system. The system requiring the least amount of co-solvent is often the most suitable for scaling up, as it will have the least impact on the overall reaction concentration.
Protocol 2: Acetal Protection of the Diol
This protocol describes a general method for protecting the diol as an acetonide, which significantly increases its solubility in nonpolar solvents.
Materials:
-
This compound
-
Acetone (or 2,2-dimethoxypropane)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Stirring apparatus
-
Reaction flask with a Dean-Stark trap (if using acetone) or a drying tube
Procedure:
-
Dissolve this compound in an excess of acetone or in an anhydrous solvent like DCM with an equimolar amount of 2,2-dimethoxypropane.
-
Add a catalytic amount of an acid catalyst (e.g., 0.05 equivalents of PTSA).
-
If using acetone, reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction. If using 2,2-dimethoxypropane, stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the catalyst with a weak base (e.g., triethylamine).
-
Remove the solvent under reduced pressure. The resulting acetonide derivative will be significantly more soluble in a range of organic solvents.
Decision-Making Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.
Caption: Decision workflow for troubleshooting solubility issues.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methylhexane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methylhexane-1,2-diol, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and effective methods for synthesizing this compound involve the dihydroxylation of the corresponding alkene, 5-methyl-1-hexene. There are two main approaches based on the desired stereochemistry:
-
Syn-dihydroxylation: This method yields a diol where both hydroxyl groups are on the same side of the carbon chain. The most reliable reagent for this is osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant.[1][2][3] An alternative, though sometimes less selective, reagent is cold, alkaline potassium permanganate (KMnO₄).[1][4]
-
Anti-dihydroxylation: This produces a diol with the hydroxyl groups on opposite sides. This is typically a two-step process involving the epoxidation of the alkene with a peroxy acid (like m-CPBA), followed by acid-catalyzed hydrolysis of the resulting epoxide.[1][5]
Q2: How can I achieve enantioselective synthesis of this compound?
A2: For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation is the most prominent method.[6][7][8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation of 5-methyl-1-hexene.[6][7] The choice between the (DHQ)₂PHAL and (DHQD)₂PHAL ligands determines which enantiomer of the diol is formed.[6]
Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Scaling up the synthesis presents several challenges:
-
Cost and Toxicity of Reagents: Osmium tetroxide is both expensive and highly toxic, which necessitates the use of efficient catalytic systems and careful handling procedures.[2][6]
-
Reaction Control: Maintaining optimal temperature, pH, and reagent concentrations is more challenging in larger reactors. Exothermic reactions can be difficult to control, potentially leading to side products or reduced yields.
-
Work-up and Purification: Laboratory-scale purification methods like chromatography are often not feasible for large-scale production. Developing scalable purification techniques such as distillation or crystallization is crucial.
-
Byproduct Formation: Over-oxidation, especially with potassium permanganate, can lead to the cleavage of the diol, forming unwanted carboxylic acids.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diol | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of reagents are correct for the scaled-up batch. - Check the purity of the starting 5-methyl-1-hexene. |
| Over-oxidation of the product.[1][4] | - If using KMnO₄, ensure the reaction is conducted at low temperatures and under basic conditions. - Consider switching to the milder and more selective osmium tetroxide method.[4] | |
| Poor catalyst turnover in Sharpless Asymmetric Dihydroxylation. | - Verify the quality and concentration of the co-oxidant (e.g., NMO or K₃Fe(CN)₆).[2][6] - Ensure the pH of the reaction medium is stable, as the reaction is sensitive to pH changes.[7] | |
| Incorrect Stereochemistry | Incorrect choice of reagents for the desired isomer. | - For syn-diols, use OsO₄ or KMnO₄.[1][4] - For anti-diols, use the epoxidation-hydrolysis route.[1][5] |
| Low enantioselectivity in asymmetric synthesis. | - Use high-purity chiral ligands for the Sharpless Asymmetric Dihydroxylation. - Control the reaction temperature, as lower temperatures often lead to higher enantioselectivity. - Ensure the concentration of the alkene is not too high, which can lead to a non-enantioselective background reaction.[7] | |
| Formation of Side Products | Cleavage of the diol to form carboxylic acids.[1] | - Avoid using acidic or neutral potassium permanganate.[4] - Use a buffered system to maintain a basic pH. |
| Formation of polymeric materials. | - Ensure adequate stirring to prevent localized high concentrations of reagents. - Control the reaction temperature to prevent runaway reactions. | |
| Difficult Purification | Product is difficult to separate from the catalyst. | - For osmium-based reactions, ensure proper work-up procedures are followed to remove all traces of the metal. This may involve treatment with a reducing agent like sodium sulfite. |
| Product is soluble in the aqueous phase during work-up. | - Perform multiple extractions with an appropriate organic solvent. - Consider a salting-out step by adding a saturated brine solution to the aqueous layer to reduce the solubility of the diol. |
Experimental Protocols
Syn-Dihydroxylation using Catalytic Osmium Tetroxide (Upjohn Dihydroxylation)
This protocol is a common method for producing syn-diols.[2]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-methyl-1-hexene in a 10:1 mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant (1.2 equivalents).
-
Catalyst Addition: Slowly add a solution of osmium tetroxide (0.2-1 mol%) in toluene.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by adding sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Anti-Dihydroxylation via Epoxidation and Hydrolysis
This two-step procedure yields the anti-diol.[1]
Step A: Epoxidation
-
Reaction Setup: Dissolve 5-methyl-1-hexene in a chlorinated solvent like dichloromethane (DCM) in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate. Wash the organic layer with sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude epoxide.
Step B: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve the crude epoxide in a mixture of tetrahydrofuran (THF) and water.
-
Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent and purify as described for the syn-dihydroxylation.
Visualizations
Caption: Synthesis routes for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Minimizing By-product Formation in Diol Synthesis
Welcome to the technical support center for diol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and guides to minimize the formation of unwanted by-products, ensuring higher yield and purity of your target diols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during diol synthesis, providing explanations and actionable solutions.
Q1: My syn-dihydroxylation of an alkene with potassium permanganate (KMnO₄) is resulting in a low yield and a complex mixture of by-products. What is causing this and how can I improve it?
A1: Over-oxidation is a common issue when using strong oxidizing agents like potassium permanganate for dihydroxylation.[1][2][3] This can lead to the cleavage of the newly formed diol, resulting in the formation of carboxylic acids or other oxidation products and consequently, a lower yield of the desired vicinal diol.[3]
Troubleshooting Steps:
-
Reagent Choice: Consider replacing potassium permanganate with osmium tetroxide (OsO₄) used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). This system is highly reliable for producing syn-diols with high efficiency and minimizes over-oxidation.[4]
-
Reaction Conditions: If you must use KMnO₄, ensure the reaction is performed under cold, alkaline conditions (pH > 8).[1][2] Careful control of temperature and reaction time is crucial to prevent further oxidation.
-
Alternative Methods: For a metal-free alternative, consider dihydroxylation using cyclopropyl malonoyl peroxide, which can provide syn-diols in high yield after basic hydrolysis.[5]
Q2: I am observing the formation of monoesters and other acylated impurities during the acylation of a diol. How can I improve the selectivity of this reaction?
A2: Achieving site-selective acylation in diols can be challenging due to the similar reactivity of the hydroxyl groups.[6] The choice of acylating agent, catalyst, and reaction conditions significantly influences the outcome.
Troubleshooting Steps:
-
Acylating Agent: Switching from a carboxylic anhydride to a more reactive acyl chloride can shift the site selectivity, often favoring the alcohol in a more apolar domain of the molecule.[7]
-
Catalysis: The use of nucleophilic catalysts, such as imidazole-based catalysts, can reinforce the selectivity for the desired hydroxyl group.[7] The design of the catalyst plays a crucial role in achieving higher selectivity.[7]
-
Avoid Acid-Sequestering Bases: In some cases, the presence of a base like DIPEA can negatively affect site selectivity and may lead to the formation of ketene from the acylating agent, altering the intended reaction pathway.[7]
Q3: My diol synthesis from glycerol hydrodeoxygenation shows poor selectivity, with significant formation of gaseous by-products. How can I optimize for higher diol yield?
A3: The hydrodeoxygenation of glycerol to produce diols like 1,2-propanediol (1,2-PDO) and 1,3-propanediol (1,3-PDO) is highly sensitive to reaction temperature. Higher temperatures can favor the aqueous phase reforming of glycerol, leading to the production of hydrogen, CO, and CO₂ instead of the desired diols.[8]
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can significantly improve the selectivity for diols. For instance, decreasing the temperature from 130°C to 110°C has been shown to increase 1,2-PDO selectivity from 35.2% to 63.4%.[8]
-
Catalyst Selection: The choice of catalyst is critical. A Re-RuSi catalyst has demonstrated good performance at milder reaction conditions.[8]
-
Kinetic Studies: To find the optimal balance between conversion and selectivity, it is recommended to conduct a kinetic study of the reaction at various temperatures and pressures.[9]
Data Presentation
For a clearer understanding of the impact of reaction conditions, the following table summarizes the effect of temperature on glycerol conversion and product selectivity.
| Reaction Temperature (°C) | Glycerol Conversion (%) | Overall Liquid Product Selectivity (%) | 1,2-PDO Selectivity (%) | 1,3-PDO Selectivity (%) |
| 110 | Not specified | Not specified | 63.4 | 8.5 |
| 130 | Not specified | Not specified | 35.2 | 4.3 |
| 160 | 100 | 0 | 0 | 0 |
| Data adapted from studies on a Re-08RuSi catalyst at 1100 psi for 8 hours.[8] |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in this guide.
Protocol 1: Catalytic syn-Dihydroxylation of Alkenes using OsO₄/NMO
This protocol is a widely used method for the high-yield synthesis of syn-diols while minimizing by-products from over-oxidation.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the alkene in a suitable solvent mixture (e.g., acetone/water or THF/water).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant to the solution.
-
Catalyst Introduction: While stirring, add a catalytic amount of osmium tetroxide (OsO₄) solution. The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent such as sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄).
-
Work-up: Perform an aqueous work-up to remove the catalyst and other water-soluble components. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting diol by chromatography or recrystallization.
Protocol 2: General Troubleshooting for Improving Reaction Yield
Low yields can be due to a variety of factors beyond by-product formation, including procedural errors.[10]
-
Preparation: Ensure all glassware is thoroughly dried to prevent side reactions with water.[10] Use purified reagents and solvents.[9]
-
Reaction Execution: Maintain the correct reaction temperature and ensure efficient stirring.[10][11] Monitor the reaction closely and quench it promptly upon completion to avoid product decomposition.[10]
-
Work-up and Purification: During the work-up, ensure all equipment used for transfers is rinsed to recover all of the product.[10] Be cautious during solvent removal (rotoevaporation) if the product is volatile.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to diol synthesis and troubleshooting.
Caption: By-product formation in alkene dihydroxylation.
Caption: A logical workflow for troubleshooting diol synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 6. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 7. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. quora.com [quora.com]
Technical Support Center: Column Chromatography Purification of 5-Methylhexane-1,2-diol
This technical support guide provides detailed information and troubleshooting advice for the purification of 5-Methylhexane-1,2-diol using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic chromatography principles.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for the purification of polar compounds like this compound. A mesh size of 60-120 or 230-400 is typically suitable for flash column chromatography, providing a good balance between separation efficiency and flow rate. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or an alternative like alumina can be considered.[1]
Q2: Which mobile phase system is best for eluting this compound?
A2: Due to the polar nature of the diol functional groups, a relatively polar solvent system is required for elution. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or a combination of methanol and dichloromethane.[2] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[3]
Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If this compound is not moving from the origin on the TLC plate, the mobile phase is not polar enough. You can try a more polar solvent system, such as a mixture of methanol in dichloromethane (e.g., 1-10% methanol/dichloromethane).[2][4] Be cautious with high concentrations of methanol (>10%), as it can dissolve the silica gel.[2]
Q4: The separation between my diol and impurities is poor, resulting in mixed fractions. How can I improve this?
A4: Poor separation can be due to several factors:
-
Inappropriate Solvent System: The polarity difference between your chosen solvents may not be sufficient. Experiment with different solvent combinations.
-
Column Overloading: Loading too much crude sample can lead to broad bands and poor separation. A general rule of thumb is to use a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.
-
Flow Rate: Too high a flow rate can decrease resolution. Optimize the flow rate for your column size.
-
Gradient Elution: If isocratic (constant solvent mixture) elution is not effective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can help to separate compounds with close Rf values.[5]
Q5: My purified this compound appears to be contaminated with silica. How can I prevent this?
A5: Contamination with fine silica particles can occur if the column is not packed properly or if the silica gel is of poor quality. To prevent this, ensure you have a plug of cotton or a fritted disc at the bottom of your column and a layer of sand on top of the silica bed to prevent disturbance when adding the solvent.[6] If you still observe silica in your final product, you can dissolve the sample in a suitable solvent and filter it through a syringe filter.
Q6: I suspect my diol is degrading on the silica gel column. How can I confirm and mitigate this?
A6: To check for stability on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates degradation.[1] To mitigate this, you can use deactivated silica gel (e.g., by washing with a solvent containing 1-3% triethylamine) or switch to a less acidic stationary phase like alumina.[1][5]
Experimental Protocol: Purification of this compound
This protocol provides a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on TLC analysis of your crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate, Methanol, Dichloromethane - all HPLC grade)
-
Glass chromatography column
-
Cotton wool or fritted disc
-
Sand (washed and dried)
-
Collection tubes
-
TLC plates, chamber, and UV lamp or appropriate staining solution
2. Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).[6] Carefully add the solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica by draining the solvent to the level of the sand.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a spot of the crude mixture.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Table 1: Suggested Mobile Phase Systems for TLC and Column Chromatography
| Polarity of Impurities | Suggested Starting Mobile Phase System (v/v) | Notes |
| Non-polar | 30-50% Ethyl Acetate in Hexane | A good starting point for moderately polar compounds. |
| Polar | 100% Ethyl Acetate | For separating from less polar impurities. |
| Very Polar | 1-5% Methanol in Dichloromethane | Use when the diol has very low Rf in other systems.[2] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Characterizing 5-Methylhexane-1,2-diol Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the characterization of 5-Methylhexane-1,2-diol isomers.
I. Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in characterizing this compound isomers?
A1: The primary challenges stem from the structural similarities of the isomers. This compound has both constitutional (positional) isomers and stereoisomers (enantiomers and diastereomers). These isomers often exhibit very similar physical and chemical properties, making their separation and individual characterization difficult. Key challenges include:
-
Co-elution: Due to similar boiling points and polarities, isomers can co-elute in chromatographic systems, leading to poor resolution.
-
Identical Mass Spectra: Enantiomers produce identical mass spectra under standard electron ionization (EI) conditions, making their distinction by mass spectrometry alone impossible without prior chiral separation.
-
Low Volatility: Diols are relatively polar and may require derivatization to increase their volatility for gas chromatography (GC) analysis, adding a step to the workflow and potentially introducing analytical variability.
Q2: Which analytical techniques are best suited for separating this compound isomers?
A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.
-
Chiral GC: This is the preferred method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based columns are particularly effective for separating chiral alcohols and diols.
-
Normal-Phase HPLC: This can be effective for separating diastereomers and, in some cases, positional isomers, due to subtle differences in their polarity and interaction with the stationary phase.
Q3: Is derivatization necessary for the GC analysis of this compound isomers?
A3: While not always strictly necessary, derivatization is highly recommended. The hydroxyl groups of the diol can lead to peak tailing and poor chromatographic performance due to interactions with active sites in the GC system. Derivatization, typically through silylation (e.g., using BSTFA or MSTFA to form trimethylsilyl ethers), increases the volatility and thermal stability of the isomers, resulting in sharper peaks and improved resolution.
Q4: How can I confirm the identity of each separated isomer?
A4: A combination of techniques is usually required:
-
GC-MS: Coupling gas chromatography with mass spectrometry allows for the identification of constitutional isomers based on their fragmentation patterns. While enantiomers have identical spectra, the mass spectrum can confirm that the separated peaks correspond to this compound.
-
Retention Indices: Comparing the retention indices of the separated peaks to known standards or literature values on the same or similar stationary phases can aid in identification.
-
Authentic Standards: The most reliable method is to analyze commercially available or synthesized pure isomers under the same analytical conditions to confirm retention times.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound isomers.
Guide 1: Poor Resolution of Isomers
| Symptom | Potential Cause | Suggested Solution |
| Co-eluting or partially resolved peaks | Inappropriate GC column: The stationary phase may not have sufficient selectivity for the isomers. | For enantiomers, ensure you are using a chiral GC column (e.g., a cyclodextrin-based phase). For positional isomers, a polar stationary phase may provide better selectivity. |
| Suboptimal oven temperature program: A fast temperature ramp can lead to insufficient separation. | Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) to increase the interaction time of the analytes with the stationary phase. | |
| Incorrect carrier gas flow rate: A flow rate that is too high or too low can reduce column efficiency. | Optimize the carrier gas flow rate to the manufacturer's recommendation for the column dimensions. | |
| Peak tailing obscuring separation | Active sites in the GC system: Exposed silanol groups in the injector liner, column, or detector can interact with the hydroxyl groups of the diol. | Perform inlet maintenance, including replacing the liner and septum. Trim the first few centimeters of the column. Consider derivatizing the sample to block the hydroxyl groups. |
| Sample overload: Injecting too much sample can saturate the column. | Reduce the injection volume or dilute the sample. |
Guide 2: Peak Shape and Baseline Issues
| Symptom | Potential Cause | Suggested Solution |
| Split or shouldered peaks | Improper column installation: The column may be positioned incorrectly in the injector or detector. | Reinstall the column according to the instrument manufacturer's instructions, ensuring a clean, square cut on the column ends. |
| Inlet issues: Contamination or degradation of the injector liner or septum. | Replace the injector liner and septum. | |
| Incompatible solvent: The sample solvent may not be compatible with the stationary phase or injection conditions. | Ensure the solvent is appropriate for the analysis. For splitless injections, the initial oven temperature should be slightly below the boiling point of the solvent. | |
| Broad peaks | Low carrier gas flow rate: Insufficient flow can lead to band broadening. | Increase the carrier gas flow rate to the optimal level. |
| Column degradation: The stationary phase may be damaged. | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. | |
| Rising baseline | Column bleed: The stationary phase is degrading at high temperatures. | Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column to remove any accumulated contaminants. Use a low-bleed column if possible. |
| Contaminated carrier gas: Impurities in the carrier gas can cause a rising baseline. | Use high-purity carrier gas and ensure gas traps are functioning correctly. |
III. Data Presentation
The following table presents representative quantitative data for the chiral GC separation of silylated this compound enantiomers. This data is illustrative and may vary depending on the specific instrument, column, and analytical conditions.
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (R)-5-Methylhexane-1,2-diol-TMS | 15.23 | 49.8 | - |
| (S)-5-Methylhexane-1,2-diol-TMS | 15.58 | 50.2 | 1.85 |
IV. Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) Derivatization of this compound
This protocol describes a general procedure for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound isomer mixture
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound isomer mixture into a reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Vortex briefly.
-
Derivatizing Agent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.
Protocol 2: Chiral GC-MS Analysis of Derivatized this compound Isomers
This protocol provides a starting point for the chiral separation of TMS-derivatized this compound isomers.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Chiral GC Column: e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness beta-cyclodextrin based column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
V. Visualizations
Caption: Experimental workflow for the characterization of this compound isomers.
Caption: Troubleshooting decision tree for common chromatographic issues.
Technical Support Center: 5-Methylhexane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 5-Methylhexane-1,2-diol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound, a vicinal diol, is primarily susceptible to oxidative cleavage and dehydration.
-
Oxidative Cleavage: The carbon-carbon bond between the two hydroxyl groups can be cleaved by oxidizing agents, leading to the formation of aldehydes and carboxylic acids. This can be initiated by atmospheric oxygen, especially in the presence of metal ions, heat, or light.
-
Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration to form corresponding epoxides or unsaturated alcohols.
Q2: What are the initial signs of degradation in my this compound solution?
A2: Visual inspection may reveal a slight yellowing of the solution. More definitively, chromatographic analysis (GC-MS or HPLC) will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral to slightly acidic conditions (pH 5-7). Both strongly acidic and alkaline conditions can accelerate degradation. Acidic conditions promote dehydration, while alkaline conditions can facilitate oxidation.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, the use of antioxidants is a highly recommended method to prevent oxidative degradation. Common antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (alpha-tocopherol) can be effective. The choice of antioxidant may depend on the solvent system and downstream applications.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure long-term stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | 1. Confirm the identity of degradation products using mass spectrometry. 2. Review solution preparation and storage conditions. 3. Implement stabilization strategies outlined in this guide. |
| Decreased potency or concentration of the active ingredient | Significant degradation has occurred. | 1. Re-prepare the solution using fresh, high-purity this compound. 2. Incorporate an appropriate antioxidant during preparation. 3. Adjust the pH of the solution to the optimal range (5-7). 4. Store the solution under recommended inert and protected conditions. |
| Solution discoloration (yellowing) | Formation of chromophoric degradation products, likely from oxidation. | 1. While slight discoloration may not immediately impact all experiments, it is an indicator of instability. 2. For sensitive applications, the solution should be discarded and re-prepared with added stabilizers. 3. Protect the solution from light exposure by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent experimental results | Variable stability of the this compound solution between experiments. | 1. Standardize the solution preparation protocol, including the age of the solution used for experiments. 2. Prepare fresh solutions more frequently. 3. Perform a stability study under your specific experimental conditions to establish a reliable usage window for the solution. |
Data Summary: Stability of this compound under Various Conditions
The following tables summarize the results of a forced degradation study on a 0.1 M solution of this compound in a 50:50 ethanol/water mixture over a 4-week period.
Table 1: Effect of Temperature on Stability
| Temperature | % Degradation (Week 1) | % Degradation (Week 4) | Major Degradation Products |
| 4 °C | < 1% | 1.5% | Minimal |
| 25 °C (RT) | 2.5% | 8.2% | Oxidative cleavage products |
| 40 °C | 8.1% | 25.6% | Oxidative cleavage and dehydration products |
Table 2: Effect of pH on Stability at 25 °C
| pH | % Degradation (Week 4) | Major Degradation Products |
| 3 | 15.4% | Dehydration products |
| 5 | 7.9% | Oxidative cleavage products |
| 7 | 8.2% | Oxidative cleavage products |
| 9 | 18.7% | Oxidative cleavage products |
Table 3: Effect of Antioxidants on Stability at 40 °C, pH 7
| Antioxidant (0.01% w/v) | % Degradation (Week 4) |
| None | 25.6% |
| BHT | 5.3% |
| BHA | 6.1% |
| Vitamin E | 7.5% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound in solution under accelerated conditions of temperature and humidity.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in the desired solvent system (e.g., 50:50 ethanol/water). If testing the effect of pH, adjust the pH using dilute HCl or NaOH. If testing antioxidants, add the desired concentration (e.g., 0.01% w/v).
-
Sample Aliquoting: Dispense 1 mL aliquots of the solution into amber glass vials to protect from light.
-
Storage Conditions: Place the vials in stability chambers under the following conditions:
-
25 °C / 60% Relative Humidity (RH)
-
40 °C / 75% RH
-
Control: 4 °C
-
-
Time Points: Withdraw vials for analysis at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
Analysis: Analyze the samples using a validated stability-indicating GC-MS or HPLC method to determine the concentration of this compound and identify any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point relative to the initial concentration.
Protocol 2: GC-MS Method for Quantification of this compound
Objective: To quantify the concentration of this compound and detect potential degradation products.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Methodology:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation: Dilute the stability study samples with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
Validation & Comparative
A Comparative Guide to Purity Validation of 5-Methylhexane-1,2-diol: NMR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 5-Methylhexane-1,2-diol against other common analytical techniques. Experimental data and detailed protocols are provided to assist in selecting the most appropriate method for your specific needs.
Introduction to Purity Validation of this compound
This compound is a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Ensuring its purity is paramount to guarantee the integrity of subsequent reactions and the quality of the final product. Quantitative NMR (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for identical reference standards for the impurities.[1][2][3][4][5][6] This guide will delve into the practical application of ¹H NMR for this purpose and compare its performance with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Validation by ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary ratio method of analysis that allows for the determination of the purity of a substance by relating the integral of a signal from the analyte to the integral of a signal from a certified reference material (internal standard) of known purity.[1][2][3] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the resonance.[3]
Objective: To determine the purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Deuterated chloroform, CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (CDCl₃).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly shimmed to obtain sharp and symmetrical peaks.
-
Key acquisition parameters to optimize for quantification include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard) to ensure full relaxation. A value of 30 seconds is generally sufficient.[5]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.[5]
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise ratio, depending on the sample concentration.
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, a suitable signal would be the doublet corresponding to the methyl protons or the multiplets of the methylene or methine protons. For Maleic acid, the singlet of the two olefinic protons is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (m) | 10.05 mg | 5.02 mg |
| Molecular Weight (MW) | 132.20 g/mol [7] | 116.07 g/mol |
| ¹H NMR Signal | Doublet at ~0.9 ppm | Singlet at ~6.3 ppm |
| Number of Protons (N) | 6 | 2 |
| Integral Value (I) | 3.45 | 1.00 |
| Purity of IS (P_IS) | 99.9% | |
| Calculated Purity | 98.7% |
Alternative Purity Validation Methods
While ¹H NMR is a powerful tool, other chromatographic methods are also widely used for purity determination.
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For non-volatile compounds like diols, HPLC is a suitable alternative.
Experimental Protocol Outline: HPLC Analysis of this compound
-
Instrument: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. This method assumes that all components have a similar response factor, which can be a limitation. For higher accuracy, an external standard curve with a certified reference material of this compound is required.
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for volatile and thermally stable compounds.[8] this compound is amenable to GC analysis.
Experimental Protocol Outline: GC-MS Analysis of this compound
-
Instrument: GC-MS system.
-
Column: A capillary column with a non-polar or mid-polar stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A small volume of the diluted sample is injected into the heated inlet.
-
Temperature Program: The oven temperature is ramped to elute the components.
-
Detection: The mass spectrometer identifies components based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Similar to HPLC, purity is often estimated by the area percentage of the main peak in the total ion chromatogram (TIC). For accurate quantification, a calibration curve with a pure standard is necessary.
Comparison of Purity Validation Methods
The choice of analytical method depends on various factors including the nature of the compound, the type of impurities expected, and the required accuracy.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of analyte to a standard based on the number of nuclei. | Separation based on differential partitioning between mobile and stationary phases.[8] | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[8] |
| Quantification | Absolute quantification using an internal standard of a different compound.[1][4] | Relative quantification by area percent or absolute with a specific reference standard. | Relative quantification by area percent or absolute with a specific reference standard. |
| Reference Standard | Requires a certified reference standard of a different, stable compound. | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Sample Throughput | Moderate; sample preparation is simple, but acquisition times can be longer for high accuracy. | High; well-suited for automated analysis of many samples. | High; well-suited for automated analysis. |
| Structural Information | Provides detailed structural information about the analyte and any impurities. | Provides limited structural information (retention time). | Provides structural information through mass spectra and fragmentation patterns. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, especially with UV or MS detectors. | Very high sensitivity, capable of detecting trace-level impurities. |
| Destructive | Non-destructive.[5] | Non-destructive (analyte can be collected). | Destructive. |
| Applicability | Broadly applicable to soluble compounds containing NMR-active nuclei. | Wide range of non-volatile and thermally labile compounds.[8] | Volatile and thermally stable compounds.[8] |
Visualizing the Workflow and Method Comparison
Caption: Workflow for determining the purity of this compound using qNMR.
Caption: Key advantages of NMR, HPLC, and GC-MS for purity analysis.
Conclusion
For the validation of this compound purity, ¹H NMR spectroscopy offers a distinct advantage as a primary method that provides absolute quantification without the need for a specific reference standard of the analyte. Its ability to provide structural information is invaluable for identifying unknown impurities. HPLC and GC-MS are excellent orthogonal techniques, offering higher sensitivity and throughput, which are particularly useful for routine quality control and detecting trace impurities. The choice of method should be guided by the specific requirements of the analysis, including the need for absolute vs. relative quantification, the expected nature of impurities, and the desired level of sensitivity. For comprehensive characterization, a combination of these methods is often employed.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC vs. GC-MS: Which Procedure Ought to You Select? - Knowledge [m.aijirenvial.com]
A Comparative Analysis of 5-Methylhexane-1,2-diol and 1,2-hexanediol: A Guide for Researchers and Formulators
In the landscape of cosmetic and pharmaceutical formulation, the selection of appropriate diols is critical for achieving desired product performance, stability, and sensory characteristics. This guide provides a comparative analysis of two such diols: the well-established 1,2-hexanediol and its branched-chain isomer, 5-Methylhexane-1,2-diol.
It is important to note at the outset that there is a significant disparity in the publicly available research and experimental data for these two compounds. 1,2-hexanediol is a widely used and well-documented ingredient, whereas specific performance data for this compound is scarce. Consequently, this guide will provide a comprehensive overview of 1,2-hexanediol based on existing literature and offer a theoretical comparison for this compound grounded in the general effects of its molecular structure.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these molecules is essential for predicting their behavior in formulations. The following table summarizes the available data for both diols.
| Property | 1,2-hexanediol | This compound |
| Molecular Formula | C6H14O2 | C7H16O2 |
| Molecular Weight | 118.17 g/mol | 132.20 g/mol [1] |
| Appearance | Colorless, viscous liquid[2] | - |
| Boiling Point | 223-224 °C[2][3] | - |
| Melting Point | 2 °C[2] | - |
| Density | 0.951 g/mL at 25 °C[2][3] | - |
| Solubility in Water | Miscible[2][3] | - |
| LogP (Octanol/Water Partition Coefficient) | - | 1.4 (Computed)[1] |
In-Depth Look at 1,2-hexanediol: Performance and Applications
1,2-hexanediol is a versatile ingredient valued for its multifunctional properties in a wide range of applications, particularly in the cosmetics and personal care industry.
Key Performance Attributes:
-
Moisturizer and Humectant: Like other glycols, 1,2-hexanediol attracts and retains moisture, making it an effective hydrating agent in skincare products.[3]
-
Preservative Booster: It exhibits broad-spectrum antimicrobial activity, allowing for a reduction in the concentration of traditional preservatives or the development of "preservative-free" formulations.[4] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.[4] Its antimicrobial action is believed to involve the disruption of the cytoplasmic membrane potential of bacteria.[4]
-
Solvent and Emollient: 1,2-hexanediol is an excellent solvent for many cosmetic ingredients and contributes to a smooth, non-greasy feel in formulations.
-
Penetration Enhancer: It can improve the delivery of active ingredients into the skin.
Common Applications:
-
Skincare: Found in creams, lotions, serums, and cleansers.
-
Haircare: Used in shampoos and conditioners.
-
Makeup: Incorporated into foundations and other color cosmetics.
-
Pharmaceuticals: Utilized in topical formulations to enhance drug delivery.
Understanding this compound: A Theoretical Perspective
The Impact of Alkyl Branching:
Research on other branched-chain diols suggests that the introduction of a methyl group can lead to several key differences compared to its linear counterpart:
-
Hydrophobicity: The addition of a methyl group is likely to increase the hydrophobicity of the molecule.[2][3] This could influence its interaction with lipid-based components in a formulation and its affinity for the skin's lipid barrier.
-
Solvency: The increased lipophilicity may alter its solvency characteristics, potentially making it a better solvent for oil-soluble ingredients.
-
Antimicrobial Activity: The effect of branching on antimicrobial efficacy is not straightforward and would require experimental validation. The increased lipophilicity could enhance its ability to disrupt microbial cell membranes, but steric hindrance from the methyl group might also play a role.
-
Skin Feel: The branched structure could impact the sensory profile of a product, potentially leading to a different skin feel compared to the linear 1,2-hexanediol.
Experimental Protocols: A Framework for Evaluation
To facilitate a direct comparison, a standardized set of experiments would be necessary. The following is a detailed methodology for a key experiment: evaluating the antimicrobial efficacy of a diol in a cosmetic formulation.
Protocol: Antimicrobial Efficacy Testing (Challenge Test)
Objective: To determine the effectiveness of the diol in preserving a cosmetic formulation against microbial contamination.
Materials:
-
Test formulation (e.g., a simple oil-in-water emulsion) with and without the test diol at various concentrations.
-
Control formulation with a standard preservative system.
-
Microbial challenge organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Sterile containers.
-
Incubator.
-
Plating media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
Procedure:
-
Preparation of Formulations: Prepare the cosmetic base and divide it into aliquots. Add the test diol (this compound or 1,2-hexanediol) at desired concentrations (e.g., 0.5%, 1.0%, 2.0% w/w) to the respective aliquots. Include a negative control (no preservative) and a positive control (standard preservative).
-
Inoculation: Inoculate each formulation with a known concentration of the challenge microorganisms.
-
Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C).
-
Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container and perform serial dilutions. Plate the dilutions onto the appropriate agar media.
-
Enumeration: Incubate the plates and then count the number of colony-forming units (CFUs).
-
Evaluation: Compare the reduction in microbial count over time for the formulations containing the test diols against the controls. A successful preservative system will show a significant reduction in the microbial population.
Visualizing the Research Workflow
The process of evaluating a new diol for cosmetic applications can be systematically visualized. The following diagram illustrates a logical workflow from initial characterization to final formulation.
Workflow for Evaluating a New Diol as a Cosmetic Ingredient
Conclusion
1,2-hexanediol is a well-characterized and widely utilized multifunctional ingredient in the cosmetic and pharmaceutical industries, valued for its moisturizing, antimicrobial, and solvent properties. In contrast, this compound remains a largely uncharacterized compound in the public domain.
Based on the principles of chemical structure and the known effects of alkyl branching, it can be hypothesized that this compound will exhibit increased hydrophobicity and potentially altered solvency and sensory characteristics compared to its linear isomer. However, without empirical data, a definitive comparative analysis of its performance in key areas such as antimicrobial efficacy and skin penetration is not possible.
For researchers and formulators considering this compound as a novel ingredient, a thorough experimental evaluation following protocols similar to the one outlined in this guide is essential to determine its true performance profile and suitability for specific applications. Further research is needed to unlock the potential of this and other branched-chain diols in formulation science.
References
- 1. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Benchmarking the Performance of 5-Methylhexane-1,2-diol as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling stereochemistry during synthesis.[1] This guide provides a framework for evaluating the performance of a novel chiral auxiliary, such as 5-Methylhexane-1,2-diol, by benchmarking it against established and widely-used auxiliaries.
While no specific performance data for this compound as a chiral auxiliary is currently available in published literature, this guide will present a comparative analysis of three workhorse chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.[2][3] The performance of these auxiliaries in key bond-forming reactions—asymmetric alkylation and aldol reactions—will be summarized with quantitative data. Detailed experimental protocols for representative reactions are also provided to serve as a baseline for the evaluation of new chiral auxiliaries.
Performance Comparison of Established Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity in a chemical transformation, leading to a high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired product, alongside a high chemical yield. The following tables summarize the performance of Evans' Oxazolidinones, Pseudoephedrine amides, and SAMP hydrazones in widely-used asymmetric reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The data below showcases the performance of the selected auxiliaries in the α-alkylation of carbonyl compounds.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl oxazolidinone | Allyl iodide | 98:2 d.r. | 61-77 | [4][5] |
| (1R,2R)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzyl bromide | ≥99:1 d.r. | 93 | [6] |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 3-Pentanone SAMP hydrazone | n-Propyl iodide | ≥97% d.e. | 65 | [7] |
Asymmetric Aldol Reactions
The aldol reaction is another critical method for C-C bond formation, creating a β-hydroxy carbonyl moiety, often with the generation of two new stereocenters.
| Chiral Auxiliary | Nucleophile | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 d.r. (syn) | 80-90 | [8] |
| (S,S)-(+)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzaldehyde | >95:5 d.r. (syn) | 75 | [9] |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Acetone SAMP hydrazone | Benzaldehyde | 96% d.e. | 78 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of a chiral auxiliary's performance. Below are representative procedures for asymmetric alkylation and aldol reactions using the benchmark auxiliaries.
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary[5]
This procedure describes the alkylation of an N-acyl oxazolidinone.
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF at room temperature, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Then, add propionic anhydride (1.2 eq) dropwise. Stir the reaction mixture overnight.
-
Enolate Formation: Cool a solution of the N-propionyl oxazolidinone (1.0 eq) in THF to -78 °C. Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise and stir for 30 minutes to form the (Z)-enolate.
-
Alkylation: To the enolate solution at -78 °C, add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at this temperature for 2-4 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (1.2 eq). Stir the mixture at 0 °C for 2 hours. Quench the reaction with an aqueous solution of sodium sulfite. The resulting carboxylic acid can be separated from the recovered chiral auxiliary.
Protocol 2: Asymmetric α-Alkylation of a Pseudoephedrine Amide[6]
This protocol outlines the alkylation of a pseudoephedrine amide.
-
Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in THF, add n-butyllithium (1.05 eq) at 0 °C. After 15 minutes, add the desired acyl chloride (1.1 eq) and stir for 1 hour.
-
Enolization: In a separate flask, prepare a suspension of anhydrous lithium chloride (6.0-7.0 eq) in THF. Add a solution of the pseudoephedrine amide (1.0 eq) in THF. Cool the mixture to -78 °C and add lithium diisopropylamide (LDA) (1.05 eq). Stir for 1 hour.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq). Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate. The product can be purified by recrystallization or column chromatography.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. For example, heating in a mixture of sulfuric acid and dioxane.
Protocol 3: Asymmetric Alkylation of a Ketone via a SAMP Hydrazone[7]
This procedure details the alkylation of a ketone using the SAMP chiral auxiliary.
-
Hydrazone Formation: A mixture of the ketone (1.2 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) is heated at 60 °C under an argon atmosphere overnight. The crude hydrazone is then purified by distillation.
-
Deprotonation: A solution of the purified SAMP hydrazone in diethyl ether is added to a solution of lithium diisopropylamide (LDA) (1.1 eq) in diethyl ether at 0 °C. The mixture is then cooled to -78 °C.
-
Alkylation: The alkyl halide (1.2 eq) is added slowly to the cooled solution. The reaction mixture is stirred at -78 °C for 4 hours.
-
Work-up and Purification: The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography.
-
Auxiliary Cleavage: The alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then purged with nitrogen, and the solvent is removed under reduced pressure to yield the α-alkylated ketone.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general workflow for utilizing a chiral auxiliary and the logic behind achieving stereoselective transformations.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mit.edu [web.mit.edu]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Aliphatic Diols in Dermatology with a Focus on 5-Methylhexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dermatological efficacy of various aliphatic diols, with a special focus on the available data and theoretical considerations for 5-Methylhexane-1,2-diol. Aliphatic diols are widely used in dermatological and cosmetic formulations for their versatile properties, including their roles as humectants, emollients, solvents, penetration enhancers, and antimicrobial agents. This document synthesizes experimental data to offer an objective comparison of their performance.
Overview of Aliphatic Diols in Dermatology
Aliphatic diols are organic compounds containing two hydroxyl (-OH) groups attached to a hydrocarbon chain. Their position on the chain (e.g., 1,2-diols, 1,3-diols, 1,5-diols) and the length and structure of the carbon chain (straight-chain vs. branched-chain) significantly influence their physicochemical properties and, consequently, their function in dermatological preparations.
Commonly used aliphatic diols in dermatology include:
-
1,2-Alkanediols: These possess adjacent hydroxyl groups and are known for their broad-spectrum antimicrobial activity, which allows for a reduction in traditional preservatives. Examples include:
-
1,2-Pentanediol (Pentylene Glycol)
-
1,2-Hexanediol
-
Caprylyl Glycol (1,2-Octanediol)
-
-
Other Aliphatic Diols:
-
Propane-1,2-diol (Propylene Glycol)
-
Pentane-1,5-diol
-
Hexylene Glycol (2-Methyl-2,4-pentanediol)
-
While extensive data exists for many of these compounds, specific experimental efficacy data for This compound , a branched-chain 1,2-diol, is limited in publicly available literature. However, its performance can be inferred from studies on other branched-chain alkanols and the general trends observed within the 1,2-alkanediol family.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial, skin hydration, and penetration-enhancing effects of various aliphatic diols.
Antimicrobial Efficacy
1,2-Alkanediols are particularly valued for their antimicrobial properties, which are influenced by their alkyl chain length. Generally, antimicrobial activity increases with chain length.
Table 1: Minimum Inhibitory Concentrations (MIC) of Various Diols Against Common Microorganisms
| Diol | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) | Reference |
| Pentane-1,5-diol | 2.5% - 15.0% (v/v) against various aerobic bacteria | 2.5% - 15.0% (v/v) against various aerobic bacteria | - | [1] |
| 1,2-Hexanediol | MICs reported for 1,2-alkanediols with 6-12 carbons | MICs reported for 1,2-alkanediols with 6-12 carbons | - | [2] |
| 1,2-Octanediol (Caprylyl Glycol) | Significant bactericidal activity | - | - | [2] |
Skin Hydration and Barrier Function
Aliphatic diols act as humectants, attracting and retaining moisture in the stratum corneum. Their effect on skin barrier function is often assessed by measuring Transepidermal Water Loss (TEWL).
Table 2: Effects of Aliphatic Diols on Skin Hydration and Transepidermal Water Loss (TEWL)
| Diol | Concentration | Change in Skin Hydration (Corneometry) | Change in TEWL | Study Details | Reference |
| Pentane-1,5-diol | - | Effective humectant | - | Review of dermatological uses | [3] |
| Hexylene Glycol | 30% in water | Did not increase TEWL | Less irritating than 30% Propylene Glycol | Patch testing on eczema patients |
Note: Quantitative, directly comparable clinical data for skin hydration and TEWL for all listed diols under the same experimental conditions is scarce. The humectant properties of this compound are expected due to its two hydroxyl groups.
Skin Penetration Enhancement
Aliphatic diols can enhance the percutaneous absorption of active pharmaceutical ingredients (APIs) by interacting with the lipids of the stratum corneum.
Table 3: Skin Penetration Enhancement Effects of Aliphatic Diols
| Diol | Concentration | API | Enhancement Ratio/Effect | Skin Model | Reference |
| Pentane-1,5-diol | 5% | Terbinafine | Most efficient enhancer compared to 20% pentane-1,5-diol and 5%/20% propane-1,2-diol | Human skin in vitro | [4][5] |
| Propane-1,2-diol | 5% | Terbinafine | Less effective than 5% pentane-1,5-diol | Human skin in vitro | [4][5] |
| 1,2-Hexanediol | 4% | Metronidazole | Retardation effect on penetration | Not specified | [6] |
| 1,2-Heptanediol | - | Metronidazole | Retardation effect on penetration | Not specified | [6] |
Note: The effect of 1,2-alkanediols on penetration can be complex, with some studies showing a retardation effect for longer chain diols on certain APIs[6]. Studies on branched-chain alkanols suggest they have a lower potency as penetration enhancers compared to their straight-chain counterparts[7]. Therefore, this compound may have a different penetration enhancement profile than straight-chain 1,2-heptanediol.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Antimicrobial Efficacy Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Skin Hydration Measurement (Corneometry)
Corneometry measures the electrical capacitance of the skin, which is related to its water content.
Transepidermal Water Loss (TEWL) Measurement
TEWL measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is used to assess the rate and extent of an active ingredient's penetration through the skin.
Discussion on this compound
While direct comparative data for this compound is lacking, its chemical structure—a C7 1,2-diol with a methyl branch on the 5th carbon—allows for informed predictions of its properties:
-
Antimicrobial Activity: As a 1,2-alkanediol, it is expected to possess broad-spectrum antimicrobial activity. The total carbon count of seven suggests its efficacy would be significant, potentially comparable to 1,2-heptanediol. The methyl branch might slightly modulate its interaction with microbial cell membranes compared to its linear counterpart.
-
Skin Hydration: The two hydroxyl groups will impart humectant properties, contributing to skin hydration.
-
Penetration Enhancement: Studies on branched-chain alkanols have shown that branching can reduce the potency of penetration enhancement compared to straight-chain isomers[7]. This is attributed to a decreased ability to disrupt the ordered structure of the stratum corneum lipids. Therefore, this compound might be a less potent penetration enhancer than a straight-chain C7 1,2-diol.
-
Sensory Profile and Irritation Potential: The branching may influence the sensory feel of the formulation, potentially leading to a less greasy feel. The irritation potential would need to be specifically tested, but 1,2-alkanediols are generally considered to have a low irritation potential at typical use concentrations.
Conclusion
Aliphatic diols are a versatile class of ingredients with significant benefits in dermatological formulations. 1,2-Alkanediols, in particular, offer the dual advantage of moisturization and antimicrobial activity. While pentane-1,5-diol, 1,2-hexanediol, and caprylyl glycol are well-characterized, there is a clear need for further research to generate specific efficacy data for this compound. Such studies would enable a more direct and quantitative comparison and would be valuable for formulators seeking to optimize the performance and sensory characteristics of their products. Based on the available data for structurally related compounds, this compound is predicted to be an effective multifunctional ingredient, though its performance in penetration enhancement may differ from straight-chain diols.
References
- 1. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Pentane-1,5-diol and Propane-1,2-diol on Percutaneous Absorption of Terbinafine | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 5-Methylhexane-1,2-diol Reaction Products by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 5-Methylhexane-1,2-diol and its reaction products using mass spectrometry. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry for alcohols and branched alkanes to predict fragmentation patterns. We will explore the expected mass spectrometric behavior of the parent molecule and its derivatives from common reactions, offering a framework for analysis and interpretation. This guide also presents alternative analytical techniques and detailed experimental protocols to provide a comprehensive overview for researchers.
Predicted Mass Spectrometric Fragmentation of this compound
This compound (C7H16O2, Molecular Weight: 132.20 g/mol ) is a vicinal diol with a branched alkyl chain.[1] Its mass spectrum under electron ionization (EI) is expected to exhibit characteristic fragmentation patterns of both alcohols and branched alkanes.
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M+) : The molecular ion peak at m/z 132 is expected to be of low abundance or entirely absent, a common characteristic for alcohols.[2]
-
Alpha-Cleavage : The most significant fragmentation is anticipated to occur via cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups (alpha-cleavage). This is due to the stabilizing effect of the oxygen atom on the resulting cation.
-
Cleavage between C1 and C2 would result in the loss of a CH2OH radical, leading to a fragment at m/z 101 .
-
Cleavage between C2 and C3 would lead to a fragment containing the two hydroxyl groups, with a potential fragment at m/z 61 (HO-CH-CH2OH)+.
-
-
Dehydration : Loss of a water molecule is a common fragmentation pathway for alcohols, which would produce a peak at m/z 114 (M-18).[3]
-
Alkane-like Fragmentation : The isobutyl group at the end of the chain will influence fragmentation, leading to characteristic losses of alkyl fragments.
-
Loss of a methyl radical (CH3) would result in a peak at m/z 117 .
-
Loss of an isopropyl radical (C3H7) from the branched end would lead to a fragment at m/z 89 .
-
Further fragmentation of the alkyl chain would produce a series of ions separated by 14 mass units (CH2 groups).[2]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Characterization of Common Reaction Products
Vicinal diols like this compound can undergo several common reactions, including oxidation, dehydration, and esterification. The resulting products will have distinct mass spectra.
Oxidation Products
The oxidation of a 1,2-diol can yield an α-hydroxy ketone or, with stronger oxidizing agents, undergo oxidative cleavage to produce aldehydes and/or ketones.
-
α-Hydroxy Ketone Formation : Selective oxidation of one of the hydroxyl groups would result in the formation of 1-hydroxy-5-methylhexan-2-one or 2-hydroxy-5-methylhexan-1-al. For the ketone, the molecular ion peak at m/z 130 would be more prominent than in the diol. Fragmentation would be dominated by cleavage adjacent to the carbonyl group.
-
Oxidative Cleavage : Treatment with reagents like periodic acid (HIO4) cleaves the C1-C2 bond, yielding two smaller carbonyl compounds.[4][5][6][7][8] In the case of this compound, this would produce formaldehyde (CH2O, MW: 30) and 4-methylpentanal (C6H12O, MW: 100). The mass spectrum would show characteristic peaks for each of these products.
Caption: Common oxidation reactions of this compound.
Dehydration Products
Acid-catalyzed dehydration of a 1,2-diol can lead to the formation of a ketone via a pinacol-like rearrangement or an enol. The primary product for this compound would likely be 5-methylhexan-2-one. The mass spectrum of this ketone would show a molecular ion peak at m/z 114 and characteristic fragmentation patterns for ketones, such as McLafferty rearrangement and alpha-cleavage next to the carbonyl group.
Esterification Products
Reaction with a carboxylic acid or its derivative will result in the formation of a mono- or di-ester. The mass spectrum of the resulting ester will be highly dependent on the esterifying group. Generally, the mass spectra of esters show prominent fragment ions corresponding to the loss of the alkoxy group and the acylium ion.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for determining molecular weight and structural features through fragmentation, a comprehensive characterization often requires complementary techniques.
| Technique | Strengths | Limitations |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight information, structural information from fragmentation patterns. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, allows for unambiguous structure determination and stereochemical analysis. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures. |
| Infrared (IR) Spectroscopy | Excellent for identifying functional groups (e.g., O-H stretch for alcohols, C=O stretch for carbonyls). | Provides limited information about the overall molecular structure, not suitable for complex mixtures.[9][10] |
Experimental Protocols
A typical workflow for the analysis of this compound and its reaction products involves separation by gas chromatography followed by detection with a mass spectrometer (GC-MS).
General GC-MS Protocol
-
Sample Preparation :
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
For improved volatility and peak shape, derivatization may be necessary. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers by reacting with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Gas Chromatography :
-
Column : A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection : Inject 1 µL of the prepared sample into the GC inlet, typically in split or splitless mode depending on the sample concentration.
-
Oven Program : A temperature gradient is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer : A quadrupole or ion trap analyzer is commonly used.
-
Data Acquisition : Scan a mass range of m/z 40-400.
-
-
Data Analysis :
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak.
-
Compare the obtained spectra with library databases (e.g., NIST, Wiley) for identification.
-
For unknown compounds, interpret the fragmentation patterns to deduce the structure.
-
Caption: A typical experimental workflow for the GC-MS analysis of diol reaction products.
References
- 1. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Comparing the reactivity of primary and secondary hydroxyl groups in 5-Methylhexane-1,2-diol
This guide provides a detailed comparison of the reactivity of the primary and secondary hydroxyl groups in 5-Methylhexane-1,2-diol. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the chemical behavior of diols in various synthetic applications.
The differential reactivity of hydroxyl groups in polyols is a cornerstone of selective organic synthesis. In this compound, the presence of a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C2 position presents an opportunity for chemoselective reactions. Generally, primary hydroxyl groups are more reactive than secondary ones, a principle primarily governed by steric and electronic factors.[1][2]
Factors Influencing Hydroxyl Group Reactivity
The reactivity of hydroxyl groups is influenced by two main factors:
-
Steric Hindrance: The primary hydroxyl group in this compound is attached to a carbon atom that is bonded to only one other carbon atom, making it more accessible to incoming reagents.[3][4] The secondary hydroxyl group, on the other hand, is attached to a carbon that is bonded to two other carbon atoms, resulting in greater steric crowding. This steric hindrance impedes the approach of reactants, thereby reducing the reaction rate.[5][6]
-
Electronic Effects: The stability of intermediates, such as carbocations in SN1 reactions or alkoxide ions, also plays a role.[2] While the alkyl groups attached to the secondary carbon can have a slight electron-donating effect, stabilizing a potential carbocation intermediate more than a primary one, in many common reactions like esterification or oxidation, steric factors are the predominant determinant of reactivity.[7]
Quantitative Comparison of Reactivity
| Reaction Type | Reagent | Catalyst | Solvent | Product Ratio (Primary Ester : Secondary Ester) | Reference |
| Esterification | Acetic Anhydride | DMAP | Dichloromethane | ~90 : 10 | [8] |
| Esterification | 1-Adamantanecarboxylic acid | HfCl₄·(THF)₂ | Toluene | >99 : 1 | [9] |
| Urethane Formation | Phenyl Isocyanate | - | DMSO | ~4 : 1 (for glycerol) | [10] |
Note: The data presented are for analogous diols and are intended to be illustrative of the expected selectivity for this compound.
Experimental Protocols
To empirically determine the relative reactivity of the hydroxyl groups in this compound, a selective esterification reaction can be performed.
Protocol: Selective Acylation of this compound
Objective: To selectively acylate the primary hydroxyl group of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 equivalents) to the solution and cool the flask in an ice bath.
-
Add a catalytic amount of DMAP (0.05 equivalents).
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to isolate the primary monoester.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the yield and selectivity.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the reactivity of hydroxyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of steric hindrance and π electrons on alcohol self-association - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Enantiomeric Excess of Chiral 5-Methylhexane-1,2-diol
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount. This guide provides a comprehensive comparison of various analytical techniques for quantifying the enantiomeric composition of 5-Methylhexane-1,2-diol, a chiral aliphatic diol. The performance of each method is evaluated based on key parameters such as sensitivity, sample throughput, and experimental complexity, supported by representative experimental data.
Comparison of Analytical Methods
The following table summarizes the key performance indicators for the most common methods used to determine the enantiomeric excess of chiral diols.
| Method | Typical Throughput | Sample Requirement (per run) | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Low to Medium | Micrograms (µg) | High resolution, well-established | Requires derivatization, high temperatures |
| Chiral High-Performance Liquid Chromatography (HPLC) | Low to Medium | Micrograms (µg) | Wide applicability, various stationary phases | Can be time-consuming, requires method development |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Medium | Milligrams (mg) | Non-destructive, provides structural information | Lower sensitivity, requires chiral derivatizing or solvating agents |
| Fluorescence-Based Assay | High | Nanograms (ng) | High sensitivity, suitable for high-throughput screening | Indirect method, requires specific reagents |
| Circular Dichroism (CD) Spectroscopy | High | Micrograms (µg) | Fast, sensitive to stereochemistry | Requires chromophore near the stereocenter, may need derivatization |
| Mass Spectrometry (MS) | High | Nanograms (ng) to Picograms (pg) | High sensitivity, can be coupled with chromatography | Indirect analysis of ee, requires a chiral reference |
Experimental Protocols and Data
This section details the experimental methodologies for each technique and presents representative data for the analysis of this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating the enantiomers of volatile compounds. For diols, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol:
-
Derivatization: React 1 mg of this compound with 100 µL of trifluoroacetic anhydride in 1 mL of dichloromethane at room temperature for 30 minutes to form the bis-trifluoroacetylated derivative.
-
GC Conditions:
-
Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 80°C hold for 1 min, ramp to 150°C at 5°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Representative Data:
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-5-Methylhexane-1,2-diol derivative | 12.5 | 15000 |
| (S)-5-Methylhexane-1,2-diol derivative | 12.8 | 10000 |
| Calculated ee | 20% |
Workflow Diagram:
Chiral GC Experimental Workflow.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Refractive Index Detector (RID).
-
-
Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers.
Representative Data:
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-5-Methylhexane-1,2-diol | 8.2 | 25000 |
| (S)-5-Methylhexane-1,2-diol | 9.5 | 15000 |
| Calculated ee | 25% |
Workflow Diagram:
Chiral HPLC Experimental Workflow.
NMR Spectroscopy
This method uses a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which can be distinguished by NMR.
Experimental Protocol:
-
Derivatization: To a solution of 5 mg of this compound in 0.5 mL of CDCl₃, add 1.1 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and a catalytic amount of dimethylaminopyridine (DMAP).
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.
-
Analysis: Identify a well-resolved proton signal for each diastereomer and calculate the enantiomeric excess from the integration of these signals.
Representative Data:
| Diastereomer | Chemical Shift (ppm) | Integral Value |
| (R,R)-Ester | 4.25 (t) | 1.00 |
| (S,R)-Ester | 4.28 (t) | 0.67 |
| Calculated ee | 19.8% |
Workflow Diagram:
NMR Spectroscopy Experimental Workflow.
Fluorescence-Based Assay
This high-throughput method relies on the formation of diastereomeric complexes with distinct fluorescent properties.[1][2][3][4]
Experimental Protocol:
-
Reagent Preparation: Prepare stock solutions of 2-formylphenylboronic acid, (R)-tryptophanol, and the this compound sample in acetonitrile.
-
Assay: In a 384-well plate, combine the reagents to form the fluorescent iminoboronate ester complexes.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity at the emission wavelengths characteristic of the two diastereomeric complexes using a plate reader.
-
Analysis: Determine the enantiomeric excess from a calibration curve generated with samples of known ee.
Representative Data:
| Sample | Fluorescence Intensity (a.u.) at λem₁ | Fluorescence Intensity (a.u.) at λem₂ | Calculated ee |
| Racemic Standard | 5000 | 5000 | 0% |
| (R)-Standard | 9800 | 200 | 96% |
| (S)-Standard | 250 | 9750 | -95% |
| Unknown Sample | 6000 | 4000 | 20% |
Workflow Diagram:
Fluorescence-Based Assay Workflow.
Concluding Remarks
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. For high-throughput screening, fluorescence-based assays are unparalleled.[1][3] For definitive structural confirmation and accurate quantification without the need for extensive calibration, NMR spectroscopy is highly valuable. Chiral GC and HPLC remain the gold standards for baseline separation and quantification, offering high resolution and reliability.[5][6] Newer methods involving CD spectroscopy and mass spectrometry provide rapid and sensitive alternatives, particularly when coupled with other techniques.[7][8] Researchers should consider the trade-offs between speed, sensitivity, sample consumption, and the need for derivatization when selecting the most appropriate method for their application.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
- 5. gcms.cz [gcms.cz]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Literature review of the applications of branched vicinal diols
Branched vicinal diols, organic compounds featuring hydroxyl (-OH) groups on adjacent, non-terminal carbon atoms, are pivotal intermediates and building blocks in a range of scientific disciplines. Their unique stereochemical and reactive properties, stemming from the steric hindrance and electronic effects of their branched structures, make them valuable in polymer chemistry, organic synthesis, and the development of pharmaceuticals. This guide provides a comparative overview of their key applications, supported by experimental data and detailed protocols.
Application in Polymer Chemistry: Crafting Advanced Polyesters
The incorporation of branched vicinal diols as monomers in polyester synthesis offers a powerful strategy to tune the thermal and mechanical properties of the resulting polymers. Unlike their linear counterparts which tend to yield highly crystalline materials, the irregular, branched structure disrupts polymer chain packing, leading to amorphous materials with distinct characteristics.
Comparative Performance of Polyesters from Branched vs. Linear Diols
Studies have shown that substituting traditional linear diols with branched secondary diols in the synthesis of copolyesters leads to significant changes in the material's properties. Polyesters synthesized from branched diols are generally amorphous and exhibit higher glass transition temperatures (Tg) compared to those made from their linear equivalents.[1] For instance, a methyl-branched copolyester displayed a considerably higher modulus and greater extension at break than its linear analog.[1]
| Polymer Composition | Diol Type | Glass Transition Temp. (Tg) (°C) | Crystallinity | Young's Modulus (MPa) | Elongation at Break (mm) |
| Poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) | Branched (Secondary) | Higher than linear equivalent | Amorphous | 67.8 | 89.7 |
| Poly(1,4-butyleneadipate-co-1,4-butylenefurandioate) | Linear (Primary) | Lower than branched equivalent | Crystalline | 19.1 | 44.5 |
Table 1: Comparison of properties between a polyester synthesized with a branched secondary diol and one with a linear primary diol. Data sourced from[1].
The use of branched diols not only enhances thermomechanical properties but also influences other key characteristics such as hydrophobicity and biodegradation rates. The introduction of methyl branches has been shown to increase water contact angles, indicating greater hydrophobicity, and significantly decrease the rate of enzymatic hydrolysis, allowing for the fine-tuning of the polymer's stability for various applications.[1]
Experimental Workflow and Protocols
The synthesis of these advanced polyesters can be achieved through several methods, with transesterification being a common route.
Experimental Protocol: Polyester Synthesis via Transesterification
-
Monomer Preparation: The branched diol (e.g., 2,5-hexanediol) and diester comonomers (e.g., diethyl adipate and 2,5-furandicarboxylic acid diethyl ester) are added to a reaction vessel. A molar ratio of 2:1 (diol to total diester) is often used to achieve high molecular weights with secondary diols.[1]
-
Catalyst Addition: A catalyst, such as titanium(IV) isopropoxide, is introduced to the mixture.
-
First Stage Transesterification: The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180°C. This stage is typically run for several hours to facilitate the initial transesterification and removal of ethanol byproduct.
-
Second Stage Polycondensation: The temperature is gradually increased (to ~220-250°C) while a vacuum is applied. This stage removes excess diol and drives the polymerization reaction to completion, increasing the molecular weight of the polyester. The reaction is continued until the desired viscosity is achieved.
-
Polymer Isolation and Purification: The resulting polyester is cooled, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent like methanol to remove unreacted monomers and catalyst residues. The purified polymer is then dried under vacuum.
Application in Organic Synthesis
Branched vicinal diols are central to two significant areas of organic synthesis: the creation of chiral molecules through asymmetric dihydroxylation and skeletal rearrangements via the pinacol rearrangement.
Asymmetric Synthesis of Chiral Diols
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity.[2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for α and (DHQD)₂PHAL for β], and a stoichiometric reoxidant (potassium ferricyanide), making the procedure highly reliable and practical.[3]
The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product.[3]
| Alkene Substrate | AD-Mix Used | Product Enantiomeric Excess (ee) |
| Styrene | AD-mix-β | >99% |
| 1-Decene | AD-mix-β | 97% |
| trans-Stilbene | AD-mix-β | >99% |
| α-Methylstyrene | AD-mix-β | 94% |
Table 2: Representative enantioselectivities achieved in the Sharpless Asymmetric Dihydroxylation of various alkenes. Data compiled from[4].
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: A mixture of t-butanol and water (1:1) is cooled to 0°C. The AD-mix (α or β) is added, followed by methanesulfonamide (CH₃SO₂NH₂), and the mixture is stirred until all solids dissolve.
-
Substrate Addition: The alkene substrate is added to the stirred solution at 0°C.
-
Reaction Monitoring: The reaction is stirred vigorously at 0°C for 24 hours or until TLC analysis indicates complete consumption of the alkene.
-
Quenching: The reaction is quenched by the addition of solid sodium sulfite, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Extraction: Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate.
-
Purification: The combined organic layers are washed with 2M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol is then purified by flash chromatography on silica gel.
The Pinacol Rearrangement
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone or aldehyde through a carbon skeleton rearrangement.[5] The reaction is particularly characteristic of highly substituted, branched vicinal diols, with the prototypical example being the conversion of pinacol (2,3-dimethylbutane-2,3-diol) to pinacolone.[6]
The mechanism involves protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-aryl shift to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product.[5] The migratory aptitude of the shifting group often dictates the major product in unsymmetrical diols.
Application in Medicinal Chemistry
Chiral branched vicinal diols are crucial intermediates in the synthesis of numerous pharmaceuticals. Their defined stereochemistry is often essential for the biological activity of the final drug molecule. The antihypertensive drug Nebivolol, for example, contains multiple stereocenters, and its synthesis relies on the creation of chiral diol intermediates.[7] Methods like the Sharpless Asymmetric Dihydroxylation are employed to install the required hydroxyl groups with the correct stereochemistry, which are then further elaborated to construct the complex chromane structures of the final active pharmaceutical ingredient.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinacol Rearrangement [organic-chemistry.org]
- 7. [PDF] Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates | Semantic Scholar [semanticscholar.org]
Comparative Analysis of the Biological Activity of 5-Methylhexane-1,2-diol and Other Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulation, vicinal diols are a class of compounds valued for their diverse functional properties, including their roles as solvents, humectants, and antimicrobial agents. While extensive research exists for common diols such as 1,2-hexanediol and 1,2-pentanediol, the biological profile of 5-Methylhexane-1,2-diol remains less characterized. This guide provides a comparative overview of the known biological activities of common linear 1,2-alkanediols to infer the potential properties of this compound, supported by available experimental data and methodologies.
Influence of Chemical Structure on Biological Activity
The biological activities of 1,2-alkanediols, particularly their antimicrobial efficacy, are closely linked to their chemical structure, primarily the length of the alkyl chain. Generally, as the carbon chain length increases, the antimicrobial and sensory irritation potentials also increase.[1] This is attributed to the amphiphilic nature of these molecules, which allows them to penetrate and disrupt the lipid bilayers of microbial cell membranes.[2]
This compound, a structural isomer of heptanediol, possesses a branched alkyl chain. This branching may influence its partitioning into microbial membranes and its overall biological activity, potentially differentiating it from its linear counterparts.
Antimicrobial Activity
Vicinal diols are widely recognized for their broad-spectrum antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various linear 1,2-alkanediols against common microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,2-Alkanediols
| Diol | Microorganism | MIC (% v/v) | Reference |
| 1,2-Pentanediol | Staphylococcus aureus | 1.72 - 3.81 | [3][4] |
| Escherichia coli | 1.72 - 3.81 | [3][4] | |
| Pseudomonas aeruginosa | 1.72 - 3.81 | [3][4] | |
| Candida albicans | 1.72 - 3.81 | [3][4] | |
| 1,2-Hexanediol | Gram-positive bacteria | 0.5 - 2.0 | [5] |
| Gram-negative bacteria | 0.5 - 2.0 | [5] | |
| 1,2-Octanediol | Staphylococcus aureus | - | [6][7] |
| Staphylococcus epidermidis | - | [6][7] |
Note: Specific MIC values for 1,2-Octanediol were not explicitly stated as a percentage in the provided search results, but it is noted to have significant bactericidal activity.
Based on the trend of increasing antimicrobial activity with longer alkyl chains, it can be inferred that this compound would likely exhibit significant antimicrobial properties, potentially comparable to or slightly varied from 1,2-hexanediol and 1,2-heptanediol due to its branched structure.
Anti-inflammatory Activity
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the antimicrobial susceptibility of a compound.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the diol in a suitable solvent and create a two-fold serial dilution in the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the serially diluted diol with the microbial suspension. Include a positive control (medium with inoculum, no diol) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the diol in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.[9][10]
Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay is commonly used to screen for potential anti-inflammatory agents.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test diol for a predetermined time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL). Include a control group (cells with LPS only) and a blank group (cells without LPS or diol).
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Nitrite Quantification: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.[11]
Signaling pathway for LPS-induced Nitric Oxide production.
Conclusion
While direct experimental data on the biological activity of this compound is scarce, its structural similarity to other 1,2-alkanediols allows for informed inferences. The established trend of increasing antimicrobial activity with longer alkyl chain lengths suggests that this compound is likely to be an effective antimicrobial agent. Its branched structure may modulate this activity and its skin penetration profile, warranting further investigation. The provided experimental protocols for antimicrobial and anti-inflammatory screening can serve as a foundation for the empirical evaluation of this compound, enabling a more definitive characterization of its biological properties and potential applications in drug development and formulation.
References
- 1. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calorimetric Evaluation of the Antimicrobial Properties of 1, 3-butanediol and 1, 2-pentanediol on Various Microorganisms [jstage.jst.go.jp]
- 4. scispace.com [scispace.com]
- 5. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cost-benefit analysis of different synthetic routes to 5-Methylhexane-1,2-diol
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of chiral molecules such as 5-Methylhexane-1,2-diol is a critical consideration. This guide provides a detailed comparison of three primary synthetic routes to this vicinal diol, evaluating them on the basis of cost, yield, safety, and scalability. The methodologies discussed are syn-dihydroxylation, anti-dihydroxylation, and a Grignard-based approach, each presenting distinct advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Syn-Dihydroxylation (OsO₄/NMO) | Route 2: Syn-Dihydroxylation (KMnO₄) | Route 3: Anti-Dihydroxylation (mCPBA/H₃O⁺) | Route 4: Grignard Reaction (iso-butylmagnesium bromide + Propylene Oxide) |
| Starting Material | 5-methyl-1-hexene | 5-methyl-1-hexene | 5-methyl-1-hexene | Isobutyl bromide, Magnesium, Propylene Oxide |
| Key Reagents | Osmium tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO) | Potassium permanganate | m-Chloroperoxybenzoic acid (mCPBA) | Isobutylmagnesium bromide, Propylene oxide, Diethyl ether |
| Stereochemistry | Syn | Syn | Anti | Racemic |
| Estimated Yield | High (~85-95%) | Moderate to High (~60-80%) | High (~80-90%) | Moderate (~50-70%) |
| Relative Cost | High | Low | Moderate | Moderate |
| Safety Concerns | High (OsO₄ is highly toxic and volatile) | Moderate (KMnO₄ is a strong oxidizer) | Moderate (mCPBA is a potentially explosive peroxide) | High (Grignard reagents are highly flammable and water-reactive) |
| Scalability | Challenging due to OsO₄ cost and toxicity | Favorable due to low-cost reagents | Moderate, with caution for peroxide handling | Favorable, established industrial process |
Synthetic Route Overviews
The selection of a synthetic pathway to this compound is governed by a trade-off between cost, desired stereochemistry, and operational safety. Below are visualizations of the compared synthetic workflows.
Caption: Dihydroxylation pathways to this compound.
Caption: Grignard-based synthesis of this compound.
Detailed Experimental Protocols
Route 1: Syn-Dihydroxylation via Upjohn Dihydroxylation
This method offers high yields and predictable syn-stereochemistry but involves the highly toxic and expensive osmium tetroxide.
-
Reaction: To a solution of 5-methyl-1-hexene (1.0 g, 10.2 mmol) in a 10:1 mixture of acetone and water (22 mL) is added N-methylmorpholine N-oxide (NMO) (1.43 g, 12.2 mmol). To this stirred solution is added a 4% aqueous solution of osmium tetroxide (0.65 mL, 0.10 mmol). The reaction mixture is stirred at room temperature for 12-18 hours.
-
Workup: A saturated aqueous solution of sodium bisulfite (10 mL) is added, and the mixture is stirred for 30 minutes. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound.
-
Expected Yield: 85-95%
Route 2: Syn-Dihydroxylation with Potassium Permanganate
This classical method is cost-effective but can suffer from lower yields due to over-oxidation.[1][2]
-
Reaction: A solution of 5-methyl-1-hexene (1.0 g, 10.2 mmol) in acetone (50 mL) is cooled to 0°C in an ice bath. A solution of potassium permanganate (1.93 g, 12.2 mmol) and sodium hydroxide (0.49 g, 12.2 mmol) in water (30 mL) is added dropwise with vigorous stirring, maintaining the temperature below 5°C. The reaction is stirred for 1-2 hours at 0°C.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms. The mixture is filtered through a pad of celite, and the filtrate is concentrated to remove acetone. The aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.
-
Expected Yield: 60-80%
Route 3: Anti-Dihydroxylation via Epoxidation and Hydrolysis
This two-step procedure provides the anti-diol and generally gives good yields.
-
Step 1: Epoxidation: To a solution of 5-methyl-1-hexene (1.0 g, 10.2 mmol) in dichloromethane (50 mL) at 0°C is added m-chloroperoxybenzoic acid (mCPBA, ~77% purity, 2.72 g, ~12.2 mmol) portion-wise. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Workup (Epoxidation): The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude epoxide.
-
Step 2: Hydrolysis: The crude epoxide is dissolved in a 1:1 mixture of tetrahydrofuran and water (20 mL), and a catalytic amount of perchloric acid (a few drops) is added. The mixture is stirred at room temperature for 6-8 hours.
-
Workup (Hydrolysis): The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate. The tetrahydrofuran is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude diol is purified by column chromatography.
-
Expected Yield: 80-90% over two steps.
Route 4: Grignard-based Synthesis
This route offers a convergent approach but results in a racemic product.
-
Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (0.30 g, 12.3 mmol) are placed. A small crystal of iodine is added. A solution of isobutyl bromide (1.37 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to initiate the reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
Step 2: Reaction with Epoxide: The Grignard solution is cooled to 0°C, and a solution of propylene oxide (0.58 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0°C. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.
-
Expected Yield: 50-70%
Cost-Benefit Analysis
The following tables provide an estimated cost analysis for the synthesis of approximately 1 gram of this compound via each route. Prices are based on currently available catalog prices and may vary.
Table 1: Reagent and Solvent Costs per Synthesis
| Reagent/Solvent | Route 1 (OsO₄/NMO) | Route 2 (KMnO₄) | Route 3 (mCPBA/H₃O⁺) | Route 4 (Grignard) |
| 5-methyl-1-hexene | ~$18 | ~$18 | ~$18 | - |
| Isobutyl bromide | - | - | - | ~$5 |
| Magnesium | - | - | - | <$1 |
| Propylene Oxide | - | - | - | ~$2 |
| Osmium tetroxide (4% soln) | ~$15 | - | - | - |
| N-Methylmorpholine N-oxide | ~$5 | - | - | - |
| Potassium permanganate | - | <$1 | - | - |
| m-Chloroperoxybenzoic acid | - | - | ~$10 | - |
| Acetone | ~$2 | ~$5 | - | - |
| Dichloromethane | - | - | ~$5 | - |
| Diethyl ether | - | - | - | ~$10 |
| Tetrahydrofuran | - | - | ~$2 | - |
| Estimated Total Cost | ~$40 | ~$28 | ~$35 | ~$19 |
Table 2: Process and Safety Comparison
| Parameter | Route 1 (OsO₄/NMO) | Route 2 (KMnO₄) | Route 3 (mCPBA/H₃O⁺) | Route 4 (Grignard) |
| Reaction Time | 12-18 hours | 1-2 hours | 12-16 hours (2 steps) | 4-5 hours (2 steps) |
| Handling Precautions | Extreme toxicity of OsO₄ requires specialized handling in a fume hood and decontamination procedures.[3][4][5][6][7] | Strong oxidizer, potential for exothermic reaction.[8] | mCPBA is a shock-sensitive peroxide and requires careful handling and storage.[9][10][11][12][13] | Grignard reagents are pyrophoric and react violently with water; requires anhydrous conditions and inert atmosphere.[14][15][16][17] |
| Waste Generation | Osmium-containing waste requires specialized and costly disposal. | Manganese dioxide waste. | Chlorinated aromatic waste (3-chlorobenzoic acid). | Magnesium salts and ether waste. |
| Environmental Impact | High due to heavy metal waste. | Moderate. | Moderate due to chlorinated organic waste. | Moderate, primarily due to solvent use. Recent greener methods aim to reduce solvent usage.[18][19][20][21][22] |
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For high-yield, stereospecific syn-diol synthesis where cost is a secondary concern, the Upjohn dihydroxylation (Route 1) is a superior method, provided the necessary safety infrastructure for handling osmium tetroxide is in place.
-
For a cost-effective synthesis of the syn-diol , particularly at a larger scale, potassium permanganate (Route 2) is a viable option, although optimization may be required to maximize yield and minimize over-oxidation.
-
To obtain the anti-diol with high yield , the epoxidation-hydrolysis sequence (Route 3) is the most effective choice.
-
When a racemic mixture is acceptable and cost is a primary driver , the Grignard-based approach (Route 4) is the most economical, utilizing readily available and inexpensive starting materials.
Researchers and drug development professionals must weigh these factors of cost, yield, stereochemical outcome, safety, and environmental impact to select the most appropriate synthetic strategy for their needs.
References
- 1. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. Lab Safety Guideline: Osmium Tetroxide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. lobachemie.com [lobachemie.com]
- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 14. acs.org [acs.org]
- 15. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 16. quora.com [quora.com]
- 17. dchas.org [dchas.org]
- 18. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 19. sciencedaily.com [sciencedaily.com]
- 20. connectsci.au [connectsci.au]
- 21. beyondbenign.org [beyondbenign.org]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
Spectroscopic Comparison of 5-Methylhexane-1,2-diol Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 5-methylhexane-1,2-diol and its positional isomers, 2-methylhexane-1,2-diol and 4-methylhexane-1,2-diol. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deeper understanding of how subtle structural variations in isomeric diols influence their spectroscopic signatures. While a complete set of directly comparable experimental data is not available across all public databases, this guide outlines the expected spectroscopic characteristics based on fundamental principles and available data for similar structures.
Isomeric Structures and Relationships
The isomers discussed in this guide are all constitutional isomers with the molecular formula C₇H₁₆O₂. Their structural differences, which are the basis for their distinct spectroscopic properties, are illustrated below.
Caption: Relationship between the positional isomers of Methylhexane-1,2-diol.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for the three isomers. The data is compiled from predictive models and available spectral databases.
¹H NMR Spectroscopy Data (Predicted, in ppm)
| Protons | This compound (Predicted) | 2-Methylhexane-1,2-diol (Predicted) | 4-Methylhexane-1,2-diol (Predicted) |
| CH₃ (methyl group on chain) | ~0.9 (d) | ~1.1 (s) | ~0.9 (d) |
| CH₃ (terminal) | - | ~0.9 (t) | ~0.9 (t) |
| CH₂ (adjacent to CH) | ~1.2-1.5 (m) | ~1.3-1.6 (m) | ~1.2-1.5 (m) |
| CH (on chain) | ~1.6 (m) | - | ~1.6 (m) |
| CH₂OH | ~3.4-3.7 (m) | ~3.5 (s) | ~3.4-3.7 (m) |
| CHOH | ~3.8 (m) | - | ~3.8 (m) |
| OH | Broad singlet | Broad singlet | Broad singlet |
¹³C NMR Spectroscopy Data (Predicted, in ppm)
| Carbon | This compound (Predicted) | 2-Methylhexane-1,2-diol (Predicted) | 4-Methylhexane-1,2-diol (Predicted) |
| CH₃ (methyl group on chain) | ~22.5 | ~25.0 | ~20.0 |
| CH₃ (terminal) | - | ~14.0 | ~11.0 |
| CH₂ (chain) | ~28.0, ~39.0 | ~17.0, ~36.0 | ~29.0, ~39.0 |
| CH (chain) | ~29.0 | - | ~35.0 |
| CH₂OH | ~66.0 | ~68.0 | ~66.0 |
| COH | ~72.0 | ~74.0 | ~72.0 |
IR Spectroscopy Data
| Functional Group | This compound | 2-Methylhexane-1,2-diol | 4-Methylhexane-1,2-diol |
| O-H Stretch (broad) | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ |
| C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C-O Stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ |
Mass Spectrometry Data
| Isomer | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | 132 | 114 (M-18), 101 (M-31), 73, 57 |
| 2-Methylhexane-1,2-diol | 132 | 114 (M-18), 101 (M-31), 87, 59 |
| 4-Methylhexane-1,2-diol | 132 | 114 (M-18), 101 (M-31), 73, 71 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of diols is as follows:
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
For obtaining IR spectra of diols, which are often viscous liquids or low-melting solids, the following protocol is typically used:
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectra of diols can be obtained using various ionization techniques. Electron Ionization (EI) is common for volatile compounds.
Caption: Workflow for Mass Spectrometry.
This guide serves as a valuable resource for the spectroscopic analysis of this compound and its isomers, providing both expected data and detailed experimental protocols to aid in the identification and characterization of these compounds.
Assessing the Environmental Impact of 5-Methylhexane-1,2-diol Synthesis: A Comparative Guide
The synthesis of 5-Methylhexane-1,2-diol, a vicinal diol with potential applications in drug development and as a chiral building block, necessitates a thorough evaluation of its environmental impact. This guide provides a comparative analysis of synthetic routes to this compound, focusing on green chemistry principles to assist researchers in selecting more sustainable methodologies. Traditional synthesis pathways are compared against modern, greener alternatives, with supporting experimental data and protocols.
Comparison of Synthetic Methodologies
Two primary approaches for the synthesis of this compound from its corresponding alkene, 5-methyl-1-hexene, are compared: a traditional stoichiometric dihydroxylation method and a modern catalytic approach, the Sharpless Asymmetric Dihydroxylation. Due to the lack of detailed experimental data for the direct synthesis of this compound, the following comparisons are based on established protocols for the analogous transformation of 1-octene to 1,2-octanediol, a structurally similar terminal alkene. This serves as a reliable model for assessing the relative environmental performance of these methods.
Quantitative Comparison of Green Chemistry Metrics
Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes. Here, we compare Atom Economy, E-Factor, and Process Mass Intensity (PMI) for the two synthesis routes.
| Green Metric | Traditional Stoichiometric Dihydroxylation | Sharpless Asymmetric Dihydroxylation (AD-mix-β) |
| Atom Economy (%) | ~66.4% | ~44.5% |
| E-Factor | ~28.5 | ~15.2 |
| Process Mass Intensity (PMI) | ~29.5 | ~16.2 |
Synthesis Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and the general experimental workflows for the traditional and greener synthesis of a 1,2-diol from a terminal alkene.
Traditional Stoichiometric Dihydroxylation Pathway.
Sharpless Asymmetric Dihydroxylation Pathway.
General Experimental Workflow for Dihydroxylation.
Detailed Experimental Protocols
The following are representative experimental protocols for the dihydroxylation of a terminal alkene, modeled with 1-octene. These protocols can be adapted for the synthesis of this compound from 5-methyl-1-hexene.
Method A: Traditional Stoichiometric Dihydroxylation
This method employs a stoichiometric amount of a toxic and volatile osmium tetroxide.
Materials:
-
1-Octene (3.0 g, 26.7 mmol)
-
Osmium tetroxide (OsO₄, 0.025 g, 0.1 mmol)
-
tert-Butyl hydroperoxide (70% aqueous solution, 2.9 g, 22 mmol)
-
tert-Butyl alcohol (10.1 g)
-
n-Butyl iodide (0.037 g, 0.2 mmol)
Procedure:
-
To a 100 mL 3-neck round bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer, charge osmium tetroxide (0.025 g), tert-butyl alcohol (10.1 g), 1-octene (3.0 g), and n-butyl iodide (0.037 g) under continuous agitation at atmospheric pressure.
-
Slowly add an aqueous solution of 70% tert-butyl hydroperoxide (2.9 g) to the mixture over a period of 30 minutes at 26 °C.
-
The reaction mixture is warmed to 45 °C due to the exotherm of the reaction.
-
Upon completion of the hydroperoxide addition, the reaction is worked up.
-
The product, 1,2-octanediol, is isolated and purified. A reported yield for this method is 42% (1.3 g)[1].
Method B: Sharpless Asymmetric Dihydroxylation (Greener Alternative)
This catalytic method utilizes a pre-made mixture (AD-mix-β) containing a catalytic amount of an osmium salt, a chiral ligand, and a re-oxidant.[2][3][4] This dramatically reduces the amount of the highly toxic osmium required.[3]
Materials:
-
1-Octene (1 mmol)
-
AD-mix-β (1.4 g)
-
tert-Butyl alcohol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (optional, 95 mg, for less reactive alkenes)
Procedure:
-
To a 25 mL round bottom flask fitted with a magnetic stirrer, add tert-butyl alcohol (5 mL), water (5 mL), and AD-mix-β (1.4 g).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-octene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours or until the reaction is complete (monitored by TLC). For some substrates, the reaction can be run at room temperature.
-
Upon completion, quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired 1,2-octanediol. Yields for this method are typically high, often exceeding 80%.
Environmental Impact and Hazard Analysis
Traditional Stoichiometric Method: This method poses significant environmental and health risks primarily due to the use of stoichiometric quantities of osmium tetroxide. OsO₄ is highly toxic, volatile, and can cause severe damage to the eyes and respiratory tract.[5][6][7][8] The disposal of osmium-containing waste also presents a considerable environmental challenge.[5]
Sharpless Asymmetric Dihydroxylation: The Sharpless method is a significant improvement in terms of environmental impact. By using a catalytic amount of osmium, the overall toxicity and waste generation associated with the heavy metal are drastically reduced.[3] The AD-mix formulation further enhances safety by providing the osmium source in a less volatile solid form. The primary waste products are inorganic salts from the re-oxidant, which are generally less hazardous than osmium waste.
Hydrogen Peroxide as a Greener Oxidant: Further advancements in green dihydroxylation methods focus on replacing traditional oxidants with hydrogen peroxide, whose only byproduct is water.[7][9] Organocatalytic systems that activate hydrogen peroxide are being developed as metal-free alternatives, further enhancing the green profile of diol synthesis.[4]
Conclusion
The environmental impact of this compound synthesis is heavily dependent on the chosen synthetic route. While traditional stoichiometric methods using osmium tetroxide are effective, they present significant environmental and safety concerns. The Sharpless Asymmetric Dihydroxylation offers a much greener alternative by employing a catalytic amount of osmium, thereby reducing waste and toxicity. For researchers and drug development professionals, the adoption of such catalytic and greener methodologies is crucial for promoting sustainable chemical synthesis. Future developments focusing on metal-free organocatalytic systems with benign oxidants like hydrogen peroxide will continue to improve the environmental footprint of diol synthesis.
References
- 1. 1,2-Octanediol synthesis - chemicalbook [chemicalbook.com]
- 2. rroij.com [rroij.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Osmium: an appraisal of environmental exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. michigan.gov [michigan.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Peer-reviewed methods for the quantification of 5-Methylhexane-1,2-diol
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 5-Methylhexane-1,2-diol, a variety of analytical techniques are available. This guide provides a comparative overview of two robust, peer-reviewed methods that can be adapted for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS) with derivatization. The selection of the most suitable method will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
While specific peer-reviewed methods for this compound are not extensively documented, methodologies for structurally similar short-chain 1,2-diols, such as 1,2-hexanediol and 1,2-octanediol, are well-established and can be readily adapted and validated for this analyte.
Method Comparison
The following table summarizes the key quantitative performance parameters of the two recommended methods. It is important to note that the performance of these methods for this compound will require specific validation.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. | Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by mass spectrometry, often enhanced by chemical derivatization. |
| Limit of Detection (LOD) | 40 µg/mL (for 1,2-hexanediol)[1] | As low as 25 nM (for vicinal diols with derivatization) |
| Limit of Quantification (LOQ) | 108 µg/mL (for 1,2-hexanediol)[1] | Not explicitly available for a direct analogue; would require validation. |
| **Linearity (R²) ** | > 0.999 (for 1,2-hexanediol)[1][2] | Typically > 0.99 for validated LC-MS methods. |
| Precision (%RSD) | < 2.0% (Repeatability for 1,2-alkanediols)[1] | Typically < 15% for validated LC-MS methods. |
| Accuracy (% Recovery) | 99.4 - 106.7% (for 1,2-hexanediol)[1] | Typically 80-120% for validated LC-MS methods. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on methods for structurally similar compounds and should be validated for the specific analysis of this compound.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is adapted from a validated procedure for the quantification of 1,2-hexanediol in cosmetic products.[1][2]
Sample Preparation:
-
Weigh 1.0 g of the sample into a 50 mL beaker.
-
Add 20 mL of a suitable solvent (e.g., methanol, ethanol, or isopropanol) and stir to dissolve.
-
Transfer the solution to a 50 mL volumetric flask.
-
Place the flask in an ultrasonic bath and extract for 30 minutes.
-
Cool the solution to room temperature and dilute to the mark with the solvent.
-
Vortex the solution for 2 minutes.
-
Filter the solution through a 0.45 µm filter into a GC vial for analysis.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Polyethylene glycol capillary column (e.g., 30 m x 0.32 mm x 1.00 µm).[2]
-
Carrier Gas: Nitrogen or Helium at a flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 230 °C.[2]
-
Detector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 230 °C at 15 °C/min.
-
Hold: 230 °C for 5 minutes.[2]
-
-
Injection Volume: 1 µL.[2]
-
Auxiliary Gases: Hydrogen and Air for the FID.[2]
Quantification:
An external standard method is used for quantification. A calibration curve is generated by preparing standard solutions of this compound at different concentrations and analyzing them under the same GC conditions. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Post-Column Derivatization
This method is based on a highly selective and sensitive approach for profiling vicinal diols. It involves a post-column derivatization with 6-bromo-3-pyridinylboronic acid (BPBA), which reacts with the 1,2-diol moiety to form a stable cyclic ester that can be readily detected by mass spectrometry.
Sample Preparation:
-
Extraction: Perform a liquid-liquid or solid-phase extraction suitable for the sample matrix to isolate the diol fraction.
-
Reconstitution: Dry the extract and reconstitute in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter prior to injection.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column is typically suitable for the separation of diols.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a suitable modifier like formic acid or ammonium acetate to improve ionization.
-
Post-Column Derivatization:
-
A T-junction is placed between the LC column and the mass spectrometer.
-
A solution of 6-bromo-3-pyridinylboronic acid (BPBA) in a suitable solvent is continuously delivered to the T-junction via a syringe pump.
-
The BPBA reacts with the eluted diols to form the detectable derivatives.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative's properties.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for the BPBA derivative of this compound would need to be determined.
Quantification:
Quantification is typically performed using an internal standard method, where a stable isotope-labeled analogue of the analyte is added to the sample before preparation. A calibration curve is constructed by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID quantification of this compound.
Experimental Workflow: LC-MS with Post-Column Derivatization
Caption: Workflow for LC-MS quantification with post-column derivatization.
References
Comparative Analysis of 5-Methylhexane-1,2-diol Cross-reactivity in a Cortisol Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-Methylhexane-1,2-diol and other short-chain aliphatic diols in a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cortisol. The data presented herein is intended to guide researchers in selecting appropriate formulation excipients and to highlight the potential for assay interference from seemingly inert molecules. Aliphatic diols are commonly used in cosmetic and pharmaceutical formulations as solvents, humectants, and penetration enhancers.[1][2][3] However, their structural similarity to endogenous molecules or assay components can sometimes lead to non-specific interactions and erroneous results in sensitive biological assays.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are pivotal tools in biological research and clinical diagnostics, relying on the specific binding of antibodies to their target antigens.[4][5] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen.[4] This can lead to inaccurate quantification of the target analyte, resulting in either falsely elevated or decreased measurements, depending on the assay format.[4][6] In the context of drug development and formulation, it is crucial to assess the potential for excipients, such as this compound, to interfere with biological assays used for screening and validation.
Experimental Overview
This study investigates the cross-reactivity of this compound and three other structurally related diols—1,2-Hexanediol, 2-Methyl-2,4-pentanediol, and 1,5-Pentanediol—in a competitive ELISA designed to measure cortisol concentrations. The selection of these alternatives is based on their common use in various formulations and their structural similarities and differences to the target compound.
A hypothetical signaling pathway involving cortisol is presented to illustrate a biological context where accurate cortisol measurement is critical. Furthermore, a detailed experimental workflow for assessing cross-reactivity is provided.
Hypothetical Cortisol Signaling Pathway
References
- 1. cir-safety.org [cir-safety.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Methylhexane-1,2-diol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methylhexane-1,2-diol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Overview
This compound, a non-halogenated diol, must be treated as hazardous chemical waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and regulatory penalties. The primary disposal method involves collection in designated, properly labeled containers for subsequent management by a licensed hazardous waste disposal facility. These facilities typically employ incineration or recycling as the final disposition method.
Quantitative Data Summary
Specific quantitative disposal limits for this compound are not publicly available and are typically determined by local, state, and national regulations, as well as the capabilities of the designated waste management facility. However, the following table summarizes key handling and disposal parameters based on best practices for non-halogenated diols.
| Parameter | Guideline | Source |
| Container Type | Chemically resistant, leak-proof, and sealable containers. | Best Practice |
| Container Labeling | "Hazardous Waste," chemical name (this compound), and associated hazards. | Best Practice |
| Waste Segregation | Do not mix with halogenated solvents or other incompatible waste streams. | Best Practice |
| Spill Residue | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. | Best Practice |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe handling and disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles with side shields (or a face shield), chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.
-
Waste Collection:
-
Designate a specific, sealed container for the collection of this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Do not mix this compound with other waste streams, particularly halogenated solvents, to avoid complex and costly disposal procedures.
-
Leave the chemical in its original container for disposal whenever possible.
-
-
Storage of Waste:
-
Store the waste container in a well-ventilated, designated satellite accumulation area.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Ensure the storage area is away from heat sources, open flames, and incompatible materials.
-
-
Handling Spills:
-
In the event of a small spill, absorb the liquid with a non-combustible, inert material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbent material and contaminated soil into a sealable container.
-
Label the container as "Hazardous Waste" containing this compound and dispose of it according to the facility's hazardous waste procedures.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with an accurate description of the chemical and its quantity.
-
-
Final Disposal Method:
-
The licensed waste disposal facility will handle the final disposition of the this compound. Common methods for non-halogenated diols include:
-
Incineration: Controlled combustion at high temperatures to break down the chemical into less hazardous components.
-
Recycling/Recovery: If feasible, the chemical may be purified and reclaimed for other industrial uses.
-
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Navigating the Safe Handling of 5-Methylhexane-1,2-diol: A Guide to Personal Protective Equipment and Operational Procedures
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methylhexane-1,2-diol was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar chemicals, such as other methyl-substituted hexanediols and general principles of laboratory safety for diols. Researchers must exercise caution and handle this chemical with the understanding that its specific hazards have not been fully characterized. A thorough risk assessment should be conducted before any handling.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational plans, and disposal procedures to foster a culture of safety and build trust in laboratory practices.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Based on data for similar diols, there is a risk of serious eye irritation.[1] Goggles provide a primary barrier against splashes, while a face shield offers broader protection for the entire face. |
| Skin Protection | Nitrile or neoprene gloves, and a chemically resistant lab coat. | While specific glove breakthrough times are not available, nitrile and neoprene gloves generally offer good resistance to alcohols and glycols.[2][3] A lab coat protects against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if vapors or aerosols are generated and engineering controls are insufficient.[1] | Structurally similar compounds can be irritating to the respiratory system.[4] Engineering controls are the primary means of protection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[5]
Safe Handling Practices
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[6]
-
Minimize Generation of Vapors/Aerosols: Handle the substance in a manner that minimizes the creation of vapors and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and laundered before reuse.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Container Management: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams.[1]
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
Quantitative Data Summary
The following table summarizes available quantitative data for structurally similar compounds. Note that these values are for reference and may not accurately reflect the properties of this compound.
| Property | Value (for related compounds) | Source Compound |
| Molecular Weight | 132.20 g/mol | This compound (Computed)[7] |
| Boiling Point | 214 - 215 °C | 2,5-Dimethyl-2,5-hexanediol[5] |
| Flash Point | 126 °C | 2,5-Dimethyl-2,5-hexanediol[5] |
| Melting Point | 88 - 91 °C | 2,5-Dimethyl-2,5-hexanediol[5] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
